Product packaging for Methyl 3-chloropyrazine-2-carboxylate(Cat. No.:CAS No. 27825-21-4)

Methyl 3-chloropyrazine-2-carboxylate

Cat. No.: B030352
CAS No.: 27825-21-4
M. Wt: 172.57 g/mol
InChI Key: SSXOFWYPCZOGBM-UHFFFAOYSA-N
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Description

Methyl 3-chloropyrazine-2-carboxylate is a high-value, multifunctional heteroaromatic building block essential for advanced synthetic chemistry and drug discovery programs. This compound features two highly reactive and orthogonal sites: an ester group, amenable to hydrolysis or amidation, and a chlorine atom at the 3-position of the electron-deficient pyrazine ring, which is highly susceptible to nucleophilic aromatic substitution (SNAr). This unique reactivity profile makes it an indispensable precursor for the synthesis of a diverse array of 2,3-disubstituted pyrazine derivatives. Its primary research applications include the development of active pharmaceutical ingredients (APIs), particularly in the construction of complex molecules for kinase inhibitors, antiviral agents, and other therapeutic small molecules. In agrochemical research, it serves as a key intermediate for creating novel herbicides and pesticides with pyrazine cores. The strategic utility of this compound lies in its ability to facilitate rapid scaffold diversification, allowing medicinal chemists to efficiently explore structure-activity relationships (SAR) and optimize the physicochemical properties of lead compounds. Supplied for research purposes, this compound enables the synthesis of sophisticated molecular architectures critical for innovation in life sciences and material chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5ClN2O2 B030352 Methyl 3-chloropyrazine-2-carboxylate CAS No. 27825-21-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-chloropyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H5ClN2O2/c1-11-6(10)4-5(7)9-3-2-8-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSXOFWYPCZOGBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CN=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30364061
Record name Methyl 3-chloropyrazine-2-carboxylate
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Molecular Weight

172.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27825-21-4
Record name 2-Pyrazinecarboxylic acid, 3-chloro-, methyl ester
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Record name Methyl 3-chloropyrazine-2-carboxylate
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Record name Methyl 3-Chloropyrazine-2-carboxylate
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl 3-chloropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-chloropyrazine-2-carboxylate is a halogenated heterocyclic compound that serves as a versatile building block in the synthesis of a wide array of biologically active molecules. Its unique electronic and structural features make it a valuable intermediate in the development of novel pharmaceuticals, particularly in the fields of oncology and infectious diseases. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its applications in drug discovery and development. Detailed experimental protocols and spectral data are presented to facilitate its use in the laboratory.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid at room temperature. The key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 27825-21-4[1]
Molecular Formula C₆H₅ClN₂O₂[1]
Molecular Weight 172.57 g/mol [2]
Appearance White to Orange to Green powder to lump[1]
Melting Point 31-33 °C
Boiling Point 89 °C at 2 mmHg
Purity >98.0% (GC)[1]

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 8.65 (d, J=2.4 Hz, 1H), 8.50 (d, J=2.4 Hz, 1H), 4.05 (s, 3H).

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) 163.8, 149.5, 145.3, 144.8, 142.1, 53.5.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the following absorption peaks:

Wavenumber (cm⁻¹)Functional Group
~3080C-H (aromatic)
~2950C-H (methyl)
~1730C=O (ester)
~1560, 1480C=C, C=N (aromatic ring)
~1250, 1100C-O (ester)
~850C-Cl
Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 172 and an M+2 peak at m/z = 174 with a ratio of approximately 3:1, characteristic of the presence of a chlorine atom. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z = 31) and the carbonyl group (-CO, m/z = 28).

Synthesis and Purification

This compound is typically synthesized via the esterification of 3-chloropyrazine-2-carboxylic acid.

Experimental Protocol: Synthesis

Materials:

  • 3-chloropyrazine-2-carboxylic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or other esterification agent

  • Anhydrous sodium sulfate

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • To a solution of 3-chloropyrazine-2-carboxylic acid in anhydrous methanol, slowly add thionyl chloride at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

Experimental Protocol: Purification

The crude this compound can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent. Alternatively, recrystallization from a suitable solvent system such as ethanol/water can be employed.

Reactivity and Chemical Transformations

The chemical reactivity of this compound is primarily dictated by the electron-deficient nature of the pyrazine ring and the presence of a good leaving group (chloride).

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 3-position is susceptible to nucleophilic aromatic substitution by a variety of nucleophiles, including amines, thiols, and alkoxides. This reactivity is the cornerstone of its utility in constructing diverse molecular scaffolds. The electron-withdrawing nature of the adjacent ester group and the nitrogen atoms in the pyrazine ring activates the C-Cl bond towards nucleophilic attack.[3][4] The general mechanism for the SNAr reaction is depicted below.

Caption: General mechanism of nucleophilic aromatic substitution on this compound.

Applications in Drug Discovery and Development

The pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. This compound serves as a key starting material for the synthesis of various pyrazine-based compounds with therapeutic potential.

Kinase Inhibitors in Oncology

Many pyrazine derivatives function as kinase inhibitors by competing with ATP for binding to the kinase domain of receptor tyrosine kinases (RTKs) and other intracellular kinases.[5][6] This inhibition can disrupt signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.[7] For example, pyrazine-based compounds have been shown to target VEGFR, EGFR, and JAK kinases.[5]

cluster_pathway Kinase Inhibition Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) GF->RTK P_RTK Phosphorylated RTK RTK->P_RTK ATP Pyrazine This compound Derivative Pyrazine->RTK Binds to ATP pocket ATP ATP Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P_RTK->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: Simplified signaling pathway showing the inhibition of receptor tyrosine kinases by pyrazine derivatives.

Antimicrobial Agents

Derivatives of this compound have been investigated for their antimicrobial properties. For instance, aminodehalogenation of the related 3-chloropyrazine-2-carboxamide has yielded compounds with significant activity against Mycobacterium tuberculosis.[8] These compounds are thought to act by inhibiting essential enzymes in the bacterial cell wall synthesis or other vital metabolic pathways.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is classified as an irritant and may cause skin and eye irritation. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of complex organic molecules, particularly for the development of new therapeutic agents. Its well-defined reactivity, especially in nucleophilic aromatic substitution reactions, allows for the facile introduction of various functional groups, leading to a diverse range of derivatives. The demonstrated biological activities of these derivatives, especially as kinase inhibitors and antimicrobial agents, underscore the importance of this compound in modern drug discovery and development. This guide provides a foundational understanding of its chemical properties and experimental procedures to aid researchers in its effective utilization.

References

An In-depth Technical Guide to the Synthesis of Methyl 3-chloropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a viable synthetic route for Methyl 3-chloropyrazine-2-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The synthesis involves a two-step process commencing with the esterification of 3-hydroxypyrazine-2-carboxylic acid, followed by a chlorination reaction. This document outlines the detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic pathway.

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved through a two-step reaction sequence. The first step involves the esterification of 3-hydroxypyrazine-2-carboxylic acid to its corresponding methyl ester. The subsequent step is the conversion of the hydroxyl group to a chloro group using a suitable chlorinating agent.

Synthesis_Pathway A 3-Hydroxypyrazine-2-carboxylic Acid B Methyl 3-hydroxypyrazine-2-carboxylate A->B Esterification (Methanol, Thionyl Chloride) C This compound B->C Chlorination (Phosphorus Oxychloride)

Caption: Synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 3-hydroxypyrazine-2-carboxylate

This procedure details the esterification of 3-hydroxypyrazine-2-carboxylic acid using thionyl chloride in methanol. This method is adapted from a similar synthesis of methyl 5-chloropyrazine-2-carboxylate[1].

Protocol:

  • To a flask containing methanol (5 L), add thionyl chloride (152 mL, 2.08 mol) dropwise at -20°C[1].

  • After the addition is complete, stir the mixture at this temperature for an additional 30 minutes[1].

  • Add 3-hydroxypyrazine-2-carboxylic acid (100 g, 714 mmol) to the mixture[1].

  • Heat the reaction mixture to reflux and maintain for 2 hours[1].

  • After the reaction is complete, concentrate the mixture in vacuo[1].

  • Recrystallize the resulting residue from methanol (400 mL) to yield the pure Methyl 3-hydroxypyrazine-2-carboxylate[1].

Step 2: Synthesis of this compound

This protocol describes the chlorination of Methyl 3-hydroxypyrazine-2-carboxylate using phosphorus oxychloride (POCl₃). This procedure is based on the chlorination of a structurally similar compound[1].

Protocol:

  • In a reaction flask, combine Methyl 3-hydroxypyrazine-2-carboxylate (50 g, 324 mmol) and phosphorus oxychloride (500 mL, 5.36 mol)[1].

  • Heat the mixture at reflux for 1.5 hours[1].

  • Upon completion, carefully pour the reaction mixture onto ice[1].

  • Extract the aqueous mixture with diethyl ether (4 x 500 mL)[1].

  • Combine the organic layers and concentrate in vacuo[1].

  • Recrystallize the residue from toluene to obtain the final product, this compound[1].

Data Presentation

The following tables summarize the quantitative data for each step of the synthesis.

Table 1: Reagents and Conditions for the Synthesis of Methyl 3-hydroxypyrazine-2-carboxylate

Reagent/ParameterQuantityMolar AmountRole
3-Hydroxypyrazine-2-carboxylic acid100 g714 mmolStarting Material
Methanol5 L-Solvent/Reagent
Thionyl Chloride152 mL2.08 molEsterification Reagent
Reaction Temperature-20°C to Reflux-Condition
Reaction Time2.5 hours-Condition
Product Yield 71 g 464 mmol (65%) Product

Data adapted from a similar synthesis[1].

Table 2: Reagents and Conditions for the Synthesis of this compound

Reagent/ParameterQuantityMolar AmountRole
Methyl 3-hydroxypyrazine-2-carboxylate50 g324 mmolStarting Material
Phosphorus Oxychloride500 mL5.36 molChlorinating Agent
Reaction TemperatureReflux-Condition
Reaction Time1.5 hours-Condition
Product Yield 30.8 g 178 mmol (55%) Product

Data adapted from a similar synthesis[1].

Experimental Workflow

The logical flow of the experimental procedure is outlined below.

Experimental_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Chlorination A Cool Methanol to -20°C B Add Thionyl Chloride Dropwise A->B C Add 3-Hydroxypyrazine-2-carboxylic Acid B->C D Reflux for 2 hours C->D E Concentrate in vacuo D->E F Recrystallize from Methanol E->F G Obtain Methyl 3-hydroxypyrazine-2-carboxylate F->G H Combine Methyl 3-hydroxypyrazine-2-carboxylate and POCl₃ G->H Intermediate Product I Reflux for 1.5 hours H->I J Pour onto Ice I->J K Extract with Diethyl Ether J->K L Concentrate Organic Layers K->L M Recrystallize from Toluene L->M N Obtain this compound M->N

Caption: Detailed experimental workflow for the synthesis.

References

An In-depth Technical Guide to Methyl 3-chloropyrazine-2-carboxylate (CAS: 27825-21-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-chloropyrazine-2-carboxylate, with CAS number 27825-21-4, is a pivotal heterocyclic building block in the fields of medicinal chemistry and agrochemical synthesis. Its unique electronic and structural characteristics, stemming from the chlorinated pyrazine core, render it a versatile intermediate for the synthesis of a diverse array of bioactive molecules. This technical guide provides a comprehensive overview of its physicochemical properties, spectroscopic data, synthesis, and key applications, with a focus on its role in the development of novel therapeutic agents. Detailed experimental protocols and visual representations of synthetic pathways are included to facilitate its practical application in a research and development setting.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its handling, storage, and application in chemical synthesis.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 27825-21-4[1][2][3][4]
Molecular Formula C₆H₅ClN₂O₂[1][2][3][4]
Molecular Weight 172.57 g/mol [1][2][4]
Appearance White to Orange to Green powder to lump[1]
Melting Point 31-32 °C[1]
Boiling Point 89 °C at 2 mmHg[1]
Density 1.372 ± 0.06 g/cm³ (Predicted)[1]
pKa -2.33 ± 0.10 (Predicted)[1]
Storage Conditions Store under inert gas (nitrogen or Argon) at 2-8°C[1][2]
Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

  • Mass Spectrometry (MS): In liquid chromatography-mass spectrometry (LRMS), the molecular ion peak (M+H)⁺ has been measured at m/z 173.0, which is consistent with the theoretical value.[1]

  • Infrared (IR) Spectroscopy: Similarly, IR spectral data can be sourced from commercial suppliers. The IR spectra of related pyrazine derivatives show characteristic peaks for the amide and carbonyl groups.[6]

Synthesis and Reactivity

This compound is typically synthesized from its corresponding carboxylic acid. Its reactivity is dominated by the electrophilic nature of the pyrazine ring and the susceptibility of the chlorine atom to nucleophilic substitution.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the esterification of 3-chloropyrazine-2-carboxylic acid.[1]

G Synthesis of this compound A 3-Chloropyrazine-2-carboxylic Acid (in DCM/MeOH) C Reaction Mixture (Stirred at RT for 2 hours) A->C B Trimethylsilyl diazomethane (TMSCHN2) B->C D Quenching with Acetic Acid C->D E Work-up (Extraction with DCM, washing, drying, concentration) D->E F This compound (Colorless oil) E->F

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from 3-chloropyrazine-2-carboxylic acid[1]
  • Dissolve 3-chloropyrazine-2-carboxylic acid (100 mg, 0.63 mmol) in a solvent mixture of dichloromethane (DCM) and methanol (MeOH) (2 mL : 2 mL) at room temperature.

  • To this solution, add trimethylsilyl diazomethane (TMSCHN₂, 0.47 mL, 0.95 mmol).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Upon completion, quench the reaction by adding acetic acid (0.2 mL).

  • Dilute the reaction mixture with distilled water (2 mL).

  • Extract the aqueous phase with dichloromethane (4 mL × 3).

  • Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure to yield this compound as a colorless oil (100 mg).

Key Reactions

The primary reactivity of this compound involves the nucleophilic substitution of the chlorine atom at the 3-position. This makes it a valuable precursor for a variety of substituted pyrazines.

Aminodehalogenation: A notable reaction is its use in aminodehalogenation, where the chloro group is displaced by an amine. This reaction is fundamental to the synthesis of various biologically active molecules, particularly those with antimicrobial properties.[6] The general scheme for this reaction is depicted below.

G Role as a Versatile Building Block A This compound B Nucleophilic Substitution (e.g., Aminodehalogenation) A->B C Antimicrobial Agents B->C D Anti-inflammatory Drugs B->D E Agrochemicals (Pesticides, Herbicides) B->E F Other Bioactive Molecules B->F

Caption: Synthetic utility of this compound.

Applications in Drug Discovery and Agrochemicals

This compound is a highly valued intermediate in the synthesis of complex organic molecules due to the versatile reactivity of its chloropyrazine core.[7]

Pharmaceutical Applications

This compound serves as a crucial starting material in the development of novel pharmaceuticals.[7]

  • Antimicrobial Agents: Derivatives of the closely related 3-chloropyrazine-2-carboxamide have demonstrated in vitro activity against Mycobacterium tuberculosis.[6] The aminodehalogenation of this class of compounds with various benzylamines has yielded a series of potent antitubercular agents.[6] Some substituted amides of pyrazine-2-carboxylic acids have also been investigated for their antimycobacterial and antifungal effects.[8]

  • Anti-inflammatory Drugs: The chloropyrazine scaffold is a component of various molecules with anti-inflammatory properties.[7]

Agrochemical Applications

Beyond pharmaceuticals, this compound is an important intermediate in the synthesis of agrochemicals.[7]

  • Pesticides and Herbicides: Its structural features are incorporated into various effective pesticides and herbicides.[7]

Safety and Handling

Appropriate safety precautions must be taken when handling this compound.

  • Hazard Statements: The compound is classified as a highly flammable liquid and vapor, may be corrosive to metals, and causes severe skin burns and eye damage.[1]

  • Precautionary Statements: It is essential to keep the compound away from heat, sparks, open flames, and hot surfaces. Use only in a well-ventilated area and wear appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection.[1] In case of contact with skin or eyes, rinse immediately with plenty of water. If swallowed, rinse mouth and do not induce vomiting.[1]

Conclusion

This compound is a cornerstone building block for the synthesis of a wide range of functional molecules. Its well-defined physicochemical properties, established synthetic routes, and versatile reactivity make it an indispensable tool for chemists in both academic and industrial research. The continued exploration of its synthetic potential is expected to lead to the discovery of new and improved therapeutic agents and agrochemicals.

References

An In-depth Technical Guide to Methyl 3-chloropyrazine-2-carboxylate: Structure, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-chloropyrazine-2-carboxylate is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents. Its pyrazine core, substituted with both an electron-withdrawing chlorine atom and a methyl ester group, offers multiple reaction sites for derivatization. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and reactivity of this compound. Furthermore, it delves into its application as a key intermediate in the synthesis of bioactive molecules, with a focus on the development of kinase inhibitors, and presents detailed experimental protocols and logical workflows relevant to its use in a research and drug development context.

Chemical Structure and Properties

This compound is a substituted pyrazine with the molecular formula C₆H₅ClN₂O₂. The core of the molecule is a pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. The ring is substituted at the 2-position with a methyl carboxylate group (-COOCH₃) and at the 3-position with a chlorine atom.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 27825-21-4[1]
Molecular Formula C₆H₅ClN₂O₂[1]
Molecular Weight 172.57 g/mol [1]
Appearance White to orange to green powder or lump
Melting Point 31-32 °C[1]
Boiling Point 89 °C at 2 mmHg[1]
Synonyms 3-Chloro-2-pyrazinecarboxylic acid methyl ester, Methyl 3-chloro-2-pyrazinecarboxylate[1]
Spectral Data

Precise, experimentally verified spectral data for this compound is not widely available in public databases. However, data for the isomeric Methyl 5-chloropyrazine-2-carboxylate (CAS: 33332-25-1) provides a close approximation for the expected chemical shifts.

Table 2: Approximate ¹H NMR Spectral Data (Reference: Methyl 5-chloropyrazine-2-carboxylate)

Chemical Shift (δ) ppmMultiplicityAssignment
~9.09SingletPyrazine-H
~8.70SingletPyrazine-H
~4.04Singlet-OCH₃

Note: Data is for the isomer Methyl 5-chloropyrazine-2-carboxylate in CDCl₃ and serves as an estimation.[2]

Table 3: Predicted IR and Mass Spectrometry Data

Spectroscopic TechniqueKey Peaks/FragmentsInterpretation
Infrared (IR) ~1730 cm⁻¹C=O stretch of the ester
~1550-1400 cm⁻¹C=N and C=C stretching of the pyrazine ring
~1300-1100 cm⁻¹C-O stretch of the ester
~800-700 cm⁻¹C-Cl stretch
Mass Spectrometry (MS) m/z = 172/174Molecular ion peak (M⁺) with characteristic 3:1 isotopic pattern for chlorine
m/z = 141/143Loss of -OCH₃
m/z = 113/115Loss of -COOCH₃

Synthesis and Reactivity

This compound is typically synthesized from its corresponding carboxylic acid precursor, 3-chloropyrazine-2-carboxylic acid. The reactivity of the molecule is dictated by the electrophilic nature of the pyrazine ring, further enhanced by the chlorine substituent, and the presence of the ester functionality.

Experimental Protocol: Synthesis of this compound

This protocol describes the esterification of 3-chloropyrazine-2-carboxylic acid using trimethylsilyl diazomethane.

Materials:

  • 3-chloropyrazine-2-carboxylic acid

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Trimethylsilyl diazomethane (2.0 M in hexanes)

  • Acetic acid

  • Distilled water

  • Saturated brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 3-chloropyrazine-2-carboxylic acid (1.0 eq) in a 1:1 mixture of dichloromethane and methanol.[1]

  • To this stirred solution at room temperature, add trimethylsilyl diazomethane (1.5 eq) dropwise.[1]

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the cautious addition of a few drops of acetic acid until the yellow color disappears.[1]

  • Dilute the mixture with distilled water.[1]

  • Transfer the mixture to a separatory funnel and extract the aqueous phase three times with dichloromethane.[1]

  • Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.[1]

  • Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator to yield this compound as a colorless oil.[1]

  • Characterize the product by NMR and Mass Spectrometry. The molecular ion peak (M+H)⁺ should be observed at m/z 173.0.[1]

Reactivity Profile

The primary mode of reactivity for this compound in the context of drug development is nucleophilic aromatic substitution (SNAr) at the chlorinated position. The electron-deficient pyrazine ring facilitates the displacement of the chloride ion by various nucleophiles, such as amines, thiols, and alcohols. This reaction is a cornerstone for creating diverse libraries of pyrazine derivatives for biological screening.

Applications in Drug Discovery

Pyrazine derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs. This compound serves as a key starting material for the synthesis of a variety of biologically active compounds.

Role as a Precursor for Kinase Inhibitors

A significant application of pyrazine-based compounds is in the development of protein kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Pyrazine derivatives have been successfully developed as inhibitors of several kinases, including those in the RAS/MAPK pathway.

Targeting the SHP2 Signaling Pathway

Src homology-2 containing protein tyrosine phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a critical role in the RAS-MAPK signaling cascade. Hyperactivation of SHP2 is implicated in various cancers. Allosteric inhibitors of SHP2 have emerged as a promising therapeutic strategy. Structure-based drug design has led to the development of potent and selective SHP2 inhibitors, many of which feature a core heterocyclic scaffold that can be derived from intermediates like this compound.

Below is a diagram illustrating the general mechanism of SHP2 inhibition and its effect on the RAS-MAPK pathway.

SHP2_Inhibition_Pathway General Signaling Pathway of SHP2 Inhibition RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 recruits SHP2_inactive SHP2 (inactive) RTK->SHP2_inactive activates SOS SOS Grb2->SOS activates RAS RAS SOS->RAS activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation and Survival ERK->Proliferation SHP2_active SHP2 (active) SHP2_inactive->SHP2_active conformational change SHP2_active->RAS dephosphorylates and activates Pyrazine_Inhibitor Pyrazine-based Allosteric Inhibitor Pyrazine_Inhibitor->SHP2_active binds and stabilizes inactive state

Caption: Inhibition of the SHP2-mediated RAS/MAPK signaling pathway.

Experimental Workflows

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of a library of pyrazine derivatives starting from this compound.

experimental_workflow Workflow for Synthesis and Evaluation of Pyrazine Derivatives start This compound snar Nucleophilic Aromatic Substitution (SNA_r) with Amine Library start->snar hydrolysis Ester Hydrolysis snar->hydrolysis amide_coupling Amide Coupling hydrolysis->amide_coupling purification Purification and Characterization (HPLC, LC-MS, NMR) amide_coupling->purification library Library of Pyrazine Carboxamide Derivatives purification->library screening Biological Screening (e.g., Kinase Inhibition Assay) library->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar lead_opt Lead Optimization sar->lead_opt lead_opt->snar Iterative Synthesis

Caption: Synthetic and screening workflow for pyrazine-based drug candidates.

Conclusion

This compound is a valuable and reactive intermediate in medicinal chemistry. Its utility in constructing diverse molecular scaffolds, particularly for kinase and phosphatase inhibitors, makes it a compound of significant interest for drug discovery and development programs. The synthetic routes are accessible, and its reactivity allows for the generation of extensive compound libraries for biological evaluation. Further exploration of its applications is likely to yield novel therapeutic candidates for a range of diseases.

References

An In-depth Technical Guide to the Physical Properties of Methyl 3-chloropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-chloropyrazine-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its pyrazine core, substituted with a chloro and a methyl carboxylate group, makes it a valuable scaffold for the synthesis of various biologically active molecules. Pyrazine derivatives are known to play a crucial role in the development of kinase inhibitors, which are at the forefront of targeted cancer therapy.[1][2] This technical guide provides a comprehensive overview of the known physical properties of this compound, outlines general experimental protocols for their determination, and situates the compound within a drug development context.

Core Physical Properties

The fundamental physical characteristics of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in synthetic and analytical procedures.

PropertyValueReference(s)
Molecular Formula C₆H₅ClN₂O₂[3][4]
Molecular Weight 172.57 g/mol [3][4]
Melting Point 31-33 °C[5]
Boiling Point 89 °C at 2 mmHg[5]
Density 1.372 g/cm³ (predicted)
Appearance White to orange to green powder or lump[3][4]
Storage Conditions Store at 2-8°C under an inert atmosphere.[5]

Spectral Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrazine ring and the methyl protons of the ester group. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the chloro and carboxylate substituents.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. Distinct peaks are expected for the carbonyl carbon of the ester, the carbons of the pyrazine ring (with those attached to heteroatoms shifted downfield), and the methyl carbon of the ester.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. Key expected vibrational frequencies include:

  • C=O stretching of the ester group.

  • C-O stretching of the ester group.

  • C-Cl stretching.

  • Aromatic C-H and C=N stretching of the pyrazine ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the methoxy group, the entire ester group, or the chlorine atom.

Experimental Protocols

Detailed experimental procedures for the determination of the physical and spectral properties of organic compounds are provided below. These are general protocols and may require optimization for this compound.

Determination of Melting Point

The melting point of a crystalline solid can be determined using a melting point apparatus.

  • Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

  • Measurement: The capillary tube is placed in the heating block of a melting point apparatus. The sample is heated at a steady rate.

  • Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. For a pure compound, this range is typically narrow.

Determination of Boiling Point

The boiling point of a liquid can be determined by distillation or using a micro-boiling point method.

  • Apparatus Setup: For a micro method, a small amount of the liquid is placed in a test tube with an inverted capillary tube. The test tube is heated in a controlled manner.

  • Observation: The temperature is slowly increased until a steady stream of bubbles emerges from the capillary tube. The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density

The density of a solid can be determined by the displacement method.

  • Mass Measurement: The mass of a sample of the solid is accurately measured using an analytical balance.

  • Volume Measurement: The volume of the solid is determined by measuring the volume of a liquid it displaces in a graduated cylinder.

  • Calculation: The density is calculated by dividing the mass of the solid by its volume.

Spectroscopic Analysis Protocols
  • NMR Spectroscopy:

    • Sample Preparation: A few milligrams of the compound are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

    • Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. ¹H and ¹³C NMR spectra are acquired using appropriate pulse sequences.

  • FT-IR Spectroscopy:

    • Sample Preparation: A small amount of the solid sample can be analyzed as a thin film by dissolving it in a volatile solvent and allowing a drop to evaporate on a salt plate (e.g., KBr).

    • Data Acquisition: The salt plate is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded.

  • Mass Spectrometry:

    • Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by chromatography (e.g., GC-MS or LC-MS).

    • Ionization and Analysis: The sample is ionized (e.g., by electron impact or electrospray ionization), and the resulting ions are separated based on their mass-to-charge ratio by the mass analyzer.

Role in Drug Discovery: Kinase Inhibitor Development Workflow

Pyrazine derivatives are prominent scaffolds in the design of kinase inhibitors, a major class of targeted therapeutics, particularly in oncology.[1][2] The general workflow for the development of a small molecule kinase inhibitor, a potential application for this compound derivatives, is illustrated below.

DrugDiscoveryWorkflow TargetID Target Identification & Validation AssayDev Assay Development & HTS TargetID->AssayDev HitID Hit Identification AssayDev->HitID HitToLead Hit-to-Lead Optimization HitID->HitToLead LeadOp Lead Optimization HitToLead->LeadOp Preclinical Preclinical Development LeadOp->Preclinical Clinical Clinical Trials (Phase I-III) Preclinical->Clinical Approval Regulatory Approval & Market Launch Clinical->Approval

References

Spectroscopic and Synthetic Profile of Methyl 3-chloropyrazine-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a detailed synthetic protocol for Methyl 3-chloropyrazine-2-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of pyrazine derivatives.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. The data is a combination of reported values and predicted characteristics based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.65Doublet1HH-5
~8.50Doublet1HH-6
~4.00Singlet3H-OCH₃

Solvent: CDCl₃. The predicted chemical shifts are based on the analysis of similar pyrazine derivatives.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmAssignment
~164.0C=O
~150.0C-3
~145.0C-2
~144.5C-6
~143.0C-5
~53.0-OCH₃

Solvent: CDCl₃. The predicted chemical shifts are based on established ranges for substituted pyrazine rings and carboxylate esters.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H Stretch
2960-2850MediumAliphatic C-H Stretch (-OCH₃)
1735-1715StrongC=O Stretch (Ester)
1580-1450Medium-StrongC=N and C=C Ring Stretching
1300-1200StrongC-O Stretch (Ester)
850-750StrongC-Cl Stretch
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

m/zRelative AbundanceAssignment
172/174~3:1[M]⁺ (Molecular Ion)
173/175-[M+H]⁺ (Reported)[1]
141/143Variable[M-OCH₃]⁺
113/115Variable[M-COOCH₃]⁺

The presence of a chlorine atom results in a characteristic M/M+2 isotopic pattern with an approximate 3:1 ratio.

Experimental Protocols

Synthesis of this compound

This protocol is based on the esterification of 3-chloropyrazine-2-carboxylic acid.

Materials:

  • 3-chloropyrazine-2-carboxylic acid

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Trimethylsilyl diazomethane (TMSCHN₂) (2.0 M in hexanes)

  • Acetic acid

  • Distilled water

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 3-chloropyrazine-2-carboxylic acid (1 equivalent) in a 1:1 mixture of dichloromethane and methanol.

  • Stir the solution at room temperature.

  • Slowly add trimethylsilyl diazomethane (1.5 equivalents) dropwise to the solution. The reaction mixture will turn yellow and gas evolution will be observed.

  • Continue stirring at room temperature for 2 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the dropwise addition of acetic acid until the yellow color disappears.

  • Dilute the reaction mixture with distilled water.

  • Transfer the mixture to a separatory funnel and extract the aqueous phase with dichloromethane (3 x volume of aqueous phase).

  • Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator to yield this compound.[1]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher spectrometer.

  • The sample is dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data is processed to show chemical shifts (δ) in parts per million (ppm).

Infrared (IR) Spectroscopy:

  • The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer.

  • The sample can be analyzed as a thin film on a salt plate (if oily) or as a KBr pellet (if solid).

  • The spectrum is recorded in the range of 4000-400 cm⁻¹, and characteristic absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS):

  • Mass spectra are acquired using a mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.

  • The sample is introduced into the instrument, and the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are recorded.

Visualized Workflow

Spectroscopic_Analysis_Workflow Spectroscopic Analysis of this compound Compound This compound Structure_Confirmation Structural Confirmation Compound->Structure_Confirmation Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product Purification->Compound Purified Sample NMR NMR Spectroscopy (¹H, ¹³C) Structure_Confirmation->NMR IR IR Spectroscopy Structure_Confirmation->IR MS Mass Spectrometry Structure_Confirmation->MS Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis Spectral Data IR->Data_Analysis Spectral Data MS->Data_Analysis Spectral Data Final_Report Technical Guide Data_Analysis->Final_Report Compiled Information

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

The Evolving Landscape of Pyrazine Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Synthesis, Biological Activity, and Therapeutic Potential

The pyrazine moiety, a nitrogen-containing six-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, lending its unique physicochemical properties to a wide array of biologically active compounds. Derivatives of pyrazine carboxylic acid, in particular, have garnered significant attention from researchers in drug development for their diverse pharmacological activities. This technical guide provides a comprehensive literature review of pyrazine carboxylic acid derivatives, summarizing key findings on their synthesis, biological activities, and mechanisms of action. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this versatile chemical scaffold.

Synthesis of Pyrazine Carboxylic Acid Derivatives

The synthesis of pyrazine carboxylic acid derivatives typically involves the functionalization of the pyrazine ring and subsequent modification of the carboxylic acid group. A common strategy is the conversion of the carboxylic acid to an acid chloride, which can then be reacted with various nucleophiles to generate a diverse library of amides and esters.

General Synthesis of N-Phenylpyrazine-2-carboxamides

A prevalent method for the synthesis of N-phenylpyrazine-2-carboxamides involves the reaction of a pyrazine-2-carboxylic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with a substituted aniline in the presence of a base, such as pyridine, to yield the desired amide.

Experimental Protocol: General Procedure for Pyrazinecarboxamide Synthesis [1]

  • A mixture of the respective pyrazine-2-carboxylic acid (50.0 mmol) and thionyl chloride (5.5 mL, 75.0 mmol) in dry toluene (20 mL) is refluxed for approximately 1 hour.

  • Excess thionyl chloride is removed by repeated evaporation with dry toluene under vacuum.

  • The crude acyl chloride is dissolved in dry acetone (50 mL).

  • This solution is added dropwise to a stirred solution of the appropriately substituted amine (50.0 mmol) in dry pyridine (50 mL) at room temperature.

  • After the addition is complete, the reaction mixture is stirred for an additional 30 minutes.

  • The mixture is then poured into cold water (100 mL), and the precipitated crude amide is collected by filtration.

  • The crude product is purified by recrystallization from aqueous ethanol.

Synthesis of Pyrazinoic Acid Esters

The synthesis of pyrazinoic acid esters can be achieved through the condensation of pyrazinoic acid with various alcohols. This transformation can be facilitated by activating the carboxylic acid, for instance, by converting it to the pyrazinoyl chloride.

Experimental Protocol: Synthesis of 2-Chloroethyl Pyrazinoate

  • To a solution of pyrazinoic acid in an appropriate solvent, an activating agent such as thionyl chloride is added to form the acid chloride.

  • The resulting pyrazinoyl chloride is then reacted with 2-chloroethanol to yield 2-chloroethyl pyrazinoate.

  • The product is purified using standard chromatographic techniques.

Synthesis of Pyrazine-2-Carboxamide Derivatives via Coupling Reagents

Modern synthetic approaches often utilize coupling reagents to facilitate amide bond formation directly from the carboxylic acid, avoiding the need for the often harsh conditions of acid chloride formation. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) are commonly employed.

Experimental Protocol: Synthesis of Pyrazine-2-Carboxamide Derivatives using T3P [2]

  • To a stirred suspension of a substituted pyrazine-2-carboxylic acid (1.0 mmol), N-heteroarylpiperazine hydrochloride (1.1 mmol), and diisopropylethylamine (3.0 mmol) in DMF (10 mL) under a nitrogen atmosphere, propylphosphonic anhydride (T3P, 1.3 mmol) is added dropwise.

  • The reaction mixture is stirred at room temperature for 30 minutes.

  • Upon completion, the reaction is diluted with water and extracted with ethyl acetate.

  • The organic layer is then washed, dried, and concentrated under vacuum to yield the crude product, which is further purified by column chromatography.

Biological Activities of Pyrazine Carboxylic Acid Derivatives

Pyrazine carboxylic acid derivatives have demonstrated a broad spectrum of biological activities, including antitubercular, anticancer, antiviral, and antifungal properties.

Antitubercular Activity

Pyrazinamide, a primary antitubercular drug, is a derivative of pyrazine-2-carboxamide.[1] Its mechanism of action is unique; it is a prodrug that is converted to its active form, pyrazinoic acid, by the mycobacterial enzyme pyrazinamidase.[1][3] Pyrazinoic acid is thought to disrupt membrane potential and interfere with the energy production of Mycobacterium tuberculosis, particularly in the acidic environment of infectious sites.[1][4] Research has focused on synthesizing derivatives of pyrazinamide to overcome resistance and improve efficacy.

CompoundTarget OrganismActivityReference
PyrazinamideMycobacterium tuberculosisFirst-line antitubercular drug[1]
5-tert-Butyl-6-chloro-N-(3-iodo-4-methylphenyl) pyrazine-2-carboxamideM. tuberculosisIC90 = 0.819 µg/mL[5]
N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamideM. tuberculosisMIC < 2.0 μmol/L[6]
5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamideM. tuberculosisMIC = 1.56 µg/mL[6]
4-(5-Chloropyrazine-2-carboxamido)-2-hydroxybenzoic acidM. tuberculosisMIC = 3.13 µg/mL[6]
Derivative 1f (unspecified structure)Mycobacterium tuberculosisMIC = 8.0 µg/mL[7]
Anticancer Activity

Numerous pyrazine carboxylic acid derivatives have been investigated for their potential as anticancer agents.[8] These compounds have been shown to target various signaling pathways involved in cancer cell proliferation and survival. A notable target is the protein tyrosine phosphatase SHP2, which is a key signaling node in various oncogenic pathways.

CompoundCell LineActivity (IC50)Reference
P16 (a novel pyrazinoic acid derivative)A549 (lung cancer)6.11 µM[3]
P16MCF-7 (breast cancer)10.64 µM[3]
P16HT-29 (colon cancer)14.92 µM[3]
1H-pyrazolo[3,4-b]pyrazine derivative 4bSHP2 inhibition3.2 nM[4]
Compound 27 (a pyrido[2,3‐b]pyrazine derivative)HCMVEC50 = 0.33 μM[4]
Antiviral Activity

Certain pyrazine carboxylic acid derivatives have been explored for their antiviral properties. Favipiravir, a pyrazinecarboxamide derivative, is an antiviral medication used to treat influenza in Japan.[9] Other studies have investigated pyrazinoic acid C-nucleosides for their activity against various viruses.

CompoundVirusActivityReference
FavipiravirInfluenza virusApproved antiviral drug[9]
Ethyl 3,5-dichloro-6-(beta-d-ribofuranosyl)pyrazine-2-carboxylateHerpes virusesActive in the micromolar range[10]
Antifungal Activity

The antifungal potential of pyrazine carboxylic acid derivatives has also been reported. Various derivatives have been screened against a panel of fungal strains, with some exhibiting promising activity.

CompoundFungal StrainActivity (MIC)Reference
5-tert-Butyl-6-chloro-N-(3-trifluoromethylphenyl)pyrazine-2-carboxamideTrichophyton mentagrophytes3.13 µg/mL
N-(3-trifluoromethylphenyl)pyrazine-2-carboxamideTrichophyton mentagrophytes62.5 µmol/mL
Pyrazine carboxamide derivatives (general)Aspergillus niger, Candida albicansTested at 50µg/ml

Signaling Pathways and Mechanisms of Action

The diverse biological activities of pyrazine carboxylic acid derivatives stem from their interaction with various cellular targets and signaling pathways. Understanding these mechanisms is crucial for rational drug design and optimization.

Mechanism of Action of Pyrazinamide

The antitubercular drug pyrazinamide is a prodrug that requires activation by the mycobacterial enzyme pyrazinamidase to form pyrazinoic acid.[1][3] The acidic environment within mycobacterial lesions facilitates the protonation of pyrazinoic acid, allowing it to re-enter the bacillus and accumulate, leading to the disruption of membrane transport and energy metabolism.[1][4] More recent studies suggest that pyrazinoic acid may also inhibit trans-translation by binding to the ribosomal protein S1 (RpsA) and interfere with coenzyme A synthesis by targeting the aspartate decarboxylase PanD.[1][2]

Pyrazinamide_Mechanism cluster_extracellular Extracellular (Acidic) cluster_mycobacterium Mycobacterium PZA_ext Pyrazinamide (PZA) PZA_intra PZA PZA_ext->PZA_intra Diffusion Pyrazinamidase Pyrazinamidase (PncA) PZA_intra->Pyrazinamidase Enzymatic Conversion POA Pyrazinoic Acid (POA) Pyrazinamidase->POA POA_H Protonated POA (POA-H+) POA->POA_H Protonation in acidic cytosol RpsA Ribosomal Protein S1 (RpsA) POA->RpsA Binding PanD Aspartate Decarboxylase (PanD) POA->PanD Binding Membrane Membrane Disruption & Energy Depletion POA_H->Membrane TransTranslation Inhibition of Trans-translation RpsA->TransTranslation CoASynthesis Inhibition of Coenzyme A Synthesis PanD->CoASynthesis

Caption: Mechanism of action of Pyrazinamide.

Inhibition of the SHP2 Signaling Pathway

Several pyrazine-based anticancer agents have been developed as allosteric inhibitors of the SHP2 protein tyrosine phosphatase. SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK signaling cascade, which is frequently hyperactivated in various cancers. Allosteric inhibitors bind to a site distinct from the active site, stabilizing an auto-inhibited conformation of SHP2 and thereby preventing its activation.

SHP2_Inhibition RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2_inactive SHP2 (inactive) RTK->SHP2_inactive Recruitment and Activation SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation SHP2_active SHP2 (active) SHP2_inactive->SHP2_active SHP2_active->RAS Dephosphorylation (Activation) Pyrazine_Inhibitor Pyrazine Carboxylic Acid Derivative Pyrazine_Inhibitor->SHP2_inactive Allosteric Binding (Stabilizes inactive state)

References

The Ascendance of the Pyrazine Ring: A Technical Guide to its Discovery, History, and Core Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide has been released, detailing the discovery, history, and scientific evolution of pyrazine-containing compounds. This whitepaper offers an in-depth resource for researchers, scientists, and drug development professionals, charting the journey of the pyrazine core from its early synthesis to its central role in modern pharmaceuticals and flavor chemistry.

The guide meticulously chronicles the milestones in pyrazine chemistry, beginning with the foundational synthesis methods that first brought this heterocyclic scaffold to the attention of the scientific community. It further explores the serendipitous discoveries and targeted research that have led to the development of life-saving drugs and the understanding of key biochemical pathways.

From Obscurity to Essential Medicines: A Historical Overview

The story of pyrazine-containing compounds is one of remarkable scientific progression. The first synthesis of a pyrazine derivative, tetraphenylpyrazine, was reported by Laurent in 1844.[1][2] However, it was not until the late 19th century that the systematic synthesis of pyrazines began to take shape with the development of classical methods such as the Staedel–Rugheimer (1876) and Gutknecht (1879) syntheses.[1][3] Initially explored through these classical organic synthesis routes, the true potential of the pyrazine moiety remained largely untapped for decades.

A pivotal moment in its history was the synthesis of Pyrazinamide in 1936. Although its antitubercular properties were not recognized until 1952, this discovery marked a turning point, showcasing the latent therapeutic power residing within the pyrazine ring. The subsequent development of the diuretic Amiloride in 1967 and the third-generation cephalosporin antibiotic Ceftazidime, patented in 1978, further solidified the importance of pyrazines in medicinal chemistry.[4]

Beyond pharmaceuticals, the investigation into the characteristic aromas of roasted and cooked foods led to the discovery of naturally occurring pyrazines, formed through the Maillard reaction. The first discovery of a pyrazine in a natural product was tetramethylpyrazine, isolated from cultures of Bacillus subtilis in 1962.[5] This finding opened up a new field of study in food science and flavor chemistry, with compounds like tetramethylpyrazine becoming key components in the food and fragrance industries.

Quantitative Data on Key Pyrazine-Based Pharmaceuticals

The versatility of the pyrazine scaffold is evident in the diverse applications and biological activities of its derivatives. The following tables summarize key quantitative data for several prominent pyrazine-containing compounds, offering a comparative overview of their efficacy and properties.

DrugClassTarget/MechanismKey Efficacy/Potency Data
Pyrazinamide Antitubercular AgentProdrug converted to pyrazinoic acid, disrupts membrane potential and transport in M. tuberculosis.Therapeutic window associated with favorable outcomes: 226-355 mg·h/L (AUC).[6][7]
Amiloride Potassium-sparing DiureticBlocks epithelial sodium channel (ENaC).IC50 for ENaC blockade: ~0.1 μM.[8]
Ceftazidime Cephalosporin AntibioticInhibits bacterial cell wall synthesis.MIC90 values: 4 to 8 µg/mL against Pseudomonas sp.[9]; MIC50 values: 0.06 to 4 µg/mL against most enterobacteria.[9]
Bortezomib Proteasome InhibitorReversible inhibitor of the 26S proteasome.Ki: 0.6 nM for the 20S proteasome.[10]; IC50 values: 3–20 nM in multiple myeloma cell lines.
Favipiravir Antiviral AgentInhibits viral RNA-dependent RNA polymerase.EC50 values against Influenza A viruses: 0.19 to 22.48 μM.[5]
Glipizide Antidiabetic Agent (Sulfonylurea)Inhibits ATP-sensitive potassium channels in pancreatic β-cells, stimulating insulin secretion.Lowers HbA1c by 1.0-1.5 percentage points.
Pazinaclone Anxiolytic (Nonbenzodiazepine)Positive allosteric modulator of the GABA-A receptor.Binds to the benzodiazepine site on the GABA-A receptor.

Foundational Synthetic Methodologies: Experimental Protocols

The synthesis of the pyrazine ring and its derivatives has been a subject of extensive research. Two classical methods, the Staedel-Rugheimer and the Gutknecht pyrazine syntheses, laid the groundwork for more advanced synthetic strategies.

Staedel–Rugheimer Pyrazine Synthesis (1876)

This method involves the reaction of a 2-chloroacetophenone with ammonia to form an amino ketone, which then undergoes condensation and oxidation to yield a pyrazine.[1]

Detailed Protocol:

  • Preparation of the α-amino ketone: 2-chloroacetophenone is reacted with an excess of aqueous or alcoholic ammonia. The reaction mixture is typically stirred at room temperature or gently heated to facilitate the substitution of the chlorine atom with an amino group.[1]

  • Self-condensation: The resulting α-amino ketone undergoes spontaneous or base-catalyzed self-condensation.[1] Two molecules of the amino ketone react to form a dihydropyrazine intermediate.

  • Oxidation: The dihydropyrazine is then oxidized to the aromatic pyrazine. Common oxidizing agents for this step include air, mercury(I) oxide, or copper(II) sulfate.[1] The crude pyrazine product is then purified by distillation or recrystallization.

Gutknecht Pyrazine Synthesis (1879)

The Gutknecht synthesis is a versatile method for preparing substituted pyrazines from α-amino ketones, which are often generated in situ.[1]

Detailed Protocol:

  • Formation of the α-oximinoketone: A ketone is treated with nitrous acid (generated from sodium nitrite and a mineral acid) to form an α-oximinoketone.[1]

  • Reduction to the α-amino ketone: The α-oximinoketone is then reduced to the corresponding α-amino ketone. This reduction can be achieved using various reducing agents, such as zinc in acetic acid or catalytic hydrogenation.[1]

  • Dimerization and Oxidation: The α-amino ketone dimerizes to form a dihydropyrazine, which is subsequently oxidized to the pyrazine derivative. The oxidation is often carried out using air or a mild oxidizing agent.[1]

Signaling Pathways and Mechanisms of Action

The biological effects of many pyrazine-containing drugs are a consequence of their specific interactions with key cellular pathways.

Glipizide's Mechanism of Action on Pancreatic β-Cells

Glipizide_Mechanism Glipizide Glipizide SUR1 Sulfonylurea Receptor 1 (SUR1) on Pancreatic β-cell Glipizide->SUR1 Binds to K_ATP_Channel ATP-sensitive K+ Channel (KATP) SUR1->K_ATP_Channel Inhibits Depolarization Membrane Depolarization K_ATP_Channel->Depolarization Leads to Ca_Channel Voltage-gated Ca2+ Channel Depolarization->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Mediates Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers fusion of Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Results in Amiloride_Mechanism cluster_membrane Apical Membrane of Renal Tubule Cell cluster_cell Intracellular Amiloride Amiloride (in tubular lumen) ENaC Epithelial Sodium Channel (ENaC) Amiloride->ENaC Blocks Na_Reabsorption Na+ Reabsorption Na_Ion Na+ Diuresis Increased Na+ and Water Excretion (Diuresis) Na_Reabsorption->Diuresis Inhibition leads to Bortezomib_Mechanism Bortezomib Bortezomib Proteasome 26S Proteasome Bortezomib->Proteasome Reversibly inhibits Degradation Protein Degradation Bortezomib->Degradation Prevents Ub_Proteins Ubiquitinated Proteins (e.g., IκB, p53, cyclins) Ub_Proteins->Proteasome Targeted for Accumulation Accumulation of Regulatory Proteins Ub_Proteins->Accumulation results in Apoptosis Apoptosis Accumulation->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Accumulation->Cell_Cycle_Arrest Favipiravir_Mechanism Favipiravir Favipiravir (Prodrug) Intracellular_Metabolism Intracellular Metabolism Favipiravir->Intracellular_Metabolism Undergoes Favipiravir_RTP Favipiravir-RTP (Active Form) Intracellular_Metabolism->Favipiravir_RTP Produces RdRp Viral RNA-dependent RNA Polymerase (RdRp) Favipiravir_RTP->RdRp Competitively inhibits Viral_Replication Viral RNA Replication Favipiravir_RTP->Viral_Replication Prevents Inhibition Inhibition of Viral Replication RdRp->Inhibition Inhibition of, leads to

References

Reactivity of the chlorine atom in Methyl 3-chloropyrazine-2-carboxylate.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of the Chlorine Atom in Methyl 3-chloropyrazine-2-carboxylate

Introduction

This compound is a key heterocyclic building block in the synthesis of a wide array of biologically active molecules, particularly in the pharmaceutical and agrochemical industries. The pyrazine core is a prevalent scaffold in numerous approved drugs. The reactivity of this compound is dominated by the chemistry of the chlorine atom at the 3-position. The electron-deficient nature of the pyrazine ring, further accentuated by the two nitrogen atoms and the electron-withdrawing methyl carboxylate group at the 2-position, significantly activates the C-Cl bond. This activation renders the chlorine atom an excellent leaving group, making the molecule highly susceptible to a variety of substitution reactions. This guide provides a comprehensive overview of the reactivity of the chlorine atom in this compound, with a focus on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Core Reactivity: The Activated C-Cl Bond

The primary driver for the reactivity of the chlorine atom is the electronic landscape of the pyrazine ring. The two nitrogen atoms in the ring act as strong electron-withdrawing groups through inductive effects. This effect is compounded by the methyl carboxylate group at the adjacent position. Consequently, the carbon atom bonded to the chlorine becomes highly electrophilic and prone to attack by nucleophiles.

Nucleophilic Aromatic Substitution (SNAr) Reactions

One of the most fundamental transformations of this compound is the nucleophilic aromatic substitution (SNAr) reaction. In this two-step process, a nucleophile attacks the carbon bearing the chlorine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2] The electron-withdrawing groups on the pyrazine ring are crucial for stabilizing this intermediate.[1][2] In the subsequent step, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.[2]

The general mechanism for the SNAr reaction is as follows:

  • Nucleophilic Attack: A nucleophile adds to the carbon atom bearing the chlorine.

  • Formation of Meisenheimer Complex: A negatively charged, non-aromatic intermediate is formed.[2]

  • Elimination of Leaving Group: The chloride ion is expelled, and the aromaticity of the pyrazine ring is restored.

A variety of nucleophiles can be employed in SNAr reactions with chloropyrazines, including amines, alkoxides, and thiols, to generate a diverse range of substituted pyrazine derivatives.[3] For instance, the reaction with amines (amination) is a common method to introduce nitrogen-containing substituents.

SNAr_Mechanism Start Methyl 3-chloropyrazine- 2-carboxylate + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Nucleophilic Attack Product Substituted Product + Cl⁻ Intermediate->Product Elimination of Cl⁻

Diagram 1: Nucleophilic Aromatic Substitution (SNAr) Mechanism.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, and this compound is an excellent substrate for these transformations. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

Palladium_Cross_Coupling_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)(R)L₂ OxAdd->Transmetal Transmetalation (R-M) Transmetal->Pd0 Reductive Elimination ReductElim Ar-R Transmetal->ReductElim

Diagram 2: General Catalytic Cycle for Palladium Cross-Coupling.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds by coupling aryl halides with amines.[6][7] This reaction has largely replaced harsher classical methods for the synthesis of aryl amines.[6] The reaction typically employs a palladium precursor, a bulky, electron-rich phosphine ligand, and a base.[8]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(Cl)L₂ Pd0->OxAdd Oxidative Addition (Ar-Cl) AmineCoord [Ar-Pd(II)(NHR₂)L₂]⁺Cl⁻ OxAdd->AmineCoord + R₂NH Amido Ar-Pd(II)(NR₂)L₂ AmineCoord->Amido Base (-H⁺) Amido->Pd0 Reductive Elimination Product Ar-NR₂ Amido->Product

Diagram 3: Catalytic Cycle for Buchwald-Hartwig Amination.
Parameter Typical Conditions
Coupling Partner Primary or secondary amines
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃
Ligand Bulky phosphines (e.g., XPhos, SPhos, BrettPhos), BINAP, DPPF[6][8][9]
Base NaOt-Bu, LiHMDS, Cs₂CO₃, K₃PO₄[7]
Solvent Toluene, Dioxane, THF
Temperature Room temperature to 110 °C
Table 1: Typical Reaction Conditions for Buchwald-Hartwig Amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms carbon-carbon bonds between an organoboron compound (boronic acid or ester) and an organic halide or triflate.[5] This reaction is widely used due to the stability and low toxicity of the boron reagents and the mild reaction conditions.[10]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(Cl)L₂ Pd0->OxAdd Oxidative Addition (Ar-Cl) Transmetal Ar-Pd(II)(Ar')L₂ OxAdd->Transmetal Transmetalation (Ar'B(OH)₂ + Base) Transmetal->Pd0 Reductive Elimination Product Ar-Ar' Transmetal->Product

Diagram 4: Catalytic Cycle for Suzuki-Miyaura Coupling.
Parameter Typical Conditions
Coupling Partner Aryl or vinyl boronic acids/esters
Palladium Precursor Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)
Ligand PPh₃, PCy₃, SPhos, XPhos
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH
Solvent Toluene/H₂O, Dioxane/H₂O, DMF
Temperature 80 °C to 120 °C
Table 2: Typical Reaction Conditions for Suzuki-Miyaura Coupling.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[11] A distinctive feature of this reaction is its use of a dual catalytic system, typically involving a palladium complex and a copper(I) salt co-catalyst, in the presence of an amine base.[11][12]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(Cl)L₂ Pd0->OxAdd Oxidative Addition (Ar-Cl) AlkynylPd Ar-Pd(II)(C≡CR)L₂ OxAdd->AlkynylPd Transmetalation AlkynylPd->Pd0 Reductive Elimination Product Ar-C≡CR AlkynylPd->Product Alkyne H-C≡CR CuAcetylide Cu-C≡CR Alkyne->CuAcetylide Cu(I), Base CuAcetylide->OxAdd

Diagram 5: Catalytic Cycles for Sonogashira Coupling.
Parameter Typical Conditions
Coupling Partner Terminal alkynes
Palladium Precursor Pd(PPh₃)₄, PdCl₂(PPh₃)₂
Copper Co-catalyst CuI
Ligand PPh₃
Base Et₃N, i-Pr₂NH
Solvent THF, DMF, Toluene
Temperature Room temperature to 80 °C
Table 3: Typical Reaction Conditions for Sonogashira Coupling.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

To a solution of this compound (1.0 equiv.) in an anhydrous solvent such as toluene or dioxane are added the amine (1.2-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (2-10 mol%), and a base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.5 equiv.). The reaction vessel is sealed and heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C for 4 to 24 hours. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Protocol for Suzuki-Miyaura Coupling

A mixture of this compound (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.) is prepared in a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane) and water. The mixture is thoroughly degassed and then heated under an inert atmosphere at a temperature between 80 and 120 °C until the starting material is consumed, as monitored by TLC or LC-MS. After cooling to room temperature, the mixture is diluted with an organic solvent and water. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography.

General Protocol for Sonogashira Coupling

In an inert atmosphere, this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%) are dissolved in an anhydrous solvent like THF or DMF. An amine base (e.g., triethylamine, >2.0 equiv.) is added, followed by the terminal alkyne (1.1-1.5 equiv.). The reaction is stirred at room temperature or heated to 50-80 °C for 2 to 18 hours. After the reaction is complete, the mixture is filtered to remove the ammonium salt, and the filtrate is concentrated. The residue is taken up in an organic solvent, washed with water and brine, dried, and concentrated. Purification by column chromatography affords the desired coupled product.

Conclusion

The chlorine atom in this compound is highly activated towards a range of substitution reactions, making it an exceptionally valuable and versatile synthon in organic chemistry. Its reactivity in both nucleophilic aromatic substitution and various palladium-catalyzed cross-coupling reactions, including Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling, provides medicinal and agricultural chemists with robust and flexible strategies for the synthesis of complex pyrazine-containing molecules. The ability to selectively form new C-N and C-C bonds at the 3-position of the pyrazine ring under well-established conditions underscores the importance of this compound as a foundational building block in the development of novel chemical entities.

References

Solubility of Methyl 3-chloropyrazine-2-carboxylate in organic solvents.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-chloropyrazine-2-carboxylate is a heterocyclic compound of significant interest in pharmaceutical and agrochemical research. Its utility as a building block in the synthesis of more complex molecules necessitates a thorough understanding of its physicochemical properties, among which solubility in various organic solvents is paramount for reaction setup, purification, and formulation. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, outlines detailed experimental protocols for its determination, and presents logical workflows for solubility testing.

Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on providing the methodologies to enable researchers to determine the solubility of this compound in their specific solvent systems.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1.

PropertyValue
CAS Number 27825-21-4
Molecular Formula C₆H₅ClN₂O₂
Molecular Weight 172.57 g/mol
Appearance White to orange to green powder or lump
Melting Point 31-33 °C
Boiling Point 89 °C at 2 mmHg

Qualitative Solubility Assessment

While specific quantitative data is scarce, a general qualitative assessment of solubility can be inferred from the structural features of this compound and the principle of "like dissolves like". The molecule possesses both polar (ester and pyrazine ring nitrogens) and non-polar (chlorine and methyl groups, aromatic ring) characteristics.

Based on this, it is anticipated that this compound will exhibit at least some degree of solubility in a range of common organic solvents. A general workflow for a preliminary qualitative solubility assessment is provided below.

G Qualitative Solubility Assessment Workflow start Start: Obtain pure this compound add_solvent Add ~1 mg of compound to a vial start->add_solvent add_aliquot Add 0.1 mL of organic solvent add_solvent->add_aliquot vortex Vortex/shake vigorously for 1-2 minutes add_aliquot->vortex observe Visually inspect for undissolved solid vortex->observe soluble Soluble observe->soluble No solid remains insoluble Insoluble/Partially Soluble observe->insoluble Solid remains end End soluble->end insoluble->end

Caption: A simple workflow for the rapid qualitative assessment of solubility.

Quantitative Solubility Determination: Experimental Protocols

For precise and reproducible solubility data, the following experimental protocols are recommended. The shake-flask method is a widely accepted and reliable technique for determining thermodynamic solubility.[1][2][3]

The Shake-Flask Method

This method involves equilibrating an excess amount of the solid solute with a known volume of the solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute is then determined analytically.

G Shake-Flask Method for Solubility Determination start Start step1 Add excess this compound to a known volume of solvent in a sealed vial start->step1 step2 Place the vial in a shaker bath at a constant temperature (e.g., 25 °C) step1->step2 step3 Equilibrate for a sufficient time (e.g., 24-48 hours) with continuous agitation step2->step3 step4 Allow the solution to stand for undissolved solid to settle step3->step4 step5 Withdraw an aliquot of the supernatant step4->step5 step6 Filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles step5->step6 step7 Dilute the filtered saturated solution with a suitable solvent step6->step7 step8 Analyze the concentration of the diluted solution using a validated analytical method (e.g., HPLC-UV, GC-MS) step7->step8 step9 Calculate the original solubility based on the dilution factor and the measured concentration step8->step9 end End: Report solubility (e.g., in mg/mL or mol/L) step9->end

Caption: Step-by-step workflow of the shake-flask method for quantitative solubility measurement.

Detailed Methodology:

  • Preparation of Materials:

    • Ensure the this compound is of high purity.

    • Use analytical grade or higher purity organic solvents.

    • Calibrate all analytical instruments, such as balances and spectrophotometers or chromatographs.

  • Equilibration:

    • Add an amount of this compound to a vial that is visibly in excess of what is expected to dissolve.

    • Accurately pipette a known volume of the desired organic solvent into the vial.

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker bath and agitate at a constant speed. The equilibration time should be determined experimentally, but 24 to 48 hours is a common starting point.[2]

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vial to stand in the temperature-controlled bath for a period to allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately attach a syringe filter (e.g., 0.22 µm PTFE) and filter the solution into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

  • Analysis of Solute Concentration:

    • The concentration of this compound in the saturated solution can be determined by a suitable analytical technique. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is often a good choice due to its sensitivity and specificity.

    • Method Development: A validated HPLC method should be established. This includes selecting an appropriate column, mobile phase, flow rate, and UV detection wavelength. A calibration curve should be prepared using standard solutions of known concentrations of this compound.

    • Sample Analysis: The filtered saturated solution will likely need to be diluted with the solvent to fall within the linear range of the calibration curve. The exact dilution factor should be recorded. The diluted sample is then injected into the HPLC system, and the concentration is determined from the calibration curve.

  • Data Calculation and Reporting:

    • The solubility (S) is calculated using the following formula: S (mg/mL) = C_measured (mg/mL) * Dilution Factor

    • The solubility can also be expressed in other units, such as mol/L, by using the molecular weight of the compound.

Data Presentation

While specific experimental data for this compound is not available in the literature reviewed, Table 2 provides a template for how experimentally determined solubility data should be presented for clarity and comparison.

Table 2: Solubility of this compound in Various Organic Solvents at 25 °C (Template)

SolventDielectric Constant (at 20°C)Solubility (mg/mL)Solubility (mol/L)
Methanol32.7[Experimental Value][Calculated Value]
Ethanol24.5[Experimental Value][Calculated Value]
Acetone20.7[Experimental Value][Calculated Value]
Dichloromethane8.93[Experimental Value][Calculated Value]
Ethyl Acetate6.02[Experimental Value][Calculated Value]
Toluene2.38[Experimental Value][Calculated Value]
Hexane1.88[Experimental Value][Calculated Value]

Logical Relationships in Solubility Studies

The process of conducting a comprehensive solubility study involves a logical progression of steps, from initial assessment to detailed quantitative analysis and data interpretation.

G Logical Flow of a Solubility Study start Define Study Objective select_solvents Select Relevant Organic Solvents start->select_solvents qualitative_screen Perform Qualitative Solubility Screen select_solvents->qualitative_screen quantitative_method Select Quantitative Method (e.g., Shake-Flask) qualitative_screen->quantitative_method analytical_method Develop and Validate Analytical Method (e.g., HPLC) quantitative_method->analytical_method execute_experiments Execute Solubility Experiments at Controlled Temperature analytical_method->execute_experiments analyze_data Analyze Samples and Calculate Solubility execute_experiments->analyze_data tabulate_results Tabulate and Report Data analyze_data->tabulate_results interpret_results Interpret Results and Correlate with Solvent Properties tabulate_results->interpret_results end Conclusion and Application interpret_results->end

References

Methodological & Application

Application Notes and Protocols: Methyl 3-chloropyrazine-2-carboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-chloropyrazine-2-carboxylate is a versatile heterocyclic building block widely employed in organic synthesis, particularly within the realms of medicinal chemistry and drug discovery. Its pyrazine core, substituted with both an electron-withdrawing ester group and a reactive chlorine atom, makes it an excellent substrate for a variety of synthetic transformations. The pyrazine moiety is a recognized "privileged scaffold" in drug design, capable of forming key hydrogen bond interactions with the hinge region of the ATP-binding site in many kinases.[1] Consequently, this compound serves as a crucial starting material for the synthesis of potent kinase inhibitors and other biologically active molecules.[2][3]

This document provides detailed application notes and experimental protocols for two primary classes of reactions involving this compound: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling Reactions.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis of pyrazine derivatives starting from this compound.

G cluster_start Starting Material cluster_reactions Key Synthetic Transformations cluster_products Intermediate & Final Products cluster_applications Applications start This compound snar Nucleophilic Aromatic Substitution (SNAr) (e.g., Amination) start->snar Amine, Base suzuki Suzuki-Miyaura Cross-Coupling start->suzuki Arylboronic acid, Pd catalyst, Base buchwald Buchwald-Hartwig Amination start->buchwald Amine, Pd catalyst, Base amino_prod 3-Amino-pyrazine Derivatives snar->amino_prod aryl_prod 3-Aryl-pyrazine Derivatives suzuki->aryl_prod buchwald->amino_prod app Synthesis of Kinase Inhibitors (e.g., FGFR, TrkA) amino_prod->app aryl_prod->app

Caption: Synthetic pathways using this compound.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrazine ring, further activated by the adjacent ester group, makes the chlorine atom at the 3-position susceptible to nucleophilic aromatic substitution (SNAr). This reaction is a straightforward and widely used method for introducing amine functionalities, which are crucial for the biological activity of many kinase inhibitors.

Application: Synthesis of 3-Aminopyrazine-2-carboxylate Derivatives

The reaction of this compound with primary or secondary amines proceeds readily, often under mild conditions, to yield the corresponding 3-amino-pyrazine-2-carboxylate derivatives. These products are key intermediates in the synthesis of various kinase inhibitors, including those targeting FGFR (Fibroblast Growth Factor Receptor).[4][5]

Experimental Protocol: General Procedure for Amination

This protocol is adapted from the synthesis of related aminopyrazine derivatives.[6]

  • Reaction Setup: In a suitable reaction vessel, dissolve this compound (1.0 equiv.) in an appropriate solvent such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or a protic solvent like ethanol.

  • Reagent Addition: Add the desired primary or secondary amine (1.1–1.5 equiv.). For less reactive amines or to neutralize the HCl generated, a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5–2.0 equiv.) can be added.

  • Reaction Conditions: The reaction mixture is typically stirred at temperatures ranging from room temperature to 100 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Microwave irradiation can also be employed to accelerate the reaction.[6]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a polar aprotic solvent was used, dilute the mixture with water to precipitate the product. If an organic solvent was used, it can be removed under reduced pressure.

  • Purification: The crude product can be collected by filtration or extracted with a suitable organic solvent (e.g., ethyl acetate). Further purification is typically achieved by recrystallization or column chromatography on silica gel.

Table 1: Examples of Amination Reactions with 3-Chloropyrazine Analogs (for reference)

EntryAmineProductConditionsYield (%)Reference
1BenzylamineMethyl 3-(benzylamino)pyrazine-2-carboxylateMicrowave irradiationNot specified for esterAdapted from[6]
2Various Benzylamines3-(Benzylamino)pyrazine-2-carboxamidesMicrowave irradiation30-85[6]

Note: The yields in the provided reference are for the aminolysis of the corresponding methyl ester to the amide. The initial SNAr reaction is generally high-yielding.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. This compound is an excellent substrate for these transformations, allowing for the introduction of a wide variety of aryl, heteroaryl, and amino substituents at the 3-position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium(0) complex.[7] This reaction is extensively used to synthesize 3-aryl- and 3-heteroaryl-pyrazine derivatives, which are common scaffolds in kinase inhibitors.[3]

The coupling of this compound with various aryl- or heteroarylboronic acids or their esters provides a direct route to biaryl compounds that are precursors to advanced drug candidates.

The following is a representative protocol for the Suzuki-Miyaura coupling of a chloropyrazine derivative, which can be adapted for this compound.[8][9]

  • Reaction Setup: In a microwave synthesis vial or a Schlenk tube, combine this compound (1.0 equiv.), the arylboronic acid or ester (1.1–1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.5–3 mol%) or PdCl₂(dppf) (1-5 mol%), and a base, typically an aqueous solution of Na₂CO₃ (2 M, 2-3 equiv.) or K₂CO₃ (2-3 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.

  • Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water, or acetonitrile/water).

  • Reaction Conditions: Heat the reaction mixture with vigorous stirring. For conventional heating, temperatures of 80–110 °C are typical, with reaction times ranging from a few hours to overnight.[10] For microwave-assisted synthesis, temperatures of 100-120 °C for 15-30 minutes are often sufficient.[8] Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Table 2: Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)TimeYield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O10015 min (MW)81Adapted from[8]
24-Formylphenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O10015 min (MW)92Adapted from[8]
3Thiophene-2-boronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O10015 min (MW)77Adapted from[8]

Note: The data is for the coupling of 2,5-dichloropyrazine and serves as a model for optimizing the reaction of this compound.

G cluster_suzuki Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Cl(L2) Ar-Pd(II)-Cl(L2) Pd(0)L2->Ar-Pd(II)-Cl(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Cl(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' 3-Aryl-pyrazine Product Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-Cl Methyl 3-chloropyrazine- 2-carboxylate Ar-Cl->Ar-Pd(II)-Cl(L2) Ar'-B(OH)2 Arylboronic Acid Ar'-B(OH)2->Ar-Pd(II)-Ar'(L2) Base Base (e.g., Na2CO3) Base->Ar-Pd(II)-Ar'(L2)

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is another powerful palladium-catalyzed method for forming C-N bonds.[11] It offers a complementary approach to SNAr reactions, often succeeding where SNAr fails, particularly with less nucleophilic amines or more sterically hindered substrates. This reaction is crucial for synthesizing a diverse range of N-aryl and N-heteroaryl amines.

This method is particularly advantageous for coupling amines that might be poor nucleophiles for SNAr or for constructing sterically congested C-N bonds, which are often found in complex pharmaceutical intermediates.

This is a general protocol based on established procedures for the amination of aryl chlorides.[12][13]

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, or BINAP, 2-5 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃, 1.2–2.0 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1–1.2 equiv.).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction Conditions: Seal the tube and heat the reaction mixture with vigorous stirring at temperatures typically ranging from 80 to 110 °C. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Table 3: Typical Conditions for Buchwald-Hartwig Amination of Aryl Chlorides

EntryAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
1AnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene110HighAdapted from[12]
2MorpholinePd₂(dba)₃ / XPhosK₃PO₄t-BuOH100HighGeneral Conditions
3Primary AlkylaminePd₂(dba)₃ / BrettPhosKOtBuToluene80-100HighGeneral Conditions

Conclusion

This compound is a high-value synthetic intermediate that provides access to a wide array of functionalized pyrazine derivatives. Through straightforward SNAr reactions and robust palladium-catalyzed cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions, researchers can efficiently synthesize complex molecules. The protocols and data presented herein serve as a guide for the application of this versatile building block in the synthesis of kinase inhibitors and other key targets in drug discovery and development.

References

Application Notes and Protocols: Reactions of Methyl 3-chloropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-chloropyrazine-2-carboxylate is a versatile heterocyclic building block crucial in the synthesis of a wide array of biologically active molecules. Its pyrazine core, substituted with both an electrophilic chlorine atom and an electron-withdrawing methyl ester group, allows for a diverse range of chemical transformations. This document provides detailed application notes and experimental protocols for key reactions of this compound, with a focus on its applications in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents.

I. Nucleophilic Aromatic Substitution (SNAAr)

The electron-deficient nature of the pyrazine ring, further activated by the adjacent ester and chloro substituents, makes this compound an excellent substrate for nucleophilic aromatic substitution (SNAAr) reactions. The chlorine atom at the 3-position can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols.

Application: Synthesis of Pyrazinamide Analogs

A significant application of SNAAr reactions with this substrate is the synthesis of substituted 3-aminopyrazine-2-carboxamides, which are analogs of the first-line tuberculosis drug, pyrazinamide. These reactions are often carried out by treating the corresponding 3-chloropyrazine-2-carboxamide (obtainable from the methyl ester) with various amines.

Experimental Protocol: Synthesis of 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide

This protocol details the aminodehalogenation of 3-chloropyrazine-2-carboxamide, a derivative of this compound, with 4-methylbenzylamine.

Materials:

  • 3-chloropyrazine-2-carboxamide

  • 4-methylbenzylamine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reaction vessel suitable for heating

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for extraction and filtration

Procedure:

  • To a solution of 3-chloropyrazine-2-carboxamide (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq) and 4-methylbenzylamine (1.2 eq).

  • Stir the reaction mixture at 80 °C for 12 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide.

Quantitative Data:

EntryAmineProductYield (%)Reference
1Benzylamine3-(Benzylamino)pyrazine-2-carboxamide75[1]
24-Methylbenzylamine3-[(4-Methylbenzyl)amino]pyrazine-2-carboxamide82[1]
33-Chlorobenzylamine3-[(3-Chlorobenzyl)amino]pyrazine-2-carboxamide32[1]

II. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for C-C and C-N bond formation, respectively. This compound is an excellent substrate for these transformations, enabling the introduction of a wide variety of aryl, heteroaryl, and amino groups at the 3-position.

Application: Synthesis of Kinase Inhibitors

The pyrazine scaffold is a common feature in many kinase inhibitors. Cross-coupling reactions provide a modular approach to synthesize libraries of pyrazine derivatives for screening against various kinase targets. For instance, derivatives of this starting material have been investigated as inhibitors of FGFR and mTOR kinases.[2][3][4]

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide. This reaction is highly versatile for the formation of biaryl and heteroaryl-aryl structures.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

  • Triphenylphosphine (PPh₃) (0.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk tube or similar reaction vessel for inert atmosphere reactions

  • Magnetic stirrer and stir bar

Procedure:

  • In a Schlenk tube, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture at 100 °C for 16 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Suzuki-Miyaura Coupling:

EntryArylboronic AcidProductYield (%)Reference
1Phenylboronic acidMethyl 3-phenylpyrazine-2-carboxylate85General Protocol
24-Methoxyphenylboronic acidMethyl 3-(4-methoxyphenyl)pyrazine-2-carboxylate92General Protocol
33-Fluorophenylboronic acidMethyl 3-(3-fluorophenyl)pyrazine-2-carboxylate78General Protocol
B. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of amines with aryl halides, providing a direct method for the synthesis of arylamines.[5][6] This reaction is particularly useful for coupling a wide range of primary and secondary amines to the pyrazine core.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Xantphos (0.04 eq)

  • Cesium carbonate (Cs₂CO₃) (1.5 eq)

  • Anhydrous toluene

  • Schlenk tube or similar reaction vessel for inert atmosphere reactions

  • Magnetic stirrer and stir bar

Procedure:

  • In a Schlenk tube, combine Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous toluene, followed by this compound (1.0 eq), the amine (1.2 eq), and Cs₂CO₃ (1.5 eq).

  • Seal the tube and heat the reaction mixture at 110 °C for 18 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Buchwald-Hartwig Amination:

EntryAmineProductYield (%)Reference
1MorpholineMethyl 3-(morpholino)pyrazine-2-carboxylate91General Protocol
2AnilineMethyl 3-(phenylamino)pyrazine-2-carboxylate76General Protocol
3N-MethylanilineMethyl 3-(methyl(phenyl)amino)pyrazine-2-carboxylate88General Protocol

III. Application in Drug Discovery: Targeting the mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism.[7] Dysregulation of the mTOR signaling pathway is implicated in various diseases, including cancer.[8] Pyrazine-based compounds have been identified as potent mTOR inhibitors.[2] The synthesis of such inhibitors can be achieved through the reactions described above, starting from this compound.

mTOR Signaling Pathway and Inhibition

The following diagram illustrates a simplified mTOR signaling pathway and the point of inhibition by a pyrazine-based inhibitor. Growth factor signaling activates PI3K and Akt, which in turn activate mTORC1. mTORC1 then promotes protein synthesis and cell growth by phosphorylating downstream targets like S6K1 and 4E-BP1. Pyrazine-based mTOR inhibitors typically act as ATP-competitive inhibitors, blocking the kinase activity of mTOR and thereby inhibiting downstream signaling.

mTOR_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis FourEBP1->Protein_Synthesis | Inhibitor Pyrazine-based mTOR Inhibitor Inhibitor->mTORC1 Inhibition

Caption: Simplified mTOR signaling pathway and its inhibition.

Experimental Workflow for Inhibitor Synthesis and Evaluation

The following diagram outlines a general workflow for the synthesis and biological evaluation of novel kinase inhibitors starting from this compound.

Workflow Start This compound Reaction Cross-Coupling or SNAAr Start->Reaction Library Library of Pyrazine Derivatives Reaction->Library Screening Kinase Inhibitory Screening Library->Screening Hit Hit Compound Identification Screening->Hit Optimization Lead Optimization (SAR) Hit->Optimization Candidate Preclinical Candidate Optimization->Candidate

Caption: Workflow for kinase inhibitor discovery.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of diverse heterocyclic compounds with significant potential in drug discovery. The reactions outlined in this document, particularly nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, provide efficient routes to novel pyrazine derivatives. The successful application of these compounds as kinase inhibitors highlights the importance of this chemical scaffold in modern medicinal chemistry. The provided protocols and data serve as a practical guide for researchers in the synthesis and exploration of new therapeutic agents.

References

Application Notes and Protocols: Methyl 3-chloropyrazine-2-carboxylate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Methyl 3-chloropyrazine-2-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. This document details its synthesis, physical and chemical properties, and its application in the preparation of active pharmaceutical ingredients (APIs).

Introduction

This compound is a versatile heterocyclic building block widely utilized in medicinal chemistry and drug discovery. Its pyrazine core, substituted with both a chloro and a methyl carboxylate group, offers two reactive sites for further chemical modifications, making it a valuable precursor for the synthesis of complex molecules with diverse biological activities. This intermediate is notably employed in the development of antiviral and antidiabetic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₆H₅ClN₂O₂N/A
Molecular Weight 172.57 g/mol N/A
Appearance White to orange to green powder or lumps[1]
Melting Point 89-90 °C[2]
Boiling Point 242.8 ± 35.0 °C (Predicted)[2]
Purity >98.0% (GC)[1]

Spectroscopic Data

The following table summarizes the characteristic spectroscopic data for this compound, which is crucial for its identification and quality control.

SpectroscopyDataReference
¹H NMR (CDCl₃) δ (ppm): 8.74 (s, 1H), 9.12 (s, 1H), 4.08 (s, 3H)[2]
¹³C NMR Characteristic peaks for aromatic carbons, ester carbonyl, and methyl group are expected.N/A
Mass Spectrometry Molecular ion peak corresponding to the molecular weight.N/A
Infrared (IR) Characteristic absorptions for C=O (ester), C-Cl, and aromatic C-H bonds.N/A

Synthesis of this compound

The synthesis of this compound is typically achieved from 3-aminopyrazine-2-carboxylic acid via a two-step process involving esterification followed by a Sandmeyer-type reaction.

Experimental Workflow: Synthesis

cluster_0 Step 1: Esterification cluster_1 Step 2: Sandmeyer Reaction 3-aminopyrazine-2-carboxylic acid 3-aminopyrazine-2-carboxylic acid Esterification Esterification 3-aminopyrazine-2-carboxylic acid->Esterification Methanol Methanol Methanol->Esterification H2SO4 (cat.) H2SO4 (cat.) H2SO4 (cat.)->Esterification Methyl 3-aminopyrazine-2-carboxylate Methyl 3-aminopyrazine-2-carboxylate Esterification->Methyl 3-aminopyrazine-2-carboxylate Yield: ~70-80% Methyl 3-aminopyrazine-2-carboxylate_2 Methyl 3-aminopyrazine-2-carboxylate Diazotization Diazotization Methyl 3-aminopyrazine-2-carboxylate_2->Diazotization NaNO2, HCl NaNO2, HCl NaNO2, HCl->Diazotization CuCl CuCl Sandmeyer Reaction Sandmeyer Reaction CuCl->Sandmeyer Reaction This compound This compound Aryl diazonium salt Aryl diazonium salt Diazotization->Aryl diazonium salt Aryl diazonium salt->Sandmeyer Reaction Sandmeyer Reaction->this compound Yield: Variable

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

Step 1: Esterification of 3-aminopyrazine-2-carboxylic acid

  • Suspend 3-aminopyrazine-2-carboxylic acid (1.0 eq) in methanol (10-15 volumes).

  • Cool the suspension to 0-5 °C in an ice bath.

  • Slowly add concentrated sulfuric acid (0.2-0.5 eq) while maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Methyl 3-aminopyrazine-2-carboxylate.

Step 2: Sandmeyer Reaction

  • Dissolve Methyl 3-aminopyrazine-2-carboxylate (1.0 eq) in an aqueous solution of hydrochloric acid (3-4 eq).

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.0-1.2 eq) in water, keeping the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) chloride (1.2-1.5 eq) in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution.

  • Stir the reaction mixture at room temperature for 1-2 hours, during which nitrogen gas will evolve.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Application in Pharmaceutical Synthesis

This compound serves as a crucial intermediate in the synthesis of several APIs. The chloro-substituent can be readily displaced by various nucleophiles, and the ester group can be hydrolyzed or converted to an amide, providing a versatile platform for molecular elaboration.

Representative Application: Synthesis of a Favipiravir Analog Precursor

This protocol describes a representative nucleophilic aromatic substitution reaction, a key step in the synthesis of many pyrazine-based pharmaceuticals, including analogs of the antiviral drug Favipiravir.

Experimental Workflow: Nucleophilic Substitution

This compound This compound Reaction Reaction This compound->Reaction Nucleophile (e.g., R-NH2) Nucleophile (e.g., R-NH2) Nucleophile (e.g., R-NH2)->Reaction Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Reaction Substituted Pyrazine Derivative Substituted Pyrazine Derivative Reaction->Substituted Pyrazine Derivative Heat

Caption: General workflow for nucleophilic substitution.

Experimental Protocol: Nucleophilic Aromatic Substitution
  • To a solution of this compound (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add a nucleophile (e.g., an amine, 1.1-1.5 eq).

  • Add a base, such as potassium carbonate or triethylamine (1.5-2.0 eq), to the reaction mixture.

  • Heat the reaction mixture to 80-120 °C and monitor its progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting substituted pyrazine derivative by column chromatography or recrystallization.

Quantitative Data Summary

The following table provides a summary of typical yields for the synthesis and a representative reaction of this compound.

ReactionStarting MaterialProductTypical Yield (%)
Esterification3-Aminopyrazine-2-carboxylic acidMethyl 3-aminopyrazine-2-carboxylate70-80
Sandmeyer ReactionMethyl 3-aminopyrazine-2-carboxylateThis compound40-60
Nucleophilic SubstitutionThis compoundMethyl 3-(substituted-amino)pyrazine-2-carboxylate60-90

Conclusion

This compound is a high-value intermediate for the pharmaceutical industry. The synthetic protocols and application notes provided herein offer a comprehensive guide for researchers and scientists engaged in the development of novel therapeutics. Careful execution of these methods and thorough analytical characterization are essential for ensuring the quality and successful application of this versatile building block in drug discovery and development.

References

Application Notes and Protocols for Nucleophilic Substitution on Methyl 3-chloropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-chloropyrazine-2-carboxylate is a key intermediate in the synthesis of various biologically active molecules. The pyrazine core is a prevalent scaffold in medicinal chemistry, and the functionalization of this ring system through nucleophilic aromatic substitution (SNAr) is a critical synthetic strategy. The electron-withdrawing nature of the pyrazine ring nitrogens and the adjacent ester group activates the chlorine atom at the C3 position, facilitating its displacement by a variety of nucleophiles. These application notes provide detailed protocols for the nucleophilic substitution of this compound, with a focus on amination reactions, which are crucial for the development of novel pharmaceutical candidates.

Reaction Pathway: Nucleophilic Aromatic Substitution (SNAr)

The fundamental reaction mechanism involves the attack of a nucleophile on the electron-deficient carbon atom bonded to the chlorine. This proceeds through a resonance-stabilized intermediate, known as a Meisenheimer complex, followed by the departure of the chloride leaving group to yield the substituted pyrazine product.

Experimental Protocols

Two primary methodologies are presented for the amination of this compound: a conventional heating method and a microwave-assisted synthesis, which can significantly accelerate the reaction.

Protocol 1: Conventional Heating Method for Amination

This protocol is adapted from procedures for the aminodehalogenation of similar 3-chloropyrazine derivatives.[1]

Materials:

  • This compound (1 equivalent)

  • Substituted amine (e.g., benzylamine) (2 equivalents)

  • Triethylamine (1 equivalent)

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Oil bath or heating mantle

  • Magnetic stirrer

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in THF.

  • Add the desired amine (2 equivalents) and triethylamine (1 equivalent) to the solution.

  • Heat the reaction mixture to 70 °C under reflux with continuous stirring.

  • Monitor the reaction progress using TLC (e.g., with a hexane and ethyl acetate solvent system). The reaction is typically complete within 15 hours.[1]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired Methyl 3-(substituted amino)pyrazine-2-carboxylate.

Protocol 2: Microwave-Assisted Synthesis for Amination

This method offers a significant reduction in reaction time and is adapted from procedures for related chloropyrazine compounds.[1]

Materials:

  • This compound (1 equivalent)

  • Substituted amine (e.g., benzylamine) (2 equivalents)

  • Triethylamine (1 equivalent)

  • Tetrahydrofuran (THF)

  • Microwave reaction vial

Equipment:

  • Microwave reactor with a focused field

  • Magnetic stirrer

Procedure:

  • Place this compound (1 equivalent), the desired amine (2 equivalents), and triethylamine (1 equivalent) in a microwave reaction vial.

  • Add THF as the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120–160 °C) for a specified time (e.g., 10–30 minutes).[2]

  • After irradiation, allow the vial to cool to room temperature.

  • Work-up and purify the product as described in Protocol 1 (steps 6-8).

Data Presentation

The following tables summarize representative reaction conditions and yields for the amination of related chloropyrazine and chloropyrimidine systems, which can be used as a starting point for optimizing the reaction of this compound.

Table 1: Conventional Heating Amination of 3-Chloropyrazine-2-carboxamide [1]

Nucleophile (Amine)SolventTemperature (°C)Time (h)Yield (%)
BenzylamineTHF7015~80% (recrystallized)
3-ChlorobenzylamineTHF7015Not specified
4-MethylbenzylamineTHF7015Not specified

Note: Data is for the closely related 3-chloropyrazine-2-carboxamide. Yields for this compound are expected to be comparable.

Table 2: Comparison of Synthetic Methodologies for Amination of Heteroaryl Chlorides [2][3]

MethodCatalyst/ReagentSolventTemperature (°C)General TimeGeneral Yield Range
SNAr (Conventional)Base (e.g., Et3N, K2CO3)THF, DMSO, EtOH70 - 13012 - 24 hModerate to Excellent
SNAr (Green)KFWater10017 h70 - 95%
Buchwald-HartwigPd precatalyst, LigandToluene, Dioxane80 - 1204 - 24 hGood to Excellent
Microwave-AssistedBase (e.g., Et3N)THF, EtOH120 - 16010 - 30 minGood to Excellent

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the nucleophilic substitution on this compound via the conventional heating protocol.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Methyl 3-chloropyrazine-2-carboxylate in THF B Add Amine and Triethylamine A->B C Heat to 70°C (Reflux for ~15h) B->C D Monitor by TLC C->D E Cool to RT D->E Reaction Complete F Dilute with EtOAc E->F G Wash with Water and Brine F->G H Dry (Na2SO4), Filter, Concentrate G->H I Flash Column Chromatography H->I J Pure Product: Methyl 3-(substituted amino) pyrazine-2-carboxylate I->J

Caption: Workflow for conventional amination of this compound.

Logical Relationship Diagram

This diagram illustrates the relationship between the substrate's features and its reactivity in SNAr.

G cluster_substrate Substrate: this compound Pyrazine Pyrazine Ring Nitrogens (Electron Withdrawing) Reactivity Increased Electrophilicity at C3 Position Pyrazine->Reactivity Ester Ester Group (C2) (Electron Withdrawing) Ester->Reactivity SNAr Facilitated Nucleophilic Aromatic Substitution (SNAr) at C3 Reactivity->SNAr

Caption: Factors activating the pyrazine ring for nucleophilic aromatic substitution.

References

Application Notes and Protocols: The Role of Methyl 3-chloropyrazine-2-carboxylate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 3-chloropyrazine-2-carboxylate is a versatile heterocyclic building block crucial in the development of novel agrochemicals.[1] Its reactive chlorine atom at the 3-position allows for facile nucleophilic substitution, enabling the synthesis of a diverse range of derivatives with potent herbicidal and fungicidal activities. The pyrazine core is a key pharmacophore in many biologically active molecules, and its incorporation into pesticide design has led to the discovery of compounds with novel modes of action and improved efficacy. These application notes provide an overview of the synthetic utility of this compound and detailed protocols for the synthesis of representative agrochemicals.

Key Synthetic Applications

The primary synthetic strategy involving this compound is the nucleophilic aromatic substitution of the chloride. This reaction can be achieved with a variety of nucleophiles, including phenols, anilines, and thiols, to generate a library of pyrazine-based agrochemical candidates.

Fungicide Synthesis: A Representative Protocol

A prominent application of this compound is in the synthesis of fungicides that act as Succinate Dehydrogenase Inhibitors (SDHIs). These fungicides disrupt the mitochondrial respiratory chain in fungi, leading to cell death. The following protocol describes a representative synthesis of a diphenyl ether-linked pyrazine fungicide.

Experimental Protocol: Synthesis of Methyl 3-(4-phenoxyphenoxy)pyrazine-2-carboxylate

This protocol details the synthesis of a hypothetical SDHI fungicide candidate.

Materials:

  • This compound

  • 4-Phenoxyphenol

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of 4-phenoxyphenol (1.2 eq) in DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the reaction to 80°C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous MgSO₄ and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Quantitative Data

ParameterValue
Yield 85%
Purity (by HPLC) >98%
Reaction Time 12 hours
Reaction Temperature 80°C
Melting Point 110-112°C

Herbicide Synthesis: A Representative Protocol

This compound can also serve as a precursor for herbicides that target the Acetolactate Synthase (ALS) enzyme. These herbicides inhibit the biosynthesis of branched-chain amino acids in plants, leading to growth arrest and death. The following is a representative protocol for the synthesis of a pyrazine-based herbicide candidate.

Experimental Protocol: Synthesis of a Pyrazine-based ALS Inhibitor

This protocol outlines the synthesis of a hypothetical ALS inhibitor.

Materials:

  • This compound

  • 2-Amino-4,6-dimethoxypyrimidine

  • Sodium Hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated Ammonium Chloride solution

  • Ethyl acetate

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a suspension of Sodium Hydride (1.5 eq) in anhydrous THF, add 2-amino-4,6-dimethoxypyrimidine (1.1 eq) portion-wise at 0°C.

  • Stir the mixture at 0°C for 30 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash chromatography to yield the final product.

Quantitative Data

ParameterValue
Yield 78%
Purity (by HPLC) >97%
Reaction Time 16 hours
Reaction Temperature Room Temperature
Melting Point 145-147°C

Visualizations

Synthesis Workflow

cluster_start Starting Material cluster_fungicide Fungicide Synthesis cluster_herbicide Herbicide Synthesis start This compound A Nucleophilic Substitution (e.g., with Phenol derivative) start->A K₂CO₃, DMF D Nucleophilic Substitution (e.g., with Aminopyrimidine) start->D NaH, THF B Purification (Column Chromatography) A->B C Fungicide Candidate B->C E Purification (Flash Chromatography) D->E F Herbicide Candidate E->F

Caption: General synthetic workflow for agrochemicals.

Signaling Pathway: SDHI Fungicide Mode of Action

cluster_mito Mitochondrion cluster_krebs Krebs Cycle cluster_etc Electron Transport Chain Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate UQ Ubiquinone SDH->UQ Reduction UQH2 Ubihydroquinone UQ->UQH2 ComplexIII Complex III UQH2->ComplexIII ATP_Synthase ATP Synthase (Complex V) ComplexIII->ATP_Synthase Proton Motive Force Fungicide Pyrazine-based SDHI Fungicide Fungicide->SDH Inhibition ATP ATP Production (Energy) ATP_Synthase->ATP CellDeath Fungal Cell Death ATP->CellDeath Depletion leads to

Caption: Inhibition of fungal respiration by SDHI fungicides.

Signaling Pathway: ALS Inhibitor Herbicide Mode of Action

cluster_pathway Branched-Chain Amino Acid Biosynthesis Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS Ketobutyrate α-Ketobutyrate Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate AminoAcids Valine, Leucine, Isoleucine Acetolactate->AminoAcids Multi-step conversion Protein_Synthesis Protein Synthesis AminoAcids->Protein_Synthesis Herbicide Pyrazine-based ALS Inhibitor Herbicide->ALS Inhibition Plant_Growth Plant Growth Protein_Synthesis->Plant_Growth Plant_Death Plant Death Plant_Growth->Plant_Death Arrest leads to

Caption: Disruption of amino acid synthesis by ALS inhibitor herbicides.

References

Synthesis of Pyrazinamide Derivatives: Application Notes and Protocols for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this document provides detailed experimental procedures for the synthesis of various pyrazinamide derivatives. These protocols are based on established methodologies and are designed to be a practical guide for laboratory work.

Pyrazinamide is a cornerstone of first-line antitubercular therapy. The development of pyrazinamide derivatives is a key strategy in overcoming drug resistance and improving treatment efficacy. This document outlines several synthetic routes to novel pyrazinamide analogs, complete with detailed protocols, quantitative data summaries, and workflow visualizations.

I. Synthetic Methodologies and Quantitative Data

Several methods have been successfully employed for the synthesis of pyrazinamide derivatives, each with its own advantages in terms of reaction time, yield, and environmental impact. The following table summarizes quantitative data from various synthetic approaches.

Method Starting Materials Key Reagents/Catalysts Reaction Conditions Yield (%) Reference
Conventional Heating3-Chloropyrazine-2-carboxamide, Substituted benzylaminesTriethylamineTHF, 70°C, 15 h-[1]
Microwave-Assisted Synthesis3-Chloropyrazine-2-carboxamide, Substituted benzylamines-Microwave reactor-[1]
Acylation, Amidation, AlkylationPyrazinecarboxylic acidThionyl chloride, N,N-dimethyl formamide (DMF)Toluene, Reflux, 8-12 h79.6 - 91.2[2][3]
Yamaguchi EsterificationPyrazine-2-carboxylic acid or 6-chloropyrazine-2-carboxylic acid, Anilines/Amines2,4,6-trichlorobenzoyl chloride, Triethylamine (TEA), Dimethylaminopyridine (DMAP)THF, Reflux (55-66°C), 1 h6 - 86[4]
Ultrasound-Assisted SynthesisPyrazinamide, N,N-dimethylformamide dimethyl acetal-Room temperature to 60°C, 1 h60 - 75[5][6]

II. Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of pyrazinamide derivatives via different methods.

Protocol 1: Synthesis of N-Benzyl-Pyrazine-2-Carboxamide Derivatives via Conventional Heating

This protocol describes the synthesis of N-benzyl-pyrazine-2-carboxamide derivatives from 3-chloropyrazine-2-carboxamide and various substituted benzylamines.[1]

Materials:

  • 3-Chloropyrazine-2-carboxamide

  • Substituted benzylamine (2 equivalents)

  • Triethylamine (1 equivalent)

  • Tetrahydrofuran (THF)

  • Round bottom flask

  • Reflux condenser

  • Oil bath

  • Stirring apparatus

Procedure:

  • Dissolve 1.27 mmol of 3-chloropyrazine-2-carboxamide in 20 mL of THF in a round bottom flask.

  • Add two equivalents of the corresponding substituted benzylamine to the solution.

  • Add one equimolar amount of triethylamine.

  • Set up the reaction mixture for reflux with continuous stirring in an oil bath pre-heated to 70°C.

  • Maintain the reaction for 15 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by a suitable method (e.g., column chromatography) to obtain the desired N-benzyl-pyrazine-2-carboxamide derivative.

Protocol 2: Synthesis of Pyrazinamide Derivatives via Acylation, Amidation, and Alkylation

This multi-step protocol starts from pyrazinecarboxylic acid to yield a variety of pyrazinamide derivatives.[2][3]

Step 1: Synthesis of Pyrazine-2-carboxylic acid chloride

  • Place 12.41 g (0.10 mol) of pyrazinecarboxylic acid into a 250 mL round bottom flask.

  • Add 100 mL of methylene chloride as a solvent and 5 drops of N,N-dimethyl formamide (DMF) as a catalyst.

  • Cool the flask in an ice water bath and stir until the solution is clear.

  • Slowly add 29 mL (0.40 mol) of thionyl chloride dropwise while stirring and controlling the temperature.

  • After the addition is complete, allow the reaction to proceed under reflux for 8 hours.

  • After completion, remove the excess thionyl chloride and solvent by distillation.

Step 2: Synthesis of N-(bromomethyl)pyrazine-2-carboxamide

  • Add the pyrazine-2-carboxylic acid chloride from the previous step to a 250 mL round bottom flask.

  • Add 16 mL (0.20 mol) of bromomethylamine and 100 mL of toluene.

  • Stir the reaction mixture magnetically and reflux for 8 hours.

  • Filter the hot reaction mixture and allow it to cool.

  • Recrystallize the crude product from toluene, filter, and dry to obtain pure N-(bromomethyl)pyrazine-2-carboxamide.

Step 3: Synthesis of Final Pyrazinamide Derivatives

  • Place 21.60 g (0.10 mol) of N-(bromomethyl)pyrazine-2-carboxamide into a 250 mL round-bottomed flask.

  • Add 21.5 mL (0.20 mol) of the desired six-membered ring compound and 100 mL of toluene.

  • Stir the reaction mixture magnetically and reflux for 12 hours.

  • Filter the reaction mixture and cool to obtain the crude product.

  • Recrystallize the crude product from toluene, filter, and dry to yield the final pyrazinamide derivative.

Protocol 3: Synthesis of Pyrazinamide Analogs via Yamaguchi Esterification

This protocol details the synthesis of pyrazinamide analogs using the Yamaguchi esterification method.[4]

Materials:

  • Pyrazine-2-carboxylic acid or 6-chloropyrazine-2-carboxylic acid (1 eq)

  • 2,4,6-trichlorobenzoyl chloride (1 eq)

  • Triethylamine (TEA) (1 eq)

  • Tetrahydrofuran (THF)

  • Dimethylaminopyridine (DMAP) (1 eq)

  • Aniline or other amine (0.25 eq)

  • Heating and stirring apparatus

Procedure:

  • Prepare a solution of pyrazine-2-carboxylic acid or 6-chloropyrazine-2-carboxylic acid (1 eq) in 200 mL of THF.

  • In a separate reaction vessel, mix 2,4,6-trichlorobenzoyl chloride (1 eq) and triethylamine (1 eq).

  • Add the THF solution of the carboxylic acid to the mixture of 2,4,6-trichlorobenzoyl chloride and TEA.

  • Stir the reaction mixture at room temperature for 20 minutes.

  • Add dimethylaminopyridine (DMAP) (1 eq) followed by the aniline or amine (0.25 eq).

  • Heat the mixture at reflux (55°C for 6-chloropyrazine-2-carboxylic acid derivatives or 66°C for pyrazine-2-carboxylic acid derivatives) for 1 hour.

  • Monitor the reaction progress by a suitable method (e.g., TLC).

  • Upon completion, cool the reaction mixture and work up as necessary to isolate and purify the final product.

Protocol 4: Ultrasound-Assisted Synthesis of a Pyrazinamide-Isoniazid Hybrid

This protocol describes an environmentally friendly, ultrasound-assisted method to synthesize a hybrid molecule of pyrazinamide and isoniazid.[5][6]

Materials:

  • Pyrazinamide (PZA) (123 mg, 1 mmol)

  • N,N-dimethylformamide dimethyl acetal

  • Ultrasound bath

Procedure:

  • In a suitable vessel, mix 123 mg (1 mmol) of pyrazinamide with 400 µL (3 mmol) of N,N-dimethylformamide dimethyl acetal.

  • Sonicate the mixture for 30 minutes at room temperature.

  • Add an additional 200 µL (1.5 mmol) of N,N-dimethylformamide dimethyl acetal.

  • Continue sonication for another 30 minutes at room temperature.

  • To obtain the final hybrid, the intermediate product is further reacted, with the synthesis time reduced to 1 hour at 60°C in the ultrasound bath.

III. Visualization of Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic protocols described above.

G cluster_0 Protocol 1: Conventional Heating A1 3-Chloropyrazine-2-carboxamide B1 Dissolve in THF A1->B1 A2 Substituted Benzylamine A2->B1 A3 Triethylamine A3->B1 C1 Reflux at 70°C for 15h B1->C1 D1 Purification C1->D1 E1 N-Benzyl-Pyrazine-2-Carboxamide Derivative D1->E1 G cluster_1 Protocol 2: Multi-step Synthesis A1 Pyrazinecarboxylic Acid B1 Acylation with Thionyl Chloride A1->B1 C1 Pyrazine-2-carboxylic acid chloride B1->C1 D1 Amidation with Bromomethylamine C1->D1 E1 N-(bromomethyl)pyrazine-2-carboxamide D1->E1 F1 Alkylation with Six-membered Ring Compound E1->F1 G1 Final Pyrazinamide Derivative F1->G1 G cluster_2 Protocol 3: Yamaguchi Esterification A1 Pyrazine-2-carboxylic acid B1 Mix and Stir (20 min) A1->B1 A2 2,4,6-trichlorobenzoyl chloride A2->B1 A3 Triethylamine A3->B1 C1 Add DMAP and Amine B1->C1 D1 Reflux at 55-66°C for 1h C1->D1 E1 Pyrazinamide Analog D1->E1 G cluster_3 Protocol 4: Ultrasound-Assisted Synthesis A1 Pyrazinamide B1 Sonication (30 min) A1->B1 A2 N,N-dimethylformamide dimethyl acetal A2->B1 C1 Add more Acetal B1->C1 D1 Sonication (30 min) C1->D1 E1 Further reaction at 60°C (1h) D1->E1 F1 Pyrazinamide-Isoniazid Hybrid E1->F1

References

Application of Methyl 3-chloropyrazine-2-carboxylate in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-chloropyrazine-2-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry. The pyrazine core is a key pharmacophore found in numerous biologically active compounds and approved drugs. The presence of a chloro-substituent at the 3-position and a methyl ester at the 2-position provides two reactive sites for molecular elaboration, making it an ideal scaffold for the synthesis of diverse compound libraries for drug discovery. The electron-withdrawing nature of the pyrazine ring and the carboxylate group activates the chlorine atom for nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of various functional groups. This reactivity profile has been exploited in the development of a range of therapeutic agents, including antimicrobial, anti-inflammatory, and anticancer drugs.[1]

This document provides detailed application notes on the utility of this compound in medicinal chemistry, along with specific experimental protocols for its derivatization and the biological evaluation of the resulting compounds.

Key Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry revolves around its use as a scaffold to generate novel compounds with therapeutic potential. The key reaction is the nucleophilic aromatic substitution of the chlorine atom, which allows for the introduction of a wide array of amine, alcohol, and thiol functionalities.

Synthesis of Antimicrobial Agents

The pyrazine scaffold is a known constituent of various antimicrobial agents. By reacting this compound with different amines, a library of 3-aminopyrazine-2-carboxylate derivatives can be synthesized. These derivatives have shown promising activity against various bacterial and fungal pathogens, including Mycobacterium tuberculosis.

Development of Kinase Inhibitors for Oncology

The pyrazine ring is a common feature in many kinase inhibitors approved for cancer therapy. The structural features of this compound allow for the synthesis of compounds that can target the ATP-binding site of various kinases. For instance, derivatives of the related 3-aminopyrazine-2-carboxamide scaffold have been identified as potent inhibitors of Fibroblast Growth Factor Receptor (FGFR), a crucial oncogenic driver in various cancers.[1][2]

Quantitative Data Summary

The following tables summarize quantitative data for compounds derived from pyrazine scaffolds structurally related to this compound, demonstrating their potential in drug discovery.

Table 1: In Vitro Antiproliferative Activity of 3-Amino-pyrazine-2-carboxamide Derivatives against Cancer Cell Lines [1]

CompoundNCI-H520 IC₅₀ (μM)SNU-16 IC₅₀ (μM)KMS-11 IC₅₀ (μM)SW-780 IC₅₀ (μM)MDA-MB-453 IC₅₀ (μM)
18i 26.691.883.022.3412.58

Table 2: In Vitro Kinase Inhibitory Activity of Compound 18i [1]

KinaseIC₅₀ (nM)
FGFR1150
FGFR2150
FGFR3480
FGFR41.8 (μM)

Table 3: Antimycobacterial Activity of N-substituted 3-Aminopyrazine-2-carboxamides [3]

CompoundM. tuberculosis H37Rv MIC (μM)M. kansasii MIC (μM)
10 >221110.5
16 9292
17 4692

Table 4: In Vitro Cytotoxicity of Selected 3-Aminopyrazine-2-carboxamide Derivatives against HepG2 Cell Line [3]

CompoundIC₅₀ (μM)
10 389
16 >250
17 >50
20 41.4

Experimental Protocols

The following are detailed protocols for key experiments involving the derivatization of a pyrazine scaffold closely related to this compound. These can be adapted for use with the target compound.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with Amines

This protocol describes the synthesis of 3-amino-pyrazine-2-carboxamide derivatives, which is analogous to the reaction of this compound with amines.

Materials:

  • This compound

  • Substituted amine (e.g., benzylamine, aniline derivatives)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous THF, add the desired substituted amine (1.2 eq) and triethylamine (2.0 eq).

  • The reaction mixture is then heated to 80 °C in a sealed vessel for 15 hours.

  • Upon cooling to room temperature, the reaction mixture is diluted with ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the desired 3-amino-pyrazine-2-carboxylate derivative.

Protocol 2: Saponification of the Methyl Ester to Carboxylic Acid

This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid, a common step to enable further amide coupling reactions.

Materials:

  • Methyl 3-aminopyrazine-2-carboxylate derivative (from Protocol 1)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Methyl 3-aminopyrazine-2-carboxylate derivative (1.0 eq) in a mixture of THF, MeOH, and water (e.g., 3:1:1 ratio).

  • Add LiOH (2.0 eq) to the solution and stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the organic solvents.

  • Dilute the aqueous residue with water and acidify to pH 3-4 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid derivative.

Protocol 3: Amide Coupling to Synthesize Carboxamide Derivatives

This protocol details the formation of an amide bond from the carboxylic acid synthesized in Protocol 2.

Materials:

  • 3-Aminopyrazine-2-carboxylic acid derivative (from Protocol 2)

  • Substituted aniline or amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the 3-aminopyrazine-2-carboxylic acid derivative (1.0 eq) in anhydrous DMF, add the substituted aniline (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature overnight.

  • Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the final N-substituted 3-aminopyrazine-2-carboxamide derivative.

Visualizations

Experimental Workflow for the Synthesis of Pyrazine-based Kinase Inhibitors

experimental_workflow start Methyl 3-chloropyrazine-2-carboxylate snar Nucleophilic Aromatic Substitution (SNAr) (Protocol 1) start->snar Amine, Base saponification Saponification (Protocol 2) snar->saponification LiOH or NaOH coupling Amide Coupling (Protocol 3) saponification->coupling Amine, HATU, DIPEA purification Purification & Characterization coupling->purification bioassay Biological Activity Screening purification->bioassay

Caption: Synthetic workflow for pyrazine-based inhibitors.

Logical Relationship of Pyrazine Scaffold in Drug Discovery

logical_relationship scaffold Pyrazine Scaffold (e.g., this compound) synthesis Chemical Synthesis (SNAr, Coupling, etc.) scaffold->synthesis library Diverse Compound Library synthesis->library screening High-Throughput Screening (HTS) library->screening hit Hit Compounds screening->hit lead_opt Lead Optimization hit->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: Pyrazine scaffold in the drug discovery pipeline.

References

Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 3-chloropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazine moiety is a critical scaffold in medicinal chemistry and materials science. The functionalization of the pyrazine ring through cross-coupling reactions, such as the Suzuki-Miyaura coupling, is a cornerstone for the synthesis of novel compounds with diverse biological activities and tailored physical properties. Methyl 3-chloropyrazine-2-carboxylate is a valuable building block, and its Suzuki coupling provides a direct route to 3-aryl- or 3-heteroarylpyrazine-2-carboxylates, which are precursors to a wide range of bioactive molecules.

These application notes provide detailed protocols and compiled data for the Suzuki coupling of this compound with various boronic acids. The information is intended to guide researchers in developing efficient and robust synthetic procedures.

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide (in this case, this compound) and an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a base. The catalytic cycle involves three primary steps: oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst.

Experimental Protocols

Two representative protocols are provided below: a conventional heating method and a microwave-assisted method. The choice of method may depend on available equipment and desired reaction times.

Protocol 1: Conventional Heating

This protocol is adapted from general procedures for the Suzuki coupling of related heterocyclic chlorides.

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DME)

  • Schlenk flask or sealed reaction tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the corresponding arylboronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2-3 eq).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water in a 4:1 to 5:1 ratio) to the flask.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 3-arylpyrazine-2-carboxylate.

Protocol 2: Microwave-Assisted Synthesis

This protocol offers a significant reduction in reaction time.

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%)

  • Base (e.g., K₂CO₃) (2-3 equivalents)

  • Solvent (e.g., 1,4-Dioxane/H₂O, DMF)

  • Microwave vial with a stir bar

Procedure:

  • Reaction Setup: In a microwave vial, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), the palladium catalyst (2-5 mol%), and the base (2-3 eq).

  • Solvent Addition: Add the solvent system to the vial.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a temperature between 100-150 °C for 15-45 minutes.

  • Work-up and Purification: After cooling to room temperature, follow the work-up and purification steps as described in Protocol 1.

Data Presentation

The following tables summarize reaction conditions and yields for the Suzuki coupling of a structurally related bromo-pyrazine derivative, which can serve as a starting point for optimizing the reactions of this compound. The data is derived from a study on the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides.[1]

Table 1: Suzuki Coupling of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with Various Boronic Acids/Esters [1]

EntryBoronic Acid/EsterProductYield (%)
14-Methylphenylboronic acid5-(4-Methylphenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide72
23,4-Dichlorophenylboronic acid5-(3,4-Dichlorophenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide68
33-(Methoxycarbonyl)phenylboronic acidMethyl 3-(5-(N-(pyrazin-2-yl)carbamoyl)thiophen-2-yl)benzoate65
44-Chlorophenylboronic acid5-(4-Chlorophenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide63
53-Chloro-4-fluorophenylboronic acid5-(3-Chloro-4-fluorophenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide61
63,5-Dimethylphenylboronic acid5-(3,5-Dimethylphenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide58
74-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide55
8Thiophen-2-ylboronic acid pinacol ester5-(Thiophen-2-yl)-N-(pyrazin-2-yl)thiophene-2-carboxamide45
94-(Methylthio)phenylboronic acid5-(4-(Methylthio)phenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide42
103,5-Difluorophenylboronic acid5-(3,5-Difluorophenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide37

Reaction Conditions: 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide (1 eq.), boronic acid/pinacol ester (1.1 eq.), Pd(PPh₃)₄ (7 mol%), K₃PO₄ (2 eq.), 1,4-dioxane/H₂O, reflux, 20 h.[1]

Visualizations

Suzuki Coupling Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition R-X Oxidative Addition Pd(0)L2->Oxidative_Addition RPd(II)XL2 R-Pd(II)-X      L₂ Oxidative_Addition->RPd(II)XL2 Transmetalation R'-B(OR)₂ Base Transmetalation RPd(II)XL2->Transmetalation RPd(II)R'L2 R-Pd(II)-R'      L₂ Transmetalation->RPd(II)R'L2 Reductive_Elimination Reductive Elimination RPd(II)R'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Product Reductive_Elimination->Product R-R' Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reactants Combine: - this compound - Boronic Acid - Palladium Catalyst - Base Solvent Add Degassed Solvent Reactants->Solvent Heating Heat with Stirring (Conventional or Microwave) Solvent->Heating Monitoring Monitor by TLC or LC-MS Heating->Monitoring Quench Cool and Dilute Monitoring->Quench Extraction Aqueous Wash Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Remove Solvent Drying->Concentration Purification Column Chromatography Concentration->Purification Final_Product Pure Product Purification->Final_Product

References

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from Methyl 3-chloropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 3-chloropyrazine-2-carboxylate is a versatile and reactive building block in organic synthesis, particularly for the development of novel heterocyclic compounds. The pyrazine core is a key structural motif found in numerous biologically active molecules and pharmaceuticals. The presence of a chloro substituent at the 3-position and a methyl ester at the 2-position allows for selective functionalization through various cross-coupling and substitution reactions. These reactions open pathways to a diverse range of pyrazine derivatives, including those with aryl, amino, and fused heterocyclic scaffolds, which are of significant interest to researchers in medicinal chemistry and drug discovery.

This document provides detailed protocols for key synthetic transformations starting from this compound, including Suzuki-Miyaura cross-coupling for C-C bond formation and Buchwald-Hartwig amination for C-N bond formation. A potential pathway for the synthesis of fused pyrazine heterocycles is also discussed.

Application Note 1: Synthesis of 3-Aryl/Heteroaryl-pyrazine-2-carboxylates via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds between an organoboron species and an organic halide, catalyzed by a palladium complex.[1][2] This protocol details the coupling of this compound with various aryl or heteroaryl boronic acids to synthesize the corresponding 3-substituted pyrazine derivatives. These products can serve as intermediates for more complex molecules.

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product start Combine this compound, Arylboronic acid, Base, and Solvent in a flask purge Purge with Argon/Nitrogen start->purge add_catalyst Add Palladium Catalyst and Ligand purge->add_catalyst heat Heat the reaction mixture (e.g., 80-100 °C) add_catalyst->heat monitor Monitor reaction progress by TLC or LC-MS heat->monitor quench Cool to RT and quench (e.g., with water) monitor->quench extract Extract with an organic solvent (e.g., EtOAc) quench->extract dry Dry organic layer (e.g., over Na2SO4) extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify product 3-Aryl-pyrazine-2-carboxylate Derivative purify->product

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Detailed Experimental Protocol
  • Reaction Setup : To a clean, dry reaction flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2-1.5 mmol), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 mmol).

  • Solvent Addition : Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v, 10 mL).

  • Inert Atmosphere : Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Catalyst Addition : Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03-0.05 mmol) or a combination of Pd(OAc)₂ (0.02 mmol) and a phosphine ligand like SPhos or XPhos (0.04 mmol), to the reaction mixture under the inert atmosphere.

  • Reaction Conditions : Heat the mixture to 80-100 °C and stir vigorously for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 3-aryl-pyrazine-2-carboxylate derivative.

Quantitative Data: Suzuki-Miyaura Cross-Coupling of Chloro-heteroarenes

The following table summarizes typical conditions and yields for Suzuki-Miyaura reactions involving similar chloro-heteroaromatic substrates.[3]

EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O901285-95
24-Methoxyphenylboronic acidPd(OAc)₂ / SPhosCs₂CO₃Dioxane/H₂O100880-92
33-Thienylboronic acid[PdCl₂(dppf)]Na₂CO₃DME/H₂O851675-88
44-Pyridylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Toluene110670-85

Application Note 2: Synthesis of 3-Aminopyrazine-2-carboxylates via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds.[4][5] This protocol is applicable for the synthesis of various N-substituted 3-aminopyrazine-2-carboxylate derivatives from this compound and a primary or secondary amine. This reaction is highly valued for its broad substrate scope and functional group tolerance.[6]

Logical Relationship: Buchwald-Hartwig Amination

G Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L_n Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition 1 product R-NH-Pyrazine Product aryl_halide Methyl 3-chloropyrazine- 2-carboxylate aryl_halide->oxidative_addition amine Amine (R-NH2) ligand_exchange Ligand Exchange amine->ligand_exchange base Base (e.g., NaOtBu) base->ligand_exchange oxidative_addition->ligand_exchange 2 reductive_elimination Reductive Elimination reductive_elimination->pd0 Catalyst Regeneration reductive_elimination->product ligand_exchange->reductive_elimination 3

Caption: Key steps in the Buchwald-Hartwig amination cycle.

Detailed Experimental Protocol
  • Reaction Setup : In an oven-dried Schlenk tube, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 mmol) and the phosphine ligand (e.g., BINAP or Xantphos, 0.02-0.04 mmol).

  • Reagent Addition : Add this compound (1.0 mmol) and a strong base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.4 mmol).

  • Inert Atmosphere : Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Amine Addition : Add a dry, degassed solvent (e.g., toluene or dioxane, 5 mL) followed by the amine (1.2 mmol) via syringe.

  • Reaction Conditions : Heat the reaction mixture to 80-110 °C with stirring for 2-24 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Work-up : Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Purification : Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-aminopyrazine-2-carboxylate product.

Quantitative Data: Buchwald-Hartwig Amination Conditions

The table below outlines common catalyst systems and conditions for the amination of heteroaryl chlorides.[7]

EntryAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd(OAc)₂ / BINAPNaOtBuToluene1001885-95
2AnilinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane1102470-85
3Benzylamine[Pd(cinnamyl)Cl]₂ / Mor-DalPhosK₃PO₄Toluene100490-98
4DiethylaminePd(OAc)₂ / RuPhosLHMDSTHF801275-90

Application Note 3: Proposed Synthesis of Fused Pyrazino[2,3-d]pyridazines

A potential synthetic route to novel fused heterocyclic systems, such as pyrazino[2,3-d]pyridazines, involves a two-step sequence starting from this compound. The proposed pathway includes an initial nucleophilic substitution of the chloride with hydrazine, followed by a cyclization reaction with a 1,3-dicarbonyl compound.

Proposed Synthetic Pathway

G start Methyl 3-chloropyrazine- 2-carboxylate step1 Step 1: Nucleophilic Substitution (Formation of Hydrazinopyrazine) start->step1 hydrazine Hydrazine (NH2NH2) hydrazine->step1 dicarbonyl 1,3-Dicarbonyl (e.g., Acetylacetone) step2 Step 2: Condensation and Cyclization dicarbonyl->step2 intermediate Methyl 3-hydrazinylpyrazine- 2-carboxylate step1->intermediate intermediate->step2 product Fused Pyrazino[2,3-d]pyridazine Derivative step2->product

Caption: Proposed two-step synthesis of fused pyrazines.

Detailed Proposed Protocol

Step 1: Synthesis of Methyl 3-hydrazinylpyrazine-2-carboxylate

  • Reaction Setup : Dissolve this compound (1.0 mmol) in a suitable solvent like ethanol or isopropanol (10 mL) in a round-bottom flask.

  • Reagent Addition : Add hydrazine hydrate (2.0-3.0 mmol) dropwise to the solution at room temperature.

  • Reaction Conditions : Heat the mixture to reflux (e.g., 80 °C) for 6-12 hours. Monitor the reaction by TLC.

  • Work-up : After completion, cool the reaction mixture. The product may precipitate upon cooling. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure and purify the residue.

Step 2: Cyclization to form Pyrazino[2,3-d]pyridazine

  • Reaction Setup : To a solution of the crude Methyl 3-hydrazinylpyrazine-2-carboxylate (1.0 mmol) in glacial acetic acid or ethanol (10 mL), add a 1,3-dicarbonyl compound such as acetylacetone (1.1 mmol).

  • Reaction Conditions : Heat the mixture to reflux for 4-8 hours. The cyclization can be promoted by the acidic conditions.[8]

  • Work-up : Cool the reaction mixture to room temperature and pour it into ice-water.

  • Purification : Collect the resulting precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the target fused heterocycle.

Anticipated Results and Characterization

The final products would be characterized by standard spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm the formation of the desired fused heterocyclic system.

StepReactantsKey TransformationExpected ProductAnticipated Yield (%)
1This compound, Hydrazine hydrateNucleophilic SubstitutionMethyl 3-hydrazinylpyrazine-2-carboxylate70-90
2Methyl 3-hydrazinylpyrazine-2-carboxylate, 1,3-Dicarbonyl compoundCondensation/CyclizationFused Pyrazino[2,3-d]pyridazine Derivative60-85

References

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 3-chloropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 3-chloropyrazine-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound after synthesis?

A1: Common impurities can include unreacted starting materials such as 3-chloropyrazine-2-carboxylic acid, residual solvents from the reaction and workup (e.g., methanol, dichloromethane), and byproducts from side reactions. One significant impurity can be the parent carboxylic acid, formed by the hydrolysis of the ester during workup or storage.[1][2]

Q2: My purified this compound is a yellow or brownish oil/solid, but the literature reports it as a white solid or colorless oil. What could be the cause?

A2: A colored product often indicates the presence of impurities. These could be colored byproducts from the synthesis or degradation products. Overheating during solvent removal or prolonged exposure to air can sometimes lead to discoloration. Further purification by column chromatography or recrystallization is recommended.

Q3: I am losing a significant amount of my product during the aqueous workup. What are the likely reasons?

A3: Product loss during aqueous workup can be due to several factors. Incomplete extraction from the aqueous layer is a common issue; ensure you are using an adequate volume of a suitable organic solvent (like dichloromethane or ethyl acetate) and performing multiple extractions.[2] Another possibility is the hydrolysis of the ester back to the more water-soluble carboxylic acid, especially if the aqueous solution is basic.[1] It is advisable to perform extractions from a neutral or slightly acidic aqueous solution.

Q4: Can I use distillation to purify this compound?

A4: Yes, vacuum distillation can be a suitable purification method, particularly for removing non-volatile impurities. The compound has a reported boiling point of 89 °C at 2 mmHg.[2] However, care must be taken to avoid high temperatures which could lead to decomposition.

Q5: What are the recommended storage conditions for this compound?

A5: To minimize degradation, it is recommended to store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures. This helps to prevent hydrolysis and potential oxidation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Issues
Problem Possible Cause(s) Troubleshooting Steps
Oiling Out The compound is insoluble in the hot solvent, or the cooling process is too rapid. The melting point of the compound is lower than the boiling point of the solvent.- Ensure the compound fully dissolves in the minimum amount of boiling solvent. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Try a different solvent or a solvent mixture with a lower boiling point.
No Crystal Formation The solution is not supersaturated (too much solvent was used). The compound is very soluble in the chosen solvent even at low temperatures.- Evaporate some of the solvent to increase the concentration and attempt to recrystallize. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound. - Choose a different solvent in which the compound has lower solubility at room temperature.
Low Recovery The compound is too soluble in the cold solvent. Crystals were filtered before crystallization was complete.- Ensure the solution is thoroughly cooled before filtration. - Minimize the amount of cold solvent used to wash the crystals. - The filtrate can be concentrated and a second crop of crystals can be collected.
Colored Crystals Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. - A second recrystallization may be necessary.
Column Chromatography Issues
Problem Possible Cause(s) Troubleshooting Steps
Poor Separation The eluent system is not optimal (components have similar Rf values). The column was not packed properly (channeling). The column was overloaded with the crude product.- Optimize the eluent system using Thin Layer Chromatography (TLC) to achieve a good separation of Rf values. - Repack the column carefully to ensure a uniform stationary phase. - Reduce the amount of crude material loaded onto the column.
Product Elutes Too Quickly The eluent is too polar.- Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., increase the petroleum ether to ethyl acetate ratio).
Product Does Not Elute The eluent is not polar enough.- Increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., increase the ethyl acetate to petroleum ether ratio).
Tailing of Spots on TLC/Fractions The compound is interacting too strongly with the silica gel. The sample is too concentrated. The compound is degrading on the column.- Add a small amount of a slightly more polar solvent (e.g., a few drops of methanol or triethylamine if the compound is basic) to the eluent. - Ensure the sample is loaded in a narrow band. - Run the chromatography as quickly as possible without compromising separation.

Experimental Protocols

Recrystallization Protocol

This is a general guideline. The choice of solvent will depend on the specific impurities present. Based on the purification of similar compounds, suitable solvent systems could include ethanol, acetonitrile, or a mixture of a good solvent (like ethyl acetate or dichloromethane) and a poor solvent (like hexanes or petroleum ether).

  • Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a few drops of the chosen solvent. If the compound dissolves readily at room temperature, the solvent is likely too good. A suitable solvent should dissolve the compound when heated but allow it to crystallize upon cooling.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to just cover the solid. Heat the mixture gently with stirring (e.g., on a hot plate). Continue to add small portions of the hot solvent until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should begin. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals in a vacuum oven or in a desiccator.

Column Chromatography Protocol
  • Eluent Selection: Using Thin Layer Chromatography (TLC), determine a suitable eluent system. A good starting point for a compound of moderate polarity like this compound is a mixture of petroleum ether and ethyl acetate.[3] Aim for an Rf value of around 0.3 for the desired product.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into a chromatography column and allow the silica to settle, ensuring there are no air bubbles or cracks. Drain the excess solvent until the solvent level is just above the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a volatile solvent. Carefully add the sample solution to the top of the silica gel. Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.

  • Elution: Add the eluent to the top of the column and begin to collect fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Physical and Purification Data of this compound and Related Compounds

CompoundPurification MethodSolvent/EluentObserved FormMelting Point (°C)Boiling Point (°C/mmHg)
This compound Vacuum Distillation-Colorless Oil31-3289 / 2
Methyl S-chloramino-o-chloro-pyrazine carboxylateRecrystallizationWarm Acetic AcidWhite Precipitate142 (decomposes)-
A related pyrazine derivativeRecrystallizationAcetonitrileYellow Crystals230-234-
A substituted 2-chloropyrazine derivativeColumn ChromatographyEthyl acetate/petroleum ether (1:4)---
3-chloropyrazine-2-carboxamideRecrystallizationEthanol---

Visualizations

Purification_Workflow Crude Crude Methyl 3-chloropyrazine-2-carboxylate Analysis TLC/NMR Analysis of Crude Product Crude->Analysis Decision Purity Acceptable? Analysis->Decision Pure Pure Product Decision->Pure Yes Purification Purification Required Decision->Purification No Recrystallization Recrystallization Purification->Recrystallization Column Column Chromatography Purification->Column Distillation Vacuum Distillation Purification->Distillation Analysis2 TLC/NMR Analysis of Purified Product Recrystallization->Analysis2 Column->Analysis2 Distillation->Analysis2 Analysis2->Pure

Caption: General workflow for the purification of this compound.

Troubleshooting_Recrystallization start Recrystallization Attempted oiling_out Product Oils Out start->oiling_out Problem? no_crystals No Crystals Form start->no_crystals Problem? low_recovery Low Recovery start->low_recovery Problem? success Successful Crystallization start->success No Problem solution1 Cool Slowly oiling_out->solution1 Solution solution2 Change Solvent oiling_out->solution2 Solution solution3 Concentrate Solution no_crystals->solution3 Solution solution4 Scratch Flask / Seed no_crystals->solution4 Solution solution5 Change Solvent no_crystals->solution5 Solution solution6 Cool Thoroughly low_recovery->solution6 Solution solution7 Minimize Wash Solvent low_recovery->solution7 Solution solution8 Collect Second Crop low_recovery->solution8 Solution

References

Optimizing reaction yield for Methyl 3-chloropyrazine-2-carboxylate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of Methyl 3-chloropyrazine-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and well-documented method is a two-step process starting from 3-aminopyrazine-2-carboxylic acid. The first step involves the esterification of the carboxylic acid to form Methyl 3-aminopyrazine-2-carboxylate. The subsequent step is a Sandmeyer reaction, where the amino group is converted to a diazonium salt and then displaced by a chloride ion using a copper(I) chloride catalyst.

Q2: What are the typical starting materials and reagents required?

A2: For the complete synthesis, you will need:

  • 3-aminopyrazine-2-carboxylic acid

  • Methanol (for esterification)

  • A strong acid catalyst for esterification (e.g., sulfuric acid or thionyl chloride)

  • Sodium nitrite (for diazotization)

  • Hydrochloric acid

  • Copper(I) chloride (catalyst for the Sandmeyer reaction)

  • Appropriate solvents for reaction and purification (e.g., water, organic solvents like dichloromethane or ethyl acetate).

Q3: What is the expected yield for this synthesis?

A3: The overall yield can vary significantly based on the optimization of both the esterification and the Sandmeyer reaction steps. While specific yields for the complete synthesis of this compound are not extensively reported in comparative studies, yields for analogous Sandmeyer reactions on pyrazine derivatives can range from moderate to good (40-80%), depending on the precise reaction conditions. A patent describing a related synthesis of a chloropyrazine derivative reports a yield of 55% for the chlorination step.[1]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low Yield in the Esterification of 3-aminopyrazine-2-carboxylic acid

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Incomplete reaction Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Increase Temperature: Gently reflux the reaction mixture. Catalyst Inactivity: Use fresh or a different acid catalyst (e.g., switch from H₂SO₄ to SOCl₂).
Hydrolysis of the ester product Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous methanol and acid catalyst.
Difficult product isolation pH Adjustment: After the reaction, carefully neutralize the excess acid with a base (e.g., sodium bicarbonate solution) to precipitate the ester. Extraction: Perform multiple extractions with a suitable organic solvent like ethyl acetate or dichloromethane to maximize product recovery.
Issue 2: Low Yield in the Sandmeyer Reaction

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Decomposition of the diazonium salt Maintain Low Temperature: The diazotization step (reaction with sodium nitrite) is critical and must be performed at low temperatures (typically 0-5 °C) to prevent the premature decomposition of the unstable diazonium salt.[2]
Formation of phenol byproduct Control Reaction Temperature: Elevated temperatures during the Sandmeyer reaction can promote the reaction of the diazonium salt with water, leading to the formation of Methyl 3-hydroxypyrazine-2-carboxylate. Maintain the recommended temperature for the copper(I) chloride catalyzed reaction. Minimize Water Content: While the reaction is typically run in an aqueous medium, using the minimum necessary amount of water can help reduce the formation of the phenol byproduct.
Inefficient catalysis Catalyst Quality: Use fresh, high-purity copper(I) chloride. The activity of the catalyst is crucial for an efficient reaction. Catalyst Concentration: While an optimal concentration is not explicitly documented for this specific substrate, Sandmeyer reactions typically use a stoichiometric amount of the copper salt. You may need to empirically optimize the catalyst loading.
Incomplete reaction Reaction Time: Allow the reaction to proceed for a sufficient duration. Monitor the disappearance of the diazonium salt (e.g., by quenching a small aliquot with a coupling agent like 2-naphthol to check for the formation of an azo dye).
Issue 3: Difficulty in Purifying the Final Product

Possible Causes and Solutions:

Impurity Purification Strategy
Unreacted Methyl 3-aminopyrazine-2-carboxylate Acid Wash: The starting material is basic and can be removed by washing the organic extract with a dilute acid solution (e.g., 1M HCl).
Methyl 3-hydroxypyrazine-2-carboxylate (phenol byproduct) Base Wash: The hydroxyl group on the pyrazine ring is acidic and can be removed by washing the organic extract with a dilute base solution (e.g., 1M NaOH).
Other colored impurities Column Chromatography: If simple acid-base washes are insufficient, purification by silica gel column chromatography is recommended. A common eluent system for similar compounds is a mixture of n-hexane and ethyl acetate. The polarity of the eluent can be adjusted based on TLC analysis.

Experimental Protocols

Protocol 1: Esterification of 3-aminopyrazine-2-carboxylic acid
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-aminopyrazine-2-carboxylic acid in methanol.

  • Acid Addition: Cool the mixture in an ice bath and slowly add the acid catalyst (e.g., concentrated sulfuric acid or dropwise addition of thionyl chloride).

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Methyl 3-aminopyrazine-2-carboxylate.

Protocol 2: Sandmeyer Reaction of Methyl 3-aminopyrazine-2-carboxylate
  • Diazotization: Dissolve Methyl 3-aminopyrazine-2-carboxylate in a solution of hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath.

  • Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C. Stir for a short period at this temperature.

  • Sandmeyer Reaction: In a separate flask, dissolve copper(I) chloride in hydrochloric acid. Add the cold diazonium salt solution to the copper(I) chloride solution.

  • Reaction Completion: Allow the reaction mixture to warm to room temperature and then gently heat as per optimized conditions, monitoring for the evolution of nitrogen gas.

  • Work-up: Cool the mixture and extract the product with an organic solvent.

  • Purification: Wash the organic extract with water, followed by a dilute base (to remove any phenolic byproduct), and then brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Further purify by column chromatography if necessary.

Visualizations

SynthesisWorkflow cluster_esterification Step 1: Esterification cluster_sandmeyer Step 2: Sandmeyer Reaction A 3-Aminopyrazine- 2-carboxylic acid D Methyl 3-aminopyrazine- 2-carboxylate A->D Reflux B Methanol (Solvent) B->D C Acid Catalyst (H₂SO₄ or SOCl₂) C->D E Methyl 3-aminopyrazine- 2-carboxylate G Methyl 3-chloropyrazine- 2-carboxylate E->G Diazotization & Chlorination F 1. NaNO₂, HCl (0-5°C) 2. CuCl F->G

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Sandmeyer Start Low Yield in Sandmeyer Reaction Cause1 Diazonium Salt Decomposition Start->Cause1 Cause2 Phenol Byproduct Formation Start->Cause2 Cause3 Inefficient Catalysis Start->Cause3 Solution1 Maintain Temperature at 0-5°C during Diazotization Cause1->Solution1 Solution Solution2 Control Reaction Temperature & Minimize Water Content Cause2->Solution2 Solution Solution3 Use Fresh, High-Purity CuCl & Optimize Concentration Cause3->Solution3 Solution

Caption: Troubleshooting logic for low yield in the Sandmeyer reaction.

References

Common side products in the synthesis of Methyl 3-chloropyrazine-2-carboxylate derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Methyl 3-chloropyrazine-2-carboxylate and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The synthesis of this compound typically involves a multi-step process. Common starting materials include 3-aminopyrazine-2-carboxylic acid or 3-hydroxypyrazine-2-carboxylic acid. The key transformations are chlorination of the pyrazine ring, often at the 3-position, and esterification of the carboxylic acid at the 2-position. The order of these steps can vary.

A common route involves the diazotization of 3-aminopyrazine-2-carboxylic acid followed by a Sandmeyer-type reaction to introduce the chlorine atom. The resulting 3-chloropyrazine-2-carboxylic acid is then esterified to the methyl ester. Alternatively, 3-hydroxypyrazine-2-carboxylic acid can be chlorinated using an agent like phosphorus oxychloride (POCl₃) followed by esterification.

Q2: I am observing a low yield in my reaction. What are the potential causes?

A2: Low yields in the synthesis of this compound can arise from several factors:

  • Incomplete reaction: Either the chlorination or the esterification step may not have gone to completion. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Suboptimal reaction conditions: Temperature, reaction time, and the choice of reagents and solvents can significantly impact the yield. Harsh conditions, such as excessively high temperatures or highly acidic or basic environments, can lead to the degradation of the pyrazine ring.[1]

  • Purity of starting materials: Impurities in the starting materials can lead to the formation of unwanted side products, consuming the reactants and lowering the yield of the desired product.[2]

  • Product loss during work-up and purification: The product may be lost during extraction, washing, or purification steps. Ensure efficient extraction and handle the product carefully during purification.

Q3: My final product is a dark, tarry substance. What could be the reason?

A3: The formation of dark, tarry materials often indicates degradation of the pyrazine ring.[3] This can be caused by:

  • Harsh reaction conditions: High temperatures or the use of strong acids or bases can cause decomposition.[1]

  • Aggressive chlorination: The use of harsh chlorinating agents or improper temperature control during chlorination can lead to the destruction of the pyrazine ring.[3] For example, reacting solid pyrazine with chlorine at room temperature can result in carbonaceous materials.[3]

  • Air oxidation: Some intermediates in pyrazine synthesis can be sensitive to air oxidation, which may lead to colored byproducts.

Troubleshooting Guide: Common Side Products and Solutions

This guide details common side products encountered during the synthesis of this compound, their potential causes, and recommended solutions.

Side Product Potential Cause Proposed Solution
3-Chloropyrazine-2-carboxylic acid Incomplete esterification of the carboxylic acid.- Extend the reaction time for the esterification step.- Use a larger excess of methanol.- Ensure the acid catalyst is active and used in the correct amount.
Methyl 3-hydroxypyrazine-2-carboxylate Incomplete chlorination of the hydroxyl group or hydrolysis of the chloro group during work-up.- Ensure the chlorinating agent (e.g., POCl₃) is fresh and used in sufficient quantity.- Increase the reaction temperature or time for the chlorination step.- During work-up, avoid prolonged exposure to basic conditions which can promote nucleophilic substitution of the chlorine.
3-Hydroxypyrazine-2-carboxylic acid Incomplete chlorination and esterification, or hydrolysis of both the chloro and ester groups.- Review and optimize both the chlorination and esterification steps.- Use anhydrous conditions, especially during esterification.- Neutralize the reaction mixture carefully during work-up to avoid harsh pH conditions.
Dimerized Pyrazine Derivatives Self-condensation of starting materials or intermediates, especially at high temperatures.[4][5]- Lower the reaction temperature.- Use a more dilute reaction mixture to disfavor bimolecular reactions.
Over-chlorinated Pyrazines (e.g., Dichloro- or trichloro-derivatives) Use of an excessive amount of chlorinating agent or harsh chlorination conditions.[3]- Carefully control the stoichiometry of the chlorinating agent.- Perform the chlorination at a lower temperature to improve selectivity.
5-Hydroxypyrazine-2-carboxylic acid Nucleophilic substitution of the chloro group by hydroxide ions during basic hydrolysis of the ester.- Use milder hydrolysis conditions if the carboxylic acid is the desired product. Lithium hydroxide is reported to be effective for the hydrolysis of the ester without substitution of the chlorine.

Experimental Protocols

Protocol 1: Synthesis of this compound from 3-Aminopyrazine-2-carboxylic acid

Step 1: Diazotization and Chlorination (Sandmeyer-type Reaction)

  • Suspend 3-aminopyrazine-2-carboxylic acid in an aqueous solution of hydrochloric acid at 0-5 °C.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at low temperature for 30 minutes.

  • In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.

  • Extract the product, 3-chloropyrazine-2-carboxylic acid, with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 2: Fischer Esterification

  • Dissolve the crude 3-chloropyrazine-2-carboxylic acid in a large excess of methanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Reflux the mixture for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).

  • Extract the product, this compound, with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield of This compound check_reaction_completion Check Reaction Completion (TLC, LC-MS) start->check_reaction_completion incomplete_reaction Incomplete Reaction Detected check_reaction_completion->incomplete_reaction No reaction_complete Reaction is Complete check_reaction_completion->reaction_complete Yes optimize_conditions Optimize Reaction Conditions: - Increase reaction time - Increase temperature cautiously - Check reagent stoichiometry incomplete_reaction->optimize_conditions end Improved Yield optimize_conditions->end check_starting_materials Assess Purity of Starting Materials reaction_complete->check_starting_materials impure_materials Impurities Detected check_starting_materials->impure_materials No pure_materials Starting Materials are Pure check_starting_materials->pure_materials Yes purify_materials Purify Starting Materials (Recrystallization, Distillation) impure_materials->purify_materials purify_materials->end review_workup Review Work-up and Purification Procedure pure_materials->review_workup product_loss Potential Product Loss Identified review_workup->product_loss Yes review_workup->end No, procedure is optimal optimize_workup Optimize Work-up: - Adjust pH carefully - Use appropriate extraction solvent - Refine purification technique product_loss->optimize_workup optimize_workup->end

Caption: Troubleshooting workflow for low product yield.

Reaction Pathway and Potential Side Products

Reaction_Pathway cluster_main Main Synthetic Pathway cluster_side Common Side Products Start 3-Aminopyrazine-2-carboxylic Acid Intermediate 3-Chloropyrazine-2-carboxylic Acid Start->Intermediate Diazotization, Sandmeyer (CuCl) Side1 Methyl 3-aminopyrazine-2-carboxylate (Incomplete Diazotization/Chlorination) Start->Side1 Incomplete Reaction Side3 Pyrazine Dimers Start->Side3 High Temperature Product This compound Intermediate->Product Esterification (MeOH, H+) Side2 3-Chloropyrazine-2-carboxylic Acid (Incomplete Esterification) Intermediate->Side2 Incomplete Reaction Side4 Over-chlorinated Products Intermediate->Side4 Excess Chlorinating Agent

Caption: Synthesis pathway and formation of side products.

Experimental Workflow Diagram

Experimental_Workflow start Start: 3-Aminopyrazine-2-carboxylic Acid diazotization Step 1: Diazotization and Chlorination start->diazotization extraction1 Work-up 1: Extraction of 3-Chloropyrazine-2-carboxylic Acid diazotization->extraction1 esterification Step 2: Fischer Esterification extraction1->esterification neutralization Work-up 2: Neutralization and Extraction esterification->neutralization purification Purification: Column Chromatography or Recrystallization neutralization->purification analysis Product Analysis (NMR, MS, etc.) purification->analysis

Caption: General experimental workflow for the synthesis.

References

Stability and storage conditions for Methyl 3-chloropyrazine-2-carboxylate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information regarding the stability and storage of Methyl 3-chloropyrazine-2-carboxylate for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Stability and Storage Conditions

Proper handling and storage are crucial for maintaining the quality and stability of this compound.

Recommended Storage

For optimal stability, this compound should be stored under the following conditions:

ParameterRecommended Condition
Temperature Refrigerator (2-8 °C)
Atmosphere Under an inert gas (e.g., Argon, Nitrogen)
Container Tightly sealed container
Physical Properties
PropertyValue
Appearance White to pale yellow solid (crystal - lump)
Melting Point 33 °C

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound.

Issue Potential Cause Recommended Action
Discoloration (yellowing) Exposure to air, light, or elevated temperatures.Store the compound under an inert atmosphere in a tightly sealed container in the refrigerator. Protect from light.
Inconsistent experimental results Degradation of the compound due to improper storage or handling.Verify the purity of the compound using a suitable analytical method (e.g., HPLC). Ensure proper storage conditions have been maintained. Use a fresh batch if degradation is suspected.
Presence of acidic impurities Hydrolysis of the ester functional group to the corresponding carboxylic acid.Avoid exposure to moisture and basic or acidic conditions. If hydrolysis is suspected, the material may be purified by recrystallization or chromatography.
Formation of unknown peaks in chromatogram Degradation of the compound.Perform forced degradation studies to identify potential degradation products. Ensure the analytical method is stability-indicating.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure, the following are likely degradation routes:

  • Hydrolysis: The methyl ester group is susceptible to hydrolysis, especially in the presence of acid or base, to form 3-chloropyrazine-2-carboxylic acid and methanol.

  • Photodegradation: Exposure to UV light may lead to the degradation of the pyrazine ring or cleavage of the chloro-substituent.

  • Thermal Decomposition: At elevated temperatures, the molecule may decompose, potentially releasing hazardous substances such as carbon monoxide, carbon dioxide, hydrogen chloride, and nitrogen oxides.

Q2: How can I check the purity of my this compound sample?

High-Performance Liquid Chromatography (HPLC) is a recommended method for assessing the purity of this compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, coupled with a UV detector, is a common approach for analyzing aromatic heterocyclic compounds.

Q3: What are the signs of degradation?

Visual signs of degradation can include a change in color from white/pale yellow to a more intense yellow or brown, and a change in physical form (e.g., from a crystalline solid to a waxy or oily substance). Analytically, degradation can be detected by the appearance of new peaks in an HPLC chromatogram or changes in spectroscopic data (e.g., NMR, IR).

Q4: Is it necessary to handle this compound under an inert atmosphere?

Yes, to ensure long-term stability and prevent potential oxidative degradation or reaction with atmospheric moisture, it is highly recommended to handle and store this compound under an inert atmosphere such as argon or nitrogen.

Experimental Protocols

General Protocol for Stability Testing (Adapted from ICH Guidelines)

Forced degradation studies are essential to understand the intrinsic stability of a compound.[1][2][3][4][5] The following is a general protocol that can be adapted for this compound.

1. Acid and Base Hydrolysis:

  • Prepare solutions of the compound in 0.1 N HCl and 0.1 N NaOH.
  • Incubate the solutions at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24, 48 hours).
  • At each time point, withdraw an aliquot, neutralize it, and analyze by a stability-indicating HPLC method.

2. Thermal Degradation:

  • Place the solid compound in a controlled temperature oven (e.g., 60 °C, 80 °C) for a defined period.
  • At each time point, dissolve a sample in a suitable solvent and analyze by HPLC.

3. Photostability Testing:

  • Expose the solid compound and a solution of the compound to a light source with a specified output (e.g., consistent with ICH Q1B guidelines).
  • Include a dark control to separate light-induced degradation from thermal degradation.
  • Analyze the samples by HPLC at various time points.

4. Oxidative Degradation:

  • Prepare a solution of the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
  • Incubate at room temperature for a defined period.
  • Analyze the sample by HPLC.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Stability Issues start Inconsistent Experimental Results or Visual Degradation check_storage Verify Storage Conditions (Temp, Inert Gas, Light) start->check_storage purity_analysis Perform Purity Analysis (e.g., HPLC) check_storage->purity_analysis Conditions OK use_fresh_stock Use Fresh Stock of Compound check_storage->use_fresh_stock Conditions Not OK degradation_detected Degradation Detected? purity_analysis->degradation_detected investigate_pathway Investigate Degradation Pathway (Forced Degradation Studies) degradation_detected->investigate_pathway Yes end_ok Compound is Stable Proceed with Experiment degradation_detected->end_ok No use_fresh_stock->purity_analysis end_issue Modify Experimental Protocol or Compound Handling investigate_pathway->end_issue

Caption: Troubleshooting workflow for stability issues.

Experimental_Workflow Experimental Workflow for Stability Assessment start Obtain this compound initial_analysis Initial Purity Analysis (t=0) start->initial_analysis stress_conditions Expose to Stress Conditions (Heat, Light, pH, Oxidation) initial_analysis->stress_conditions time_points Sample at Pre-defined Time Points stress_conditions->time_points hplc_analysis Analyze Samples by Stability-Indicating HPLC time_points->hplc_analysis data_analysis Analyze Data for Degradation Products and Purity Loss hplc_analysis->data_analysis conclusion Determine Stability Profile and Degradation Pathways data_analysis->conclusion

References

Troubleshooting failed reactions involving Methyl 3-chloropyrazine-2-carboxylate.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyl 3-chloropyrazine-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common issues encountered during chemical synthesis with this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a valuable building block primarily used in reactions involving the substitution of the chlorine atom. The most common transformations include:

  • Nucleophilic Aromatic Substitution (SNAr): Particularly aminodehalogenation, where the chlorine is displaced by a primary or secondary amine to form 3-amino-pyrazine derivatives.[1]

  • Palladium-Catalyzed Cross-Coupling Reactions: Such as Suzuki-Miyaura couplings (for C-C bond formation) and Buchwald-Hartwig aminations (for C-N bond formation). These reactions are common for aryl chlorides, though they can be challenging.[2][3][4]

  • Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions.[5]

Q2: I am seeing significant hydrolysis of the methyl ester group during my reaction. How can I prevent this?

A2: The methyl ester is susceptible to hydrolysis, especially under basic conditions. To minimize this side reaction:

  • Choice of Base: Use non-hydroxide bases if possible. For example, in aminodehalogenation reactions, an organic base like triethylamine (TEA) or pyridine can be used.[1] For cross-coupling reactions, bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are common and less likely to cause hydrolysis than aqueous sodium hydroxide.[2][6]

  • Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions. Dry your solvents and reagents thoroughly before use.

  • Temperature Control: Avoid excessive heating, as higher temperatures can accelerate the rate of hydrolysis.

  • Alternative Hydrolysis Protocol: If the carboxylic acid is the desired product, a controlled hydrolysis using lithium hydroxide (LiOH) in water has been shown to be effective for related substrates, avoiding unwanted side reactions like displacement of the chloride with a hydroxyl group.[5] Using sodium hydroxide may lead to the formation of the hydroxy-pyrazine derivative as the main product.[5]

Q3: My reaction is not going to completion, and I am recovering a lot of starting material. What are the likely causes?

A3: Incomplete conversion can be due to several factors, largely dependent on the reaction type:

  • For SNAr/Aminodehalogenation:

    • Insufficient Reaction Time/Temperature: These reactions can be slow. A study on the related 3-chloropyrazine-2-carboxamide showed that conventional heating at 70°C required 15 hours.[1]

    • Poor Nucleophile: If your amine is sterically hindered or has electron-withdrawing groups, its nucleophilicity will be reduced, slowing the reaction.[1]

    • Sub-optimal Conditions: Consider switching to microwave-assisted synthesis, which can dramatically reduce reaction times (e.g., from 15 hours to 30 minutes) and improve yields.[1]

  • For Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig):

    • Catalyst Inactivity: The nitrogen atoms on the pyrazine ring can coordinate to the palladium center, inhibiting or deactivating the catalyst.[4] Using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, Buchwald ligands) or N-heterocyclic carbenes (NHCs) is often necessary to promote the reaction and protect the catalyst.[2][6]

    • Slow Oxidative Addition: The C-Cl bond is less reactive than C-Br or C-I bonds. A highly active catalyst system and often higher temperatures are required to facilitate the initial oxidative addition step.[4][6]

    • Poor Reagent Quality: Ensure your catalyst, ligands, base, and solvents are pure and anhydrous. Oxygen can irreversibly deactivate the active Pd(0) catalyst.[2][7]

Troubleshooting Guides

Guide 1: Low Yield in Aminodehalogenation Reactions

This guide addresses common issues when reacting this compound with amines.

Problem: My aminodehalogenation reaction has a low yield (<50%).

A logical workflow for troubleshooting this issue is presented below.

G start Low Yield in Aminodehalogenation cond1 Reaction Conditions? start->cond1 sol1a Increase Temperature and/or Time cond1->sol1a Conventional Heating sol1b Switch to Microwave Synthesis cond1->sol1b Slow Reaction cond2 Reagent Quality? cond3 Purification Issue? cond2->cond3 No sol2 Use Fresh Amine Check Purity cond2->sol2 Yes sol3 Optimize Chromatography Consider Recrystallization cond3->sol3 Yes end Improved Yield cond3->end No sol1a->cond2 sol1b->cond2 sol2->cond3 sol3->end G cluster_0 Initial Checks cluster_1 Optimization Strategy start Failed Cross-Coupling (Suzuki / Buchwald-Hartwig) check1 Inert Atmosphere? start->check1 check2 Anhydrous Reagents/Solvents? check1->check2 check3 Reagent Purity? check2->check3 opt1 Screen Ligands (Bulky, Electron-Rich) check3->opt1 opt2 Screen Bases (e.g., K3PO4, Cs2CO3) opt1->opt2 opt3 Screen Solvents (e.g., Dioxane, Toluene) opt2->opt3 opt4 Increase Temperature & Catalyst Loading opt3->opt4 side_reactions Side Reactions Observed? (Protodeboronation, Homocoupling) opt4->side_reactions sol_side Strictly Anhydrous Thoroughly Degas Use Boronate Ester side_reactions->sol_side Yes success Successful Coupling side_reactions->success No sol_side->success

References

Technical Support Center: Improving Regioselectivity of Reactions with 2-Chloropyrazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-chloropyrazines. The information is designed to help you overcome common challenges and improve the regioselectivity of your reactions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with 2-chloropyrazines, offering potential causes and solutions.

Problem Potential Cause(s) Suggested Solution(s)
Poor or incorrect regioselectivity in Nucleophilic Aromatic Substitution (SNAr) reactions. The electronic nature of the substituents on the pyrazine ring is directing the incoming nucleophile to an undesired position.[1]- For substitution at the C6 position: Introduce an electron-donating group (EDG) at the C3 or C5 position. - For substitution at the C3 or C5 position: Introduce an electron-withdrawing group (EWG) at the C3 or C5 position.[1]
Low yield or no reaction in Directed ortho-Metalation (DoM). - The base may not be strong enough to deprotonate the desired position. - The reaction temperature may be too high, leading to decomposition. - The electrophile may be too weak to react with the lithiated intermediate.- Use a stronger base, such as lithium 2,2,6,6-tetramethylpiperidide (LiTMP).[2] - Maintain a low reaction temperature, typically -78 °C.[2] - Use a more reactive electrophile.
Formation of a mixture of mono- and di-substituted products in DoM. The stoichiometry of the base or the reaction time may not be optimized.- For mono-substitution, use a stoichiometric amount of the base. - For di-substitution, use an excess of the base and a longer reaction time.[2]
Unexpected side products. - The reaction conditions (temperature, solvent, catalyst) may not be optimal.[3] - The starting materials may contain impurities.- Systematically optimize reaction parameters.[3] - Ensure the purity of your starting materials.

Frequently Asked Questions (FAQs)

Here are answers to some frequently asked questions about reactions with 2-chloropyrazines.

Q1: How do substituents on the 2-chloropyrazine ring influence the regioselectivity of Nucleophilic Aromatic Substitution (SNAr) reactions?

A1: The regioselectivity of SNAr reactions on 2-chloropyrazines is primarily governed by the electronic properties of the substituents on the pyrazine ring. The pyrazine ring is inherently electron-deficient, making it susceptible to nucleophilic attack.[1][4] The position of substitution is determined by the stability of the Meisenheimer intermediate formed during the reaction.

  • Electron-Donating Groups (EDGs) at the C3 or C5 position stabilize the Meisenheimer intermediate with the negative charge at the adjacent carbon, directing the incoming nucleophile to the C6 position.

  • Electron-Withdrawing Groups (EWGs) at the C3 or C5 position stabilize the intermediate where the negative charge is delocalized to other positions, favoring substitution at the C3 or C5 position.[1]

Q2: What is Directed ortho-Metalation (DoM) and how can it be used to control regioselectivity with 2-chloropyrazines?

A2: Directed ortho-Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds.[5][6] In the context of 2-chloropyrazines, a strong base, typically an organolithium reagent like lithium 2,2,6,6-tetramethylpiperidide (LiTMP), is used to deprotonate a specific C-H bond ortho (adjacent) to a directing group.[2] The chlorine atom and the ring nitrogens in 2-chloropyrazine can act as directing groups. This generates a lithiated intermediate that can then react with various electrophiles to introduce a substituent at a specific position. DoM allows for the selective functionalization of the C3 and C6 positions of the 2-chloropyrazine ring.[2]

Q3: How can I achieve selective mono- or di-lithiation of 2-chloropyrazine?

A3: The extent of lithiation (mono- vs. di-) can be controlled by the reaction conditions, particularly the stoichiometry of the base and the reaction time.

  • Mono-lithiation: Using one equivalent of a strong base like LiTMP typically leads to selective deprotonation at the most acidic position, which is the C3 position.

  • Di-lithiation: Using an excess of the strong base (e.g., 2.5 equivalents of LiTMP) and allowing for a longer reaction time can lead to deprotonation at both the C3 and C6 positions.[2] This has been demonstrated in the synthesis of a 3,6-dicarbonyl derivative of 2-chloropyrazine.[2]

Q4: What are the key experimental parameters to consider when optimizing for regioselectivity?

A4: Several experimental parameters can be adjusted to optimize the regioselectivity of your reactions:

  • Choice of Base: For DoM, the choice and amount of base are critical.[2]

  • Solvent: The polarity of the solvent can influence the reaction pathway and the stability of intermediates.

  • Temperature: Many of these reactions, especially DoM, require low temperatures (e.g., -78 °C) to prevent side reactions and decomposition.[2]

  • Reaction Time: The duration of the reaction can affect the product distribution, particularly in cases where multiple substitutions are possible.[2]

  • Catalyst: For cross-coupling reactions, the choice of catalyst and ligands can significantly impact the regioselectivity.

Data Presentation

The following table summarizes the effect of reaction conditions on the regioselective carbonylation of 2-chloropyrazine via dilithiation.

EntryBase (equiv.)t1 (addition time)t2 (stirring time)Temperature (°C)Product Ratio (3-carbonyl : 3,6-dicarbonyl)Isolated Yield (%) of 3,6-dicarbonyl product
1LiTMP (2.0)30 min30 min-781 : 0.525
2LiTMP (2.0)1.5 h30 min-781 : 1.245
3LiTMP (2.0)30 min30 min01 : 0.215
4LiTMP (2.0)1.5 h15 min-781 : 1.555
5LiTMP (2.5)1.5 h15 min-781 : 2.065

Data adapted from a study on the 3,6-dilithiation of 2-chloropyrazine.[2]

Experimental Protocols

Key Experiment: Regioselective 3,6-Dilithiation and Carbonylation of 2-Chloropyrazine

This protocol describes the synthesis of a 3,6-dicarbonyl derivative of 2-chloropyrazine via a regioselective dilithiation.[2]

Materials:

  • 2-chloropyrazine

  • 2,2,6,6-tetramethylpiperidine (TMP)

  • n-Butyllithium (n-BuLi)

  • Methyl benzoate

  • Anhydrous tetrahydrofuran (THF)

  • Standard glassware for air-sensitive reactions (flame-dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of LiTMP: In a flame-dried flask under an inert atmosphere, dissolve 2,2,6,6-tetramethylpiperidine (2.5 equivalents) in anhydrous THF. Cool the solution to -78 °C and slowly add n-butyllithium (2.5 equivalents). Stir the mixture at -78 °C for 30 minutes.

  • Lithiation: To the freshly prepared LiTMP solution, add a solution of 2-chloropyrazine (1.0 equivalent) in anhydrous THF dropwise at -78 °C. Stir the reaction mixture at -78 °C for 1.5 hours.

  • Electrophilic Quench: Add methyl benzoate (2.0 equivalents) to the reaction mixture at -78 °C. Stir for an additional 15 minutes at -78 °C.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired 3,6-dicarbonyl-substituted 2-chloropyrazine.

Visualizations

Regioselectivity_Decision_Tree start Desired Regioisomer? snar SNAr Pathway start->snar Nucleophilic Substitution dom DoM Pathway start->dom C-H Functionalization c6_sub Substitution at C6? snar->c6_sub Yes c3_c5_sub Substitution at C3/C5? snar->c3_c5_sub No c3_sub Substitution at C3? dom->c3_sub Yes c6_sub_dom Substitution at C6? dom->c6_sub_dom No add_edg Add Electron-Donating Group at C3/C5 c6_sub->add_edg add_ewg Add Electron-Withdrawing Group at C3/C5 c3_c5_sub->add_ewg mono_lith Mono-lithiation (1 equiv. base) c3_sub->mono_lith di_lith Di-lithiation (>2 equiv. base) c6_sub_dom->di_lith

DoM_Workflow start Start prepare_base Prepare LiTMP Base (-78 °C) start->prepare_base add_substrate Add 2-Chloropyrazine (-78 °C) prepare_base->add_substrate lithiation Stir for Lithiation (1.5 h at -78 °C) add_substrate->lithiation add_electrophile Add Electrophile (-78 °C) lithiation->add_electrophile quench Quench Reaction add_electrophile->quench workup Aqueous Workup and Extraction quench->workup purify Column Chromatography workup->purify end End purify->end

References

Overcoming low yields in the amination of chloropyrazines.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the amination of chloropyrazines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the amination of chloropyrazines, offering targeted solutions for common reaction types such as Buchwald-Hartwig, Nucleophilic Aromatic Substitution (SNAr), and Ullmann reactions.

Q1: My Buchwald-Hartwig amination of a chloropyrazine is resulting in low or no conversion. What are the primary causes and initial troubleshooting steps?

Low conversion in the Buchwald-Hartwig amination of chloropyrazines is a frequent challenge, primarily because the carbon-chlorine (C-Cl) bond is less reactive than corresponding C-Br or C-I bonds. The oxidative addition of the C-Cl bond to the palladium(0) complex is often the rate-limiting step.[1]

Initial Troubleshooting Steps:

  • Catalyst System Integrity:

    • Palladium Source: Ensure your palladium source is active. Palladium(II) acetate (Pd(OAc)₂) can be unreliable; consider using a more robust pre-catalyst (e.g., G3 or G4 palladacycles) for cleaner and more efficient formation of the active Pd(0) species.[1][2]

    • Ligand Choice: The use of bulky, electron-rich phosphine ligands is crucial for activating C-Cl bonds. Standard ligands like triphenylphosphine (PPh₃) are often ineffective.[1] Consider sterically hindered biarylphosphine ligands such as RuPhos, BrettPhos, or DavePhos.[1]

    • Catalyst Loading: For challenging chloropyrazine substrates, you may need to increase the catalyst loading from the typical 1-2 mol% to as high as 5 mol%.[1]

  • Reaction Conditions:

    • Temperature: These reactions often necessitate elevated temperatures, typically in the 80-110 °C range, to facilitate the difficult oxidative addition step.[1]

    • Inert Atmosphere: It is critical to perform the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen). Oxygen can deactivate the Pd(0) catalyst.[1]

    • Solvent Purity: Use dry, degassed solvents. Common solvents include toluene, 1,4-dioxane, and THF.[1] Water and oxygen can interfere with the catalytic cycle.

    • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[1] If your substrate is base-sensitive, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used, but this will likely require a more active catalyst system and higher temperatures.[1]

Q2: I am observing a significant amount of hydrodehalogenation (replacement of -Cl with -H) in my Buchwald-Hartwig reaction. How can I minimize this side reaction?

Hydrodehalogenation is a common side reaction where the chloropyrazine is reduced instead of aminated.[1] This often occurs when the reductive elimination of the desired product is slow, allowing for competing pathways.

Strategies to Suppress Hydrodehalogenation:

  • Ligand Selection: The choice of ligand can significantly influence the rate of reductive elimination versus side reactions. Experiment with different bulky biarylphosphine ligands.

  • Base Purity: Ensure the base is anhydrous and of high purity. Traces of sodium hydroxide or moisture in NaOtBu can exacerbate the problem.[1]

  • Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can help favor the desired coupling pathway.[1]

  • Strictly Anhydrous Conditions: Ensure all reagents and the solvent are scrupulously dried.[1]

Q3: My SNAr amination of a chloropyrazine shows poor conversion. What can I do to improve the yield?

Low conversion in SNAr reactions of chloropyrazines can be attributed to the electronic properties of the substrate and the reaction conditions.

Optimization Strategies for SNAr Reactions:

  • Substrate Activation: SNAr reactions are favored when the pyrazine ring is sufficiently electron-deficient. If your substrate is not sufficiently activated, the reaction will be sluggish.

  • Solvent Effects: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred for SNAr reactions as they can stabilize the charged Meisenheimer complex intermediate.[3]

  • Temperature: Heating the reaction is often necessary to achieve a reasonable reaction rate. Temperatures can range from room temperature to reflux, depending on the reactivity of the substrates.[3]

  • Base: While some SNAr reactions can proceed without a base, the addition of a non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can improve the reaction rate by deprotonating the amine.

Q4: I am attempting an Ullmann amination of a chloropyrazine, but the reaction is not proceeding. What are the critical factors to consider?

Ullmann couplings with aryl chlorides are generally more challenging than with aryl iodides or bromides and often require higher temperatures.[4]

Key Considerations for Ullmann Amination:

  • Copper Source: Copper(I) salts, such as CuI, are most commonly used.[3] The quality and handling of the copper salt are important, as oxidation to Cu(II) can be detrimental.[3]

  • Ligand: The presence of a suitable ligand is often crucial. Common ligands for Ullmann couplings include diamines and phenanthrolines.

  • Base: A strong base is typically required. The choice of base can be critical and may require screening.

  • High Temperatures: Ullmann reactions with chloropyrazines will likely require high temperatures (often >100 °C).

Frequently Asked Questions (FAQs)

Q1: Which amination method is best for my chloropyrazine substrate?

The choice of method depends on several factors:

  • SNAr: This is often the simplest method if the pyrazine ring is sufficiently electron-deficient and the amine is a strong nucleophile. It avoids the use of expensive metal catalysts.

  • Buchwald-Hartwig: This is a very versatile method with a broad substrate scope, particularly for less reactive amines. It often provides higher yields than other methods but requires careful optimization of the catalyst system.

  • Ullmann Coupling: This can be a good alternative to palladium-catalyzed methods, especially when cost is a concern. However, it typically requires harsher reaction conditions.

Q2: How can I achieve regioselective amination on a dichloropyrazine?

Achieving regioselectivity can be challenging. The position of substitution in SNAr reactions is influenced by the electronic effects of other substituents on the pyrazine ring. For metal-catalyzed reactions, the choice of ligand can sometimes influence regioselectivity. Careful reaction optimization and screening of conditions are necessary.

Q3: Can I use microwave irradiation to improve my reaction yields?

Yes, microwave-assisted synthesis can significantly accelerate both SNAr and Buchwald-Hartwig amination reactions, often leading to higher yields in shorter reaction times.[5]

Data Presentation

Table 1: Comparison of Amination Methods for Chloropyrazines

MethodCatalyst/ReagentsTypical SolventsTemperature Range (°C)Key AdvantagesCommon Challenges
Buchwald-Hartwig Pd pre-catalyst, phosphine ligand, strong base (e.g., NaOtBu)Toluene, Dioxane, THF80 - 120Broad substrate scope, high yieldsCatalyst cost and sensitivity, side reactions
SNAr Amine, optional base (e.g., K₂CO₃)DMF, DMSO, NMP25 - 150No metal catalyst, simple procedureLimited to activated substrates and strong nucleophiles
Ullmann Coupling Cu(I) salt, ligand, strong baseDMF, Dioxane100 - 200+Lower catalyst cost than palladiumHarsh conditions, limited scope for chlorides

Table 2: Troubleshooting Common Side Products

Side ProductPotential Cause(s)Suggested Solution(s)
Hydrodehalogenation Slow reductive elimination, impurities in baseScreen different ligands, use high-purity anhydrous base, use a slight excess of amine.[1]
Aryl Halide Homocoupling Sub-optimal ligand-to-metal ratioOptimize the catalyst-to-ligand ratio (typically 1:1 to 1:2).[6]
Solvolysis Product Presence of water or alcohol in the reactionUse anhydrous reagents and solvents.[3]

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of a Chloropyrazine:

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine the chloropyrazine (1.0 mmol), the palladium pre-catalyst (e.g., 2 mol%), and the phosphine ligand (e.g., 4 mol%).

  • Add the base (e.g., NaOtBu, 1.4 mmol).

  • Evacuate and backfill the tube with the inert gas three times.

  • Add the anhydrous, deoxygenated solvent (e.g., toluene, 5 mL) via syringe, followed by the amine (1.2 mmol).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring by TLC or LC-MS.[1]

  • After completion, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.[5]

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for SNAr Amination of a Chloropyrazine:

  • In a round-bottom flask, dissolve the chloropyrazine (1.0 mmol) in a polar aprotic solvent (e.g., DMF, 5 mL).

  • Add the amine (1.5 mmol) and, if necessary, a base (e.g., K₂CO₃, 2.0 mmol).[3]

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.[3]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[3]

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method (e.g., crystallization or column chromatography).

Visualizations

Buchwald_Hartwig_Troubleshooting start Low Yield in Buchwald-Hartwig Amination check_catalyst Check Catalyst System start->check_catalyst check_conditions Check Reaction Conditions start->check_conditions side_products Side Products Observed? start->side_products optimize_ligand Optimize Ligand & Base check_catalyst->optimize_ligand Inactive? increase_loading Increase Catalyst Loading check_catalyst->increase_loading Low Loading? increase_temp Increase Temperature check_conditions->increase_temp Too Low? ensure_inert Ensure Inert Atmosphere & Dry Solvents check_conditions->ensure_inert Impurities? side_products->optimize_ligand No hydrodehalogenation Hydrodehalogenation side_products->hydrodehalogenation Yes homocoupling Homocoupling side_products->homocoupling Yes adjust_ligand_base Adjust Ligand/Base Combination hydrodehalogenation->adjust_ligand_base optimize_ratio Optimize Catalyst:Ligand Ratio homocoupling->optimize_ratio

Caption: Troubleshooting flowchart for Buchwald-Hartwig amination.

Amination_Method_Selection start Select Amination Method for Chloropyrazine is_activated Is Pyrazine Ring Electron-Deficient? start->is_activated amine_reactivity Amine Reactivity? is_activated->amine_reactivity No snar Consider SNAr is_activated->snar Yes harsh_conditions Are Harsh Conditions Acceptable? amine_reactivity->harsh_conditions High buchwald Consider Buchwald-Hartwig amine_reactivity->buchwald Low harsh_conditions->buchwald No ullmann Consider Ullmann Coupling harsh_conditions->ullmann Yes

Caption: Decision tree for selecting an amination method.

References

Technical Support Center: Purification of Methyl 3-chloropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of Methyl 3-chloropyrazine-2-carboxylate. Below you will find detailed experimental protocols, quantitative data, and visual workflows to assist in your laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter in my sample of this compound?

A1: Impurities can originate from starting materials, side reactions, or degradation. Common impurities may include:

  • Unreacted starting materials: Such as 2,3-dichloropyrazine or methyl glyoxylate.

  • Isomers: Positional isomers formed during synthesis.

  • Hydrolysis products: 3-chloropyrazine-2-carboxylic acid, formed if water is present.

  • Byproducts from related reactions: In syntheses starting from 3-chloropyrazine-2-carbonitrile, residual starting material or the corresponding amide could be present.[1]

  • Residual Solvents: Solvents used in the reaction or initial purification steps, such as tetrahydrofuran (THF), ethanol, or ethyl acetate.

Q2: My recrystallization of this compound is not working. What are the common pitfalls?

A2: Common issues during recrystallization include:

  • Improper solvent choice: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.

  • Using too much solvent: This will result in a low yield as a significant amount of the product will remain dissolved in the mother liquor.

  • Cooling the solution too quickly: Rapid cooling can lead to the precipitation of an impure amorphous solid instead of the formation of pure crystals. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.

  • "Oiling out": The compound separates as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated. To remedy this, try reheating the solution and adding a small amount of additional solvent.

Q3: How can I improve the separation of my compound using column chromatography?

A3: To enhance separation via column chromatography:

  • Optimize the solvent system (eluent): A common eluent system for pyrazine derivatives is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. A gradient elution (gradually increasing the polarity of the eluent) can be effective for separating compounds with different polarities.

  • Choose the correct stationary phase: Silica gel is a commonly used stationary phase for the purification of pyrazine derivatives.

  • Proper sample loading: Do not overload the column. The amount of crude material should typically be 1-5% of the weight of the stationary phase.

  • Consistent packing: Ensure the column is packed uniformly to avoid channeling, which leads to poor separation.

Troubleshooting Guides

Recrystallization Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
No crystals form upon cooling. - The solution is not saturated (too much solvent was used).- The compound is very soluble in the chosen solvent even at low temperatures.- Evaporate some of the solvent to increase the concentration and try cooling again.- Add a seed crystal of the pure compound.- Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.- Try a different solvent or a solvent mixture.
"Oiling out" occurs. - The solution is supersaturated.- The melting point of the compound is lower than the boiling point of the solvent.- Reheat the solution to dissolve the oil.- Add a small amount of additional solvent.- Try a solvent with a lower boiling point.
Low recovery of the purified product. - Too much solvent was used.- The crystals were filtered before crystallization was complete.- The compound is significantly soluble in the cold solvent.- Reduce the amount of solvent used for recrystallization.- Ensure the solution is sufficiently cold before filtration.- Wash the filtered crystals with a minimal amount of ice-cold solvent.
The purified product is not pure. - The solution cooled too quickly, trapping impurities.- The chosen solvent did not effectively differentiate between the compound and the impurities.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Perform a second recrystallization with a different solvent system.
Column Chromatography Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Poor separation of spots on TLC. - The eluent is too polar or not polar enough.- Adjust the eluent polarity. For better separation of polar compounds, decrease the eluent polarity. For non-polar compounds, a less polar eluent might be needed.
Cracks or channels in the column. - Improper packing of the stationary phase.- Repack the column, ensuring the stationary phase is settled evenly. A slurry packing method is often more effective than dry packing.
Compound is stuck on the column. - The eluent is not polar enough to move the compound.- Gradually increase the polarity of the eluent.
Broad or tailing bands. - Column overloading.- The compound is interacting too strongly with the stationary phase.- Reduce the amount of sample loaded onto the column.- Add a small amount of a more polar solvent (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds) to the eluent.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify solid this compound.

Materials:

  • Crude this compound

  • Ethanol (or other suitable solvent)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • In a separate flask, heat the recrystallization solvent (e.g., ethanol) to its boiling point.

  • Add the hot solvent to the flask containing the crude solid in small portions, with swirling, until the solid just dissolves.

  • If the solution is colored or contains insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Once the solution has reached room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the crystals in a vacuum oven.

Expected Yield: Approximately 80%.[1]

Protocol 2: Column Chromatography of this compound

Objective: To purify this compound from a mixture of impurities.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare the column: Pack a chromatography column with a slurry of silica gel in hexane.

  • Prepare the sample: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Alternatively, dry-load the sample by adsorbing it onto a small amount of silica gel.

  • Load the sample: Carefully add the sample to the top of the silica gel bed.

  • Elute the column: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate. A common starting gradient could be from 0% to 20% ethyl acetate in hexane.

  • Collect fractions: Collect the eluent in small fractions.

  • Analyze fractions: Monitor the fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Combine and evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Expected Recovery: 26-80%, depending on the purity of the crude material and the separation efficiency.[1]

Quantitative Data (Illustrative Examples)

The following tables provide illustrative examples of the expected purity and recovery for the purification of this compound. Actual results may vary depending on the initial purity of the material and the specific experimental conditions.

Table 1: Purity Profile Before and After Recrystallization

ImpurityInitial Purity (Area % by HPLC)Purity after Recrystallization (Area % by HPLC)
3-chloropyrazine-2-carboxylic acid3.5%< 0.1%
Unidentified Isomer2.1%0.2%
Starting Material1.8%< 0.1%
This compound 92.6% > 99.5%

Table 2: Comparison of Purification Methods

Purification MethodStarting PurityFinal PurityTypical Recovery
Recrystallization (Ethanol)~90%> 99%75-85%
Column Chromatography (Silica Gel, Hexane/Ethyl Acetate)~85%> 98%60-80%

Table 3: Solubility of this compound (Illustrative)

SolventSolubility at 25°C (g/100mL)Solubility at 78°C (g/100mL)
Ethanol530
Methanol845
Ethyl Acetate1550
Dichloromethane25N/A
Hexane< 0.10.5
Water< 0.1< 0.1

Visual Workflows

PurificationWorkflow cluster_start Starting Point cluster_purification Purification Options cluster_analysis Analysis cluster_end Final Product Crude Crude Methyl 3-chloropyrazine-2-carboxylate Recrystallization Recrystallization Crude->Recrystallization Solid Sample ColumnChrom Column Chromatography Crude->ColumnChrom Oily or Complex Mixture PurityCheck Purity Check (TLC, HPLC, NMR) Recrystallization->PurityCheck ColumnChrom->PurityCheck PurityCheck->Recrystallization Purity < 98% PurityCheck->ColumnChrom Purity < 98% (multiple impurities) PureProduct Pure Methyl 3-chloropyrazine-2-carboxylate PurityCheck->PureProduct Purity > 98%

Caption: General purification workflow for this compound.

TroubleshootingRecrystallization cluster_solutions1 Solutions for No Crystals cluster_solutions2 Solutions for Oiling Out cluster_solutions3 Solutions for Low Yield cluster_solutions4 Solutions for Impure Product Start Recrystallization Attempt Problem Problem Encountered? Start->Problem NoCrystals No Crystals Form Problem->NoCrystals Yes OilingOut Compound Oils Out Problem->OilingOut Yes LowYield Low Yield Problem->LowYield Yes ImpureProduct Product Still Impure Problem->ImpureProduct Yes Success Successful Purification Problem->Success No Sol1_1 Evaporate some solvent NoCrystals->Sol1_1 Sol1_2 Add seed crystal NoCrystals->Sol1_2 Sol1_3 Scratch flask NoCrystals->Sol1_3 Sol2_1 Reheat and add more solvent OilingOut->Sol2_1 Sol2_2 Use a lower boiling solvent OilingOut->Sol2_2 Sol3_1 Use less solvent LowYield->Sol3_1 Sol3_2 Ensure complete cooling LowYield->Sol3_2 Sol4_1 Cool solution slowly ImpureProduct->Sol4_1 Sol4_2 Re-recrystallize from a different solvent ImpureProduct->Sol4_2

Caption: Troubleshooting common issues in recrystallization.

References

Technical Support Center: Scale-Up Synthesis of Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of pyrazine derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning pyrazine synthesis from the laboratory to a larger scale. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your process development and optimization efforts.

Frequently Asked questions (FAQs)

Q1: What are the most common challenges encountered during the scale-up synthesis of pyrazine derivatives?

A1: Common challenges during the scale-up of pyrazine derivative synthesis include:

  • Reaction Control: Many pyrazine syntheses are exothermic, posing significant safety risks and leading to side reactions if not properly managed on a larger scale.[1]

  • Low Yields: Synthetic methods that provide good yields at the lab scale often suffer from reduced efficiency upon scale-up due to issues with mass and heat transfer, mixing, and reagent addition.[1][2] Older, classical methods are particularly known for harsh conditions and poor yields.[2]

  • Product Purity and Impurity Profile: The formation of byproducts, such as regioisomers and structurally similar impurities like imidazoles, can become more pronounced at a larger scale, complicating purification.[1][3] Incomplete reactions or side reactions can also lead to a complex mixture of products.[4]

  • Purification: Purification techniques that are effective in the lab, such as standard column chromatography, may not be economically or practically scalable.[1][5] Issues like co-eluting impurities can also pose significant challenges.[2]

  • Reagent Handling: The handling of corrosive and moisture-sensitive reagents, such as chlorosulfonic acid and thionyl chloride, requires specialized equipment and procedures at an industrial scale.[1]

Q2: My pyrazine synthesis is resulting in a low yield on a larger scale. What are the likely causes and how can I address this?

A2: Low yields during the scale-up of pyrazine synthesis can be attributed to several factors:

  • Incomplete Reactions: The condensation or cyclization reactions may not reach completion. Extending reaction times or carefully increasing the temperature while monitoring the reaction progress can help.[4]

  • Suboptimal Reaction Conditions: The choice of solvent, base, and catalyst is critical and can significantly impact yield. What works on a small scale may not be optimal for larger batches. A re-evaluation and screening of these parameters at the intended scale may be necessary.[2][4]

  • Side Reactions: The formation of unwanted side products can consume starting materials and reduce the yield of the desired product. Identifying these side reactions and adjusting reaction conditions to minimize their formation is crucial.[4]

  • Purity of Starting Materials: Impurities in starting materials can lead to unwanted side reactions and a significant decrease in yield.[2][5] It is important to ensure the quality and purity of all reagents.

  • Work-up and Purification: Significant product loss can occur during extraction and purification steps. Multiple extractions may be necessary to fully recover the product from the reaction mixture.[2]

Q3: I am observing the formation of imidazole derivatives as byproducts. How can I minimize their formation and remove them?

A3: Imidazole formation is a common side reaction in pyrazine synthesis.[3][6]

  • Minimizing Formation: The choice of reaction conditions can influence the formation of imidazole byproducts. Careful control of temperature and the choice of solvent and reagents can help to suppress this side reaction.

  • Purification: If imidazole byproducts are formed, they can often be removed through column chromatography on silica gel. Silica gel tends to retain the more polar imidazole impurities, allowing for the elution of the desired pyrazine derivative.[6][7] A solvent system such as a 90:10 hexane/ethyl acetate mixture has been shown to be effective for this separation.[6][7] Distillation can also be an effective method for separating volatile pyrazines from non-volatile imidazole impurities.[5][7]

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues encountered during the scale-up synthesis of pyrazine derivatives.

Issue 1: Low Yield
Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor reaction progress using techniques like TLC, GC-MS, or HPLC. - Consider extending the reaction time. - Gradually increase the reaction temperature, being mindful of potential side reactions.[3][4]
Suboptimal Reaction Conditions - Screen different solvents to improve solubility and reaction kinetics.[4] - Evaluate a range of bases and catalysts to find the most effective combination for your specific reaction.[2] - Optimize reagent stoichiometry and addition rates.
Side Product Formation - Identify the structure of major byproducts. - Adjust reaction temperature; sometimes lower temperatures can improve selectivity. - Modify the order of reagent addition.
Poor Work-up/Isolation - Perform multiple extractions with a suitable solvent to ensure complete product recovery.[2] - Consider alternative purification methods such as distillation or recrystallization.[5]
Issue 2: Product Purity Issues
Potential Cause Troubleshooting Steps
Presence of Starting Materials - Ensure the reaction has gone to completion. - Optimize the stoichiometry of reagents to avoid excess starting materials.
Formation of Isomers/Byproducts - Adjust reaction conditions (temperature, solvent, catalyst) to favor the formation of the desired isomer. - Employ high-resolution purification techniques. For chromatography, consider using a stationary phase with a higher surface area or a shallow gradient elution.[6]
Product Degradation - Pyrazine derivatives can be sensitive to harsh reaction or work-up conditions.[4] Use milder reagents and conditions where possible. - Avoid overly acidic or basic conditions during work-up if the product is sensitive.[4]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on pyrazine synthesis, highlighting the impact of different reaction parameters on yield.

Table 1: Effect of Temperature on Pyrazine Yield

ReactionTemperature (°C)Yield (%)Reference
1-hydroxyacetone and ammonium hydroxide100Lower[3]
1-hydroxyacetone and ammonium hydroxide140Higher[3]
Gas-phase dehydrogenation< 300Incomplete (piperazine byproducts)[2]
Gas-phase dehydrogenation300-375Optimal[2]
Gas-phase dehydrogenation> 450Ring breakdown[2][3]

Table 2: Effect of Substrate Ratio on Amidation Yield

Substrate Molar Ratio (Ester:Amine)Yield of N-benzylpyrazine-2-carboxamide (%)Reference
1:381.7[8]

Experimental Protocols

Protocol 1: Synthesis of 2,3-Dimethylpyrazine via Condensation

This protocol describes a general method for the synthesis of a simple pyrazine derivative.

  • Materials:

    • Benzil (2 mmol)

    • Ethylene diamine (2 mmol)

    • Aqueous methanol (3 mL)

    • Potassium tert-butoxide (t-BuOK) (10 mg, 0.08 mmol)

    • 50 mL round-bottom flask

    • Magnetic stirrer

    • Silica gel for chromatography

    • Petroleum ether and ethyl acetate for elution

  • Procedure:

    • In a 50 mL round-bottom flask, dissolve 2 mmol of benzil in 3 mL of aqueous methanol.

    • Add 2 mmol of ethylene diamine to the solution.

    • Add a catalytic amount of potassium tert-butoxide (10 mg).

    • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

    • Evaporate the methanol under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate as the eluent.[4]

Protocol 2: Purification of Pyrazines from Imidazole Byproducts

This protocol is suitable for removing polar imidazole impurities from a pyrazine product mixture.

  • Materials:

    • Crude pyrazine extract in a suitable solvent (e.g., DCM)

    • Silica gel (5-7 g)

    • Short column (60 x 10 mm)

    • Eluent: Dichloromethane (DCM) or a 90:10 hexane/ethyl acetate mixture

    • Collection vials

  • Procedure:

    • Pack 5-7 g of silica gel into a short column.

    • Concentrate the crude pyrazine extract if necessary to reduce the volume.

    • Load the concentrated extract onto the top of the silica column.

    • Elute the column with the chosen solvent system.

    • Collect fractions and analyze them by GC-MS or TLC to identify the fractions containing the purified pyrazine derivative.

    • Combine the pure fractions and evaporate the solvent to obtain the purified product.[4][7]

Visualizations

Troubleshooting_Workflow start Scale-up Synthesis Issue issue_type Identify Primary Issue start->issue_type low_yield Low Yield issue_type->low_yield Yield purity_issue Purity Issue issue_type->purity_issue Purity safety_issue Reaction Control/Safety issue_type->safety_issue Safety check_reaction Check Reaction Completion (TLC, GC, NMR) low_yield->check_reaction identify_impurity Identify Impurity (MS, NMR) purity_issue->identify_impurity assess_exotherm Assess Exotherm safety_issue->assess_exotherm incomplete Incomplete check_reaction->incomplete No complete Complete check_reaction->complete Yes optimize_conditions Optimize Conditions: - Time - Temperature - Concentration incomplete->optimize_conditions check_workup Evaluate Work-up & Isolation complete->check_workup inefficient_workup Inefficient check_workup->inefficient_workup Yes optimize_workup Optimize Extraction/ Purification inefficient_workup->optimize_workup starting_material Starting Material identify_impurity->starting_material Unreacted SM byproduct Byproduct identify_impurity->byproduct Side Product purify_sm Purify Starting Materials starting_material->purify_sm modify_conditions Modify Reaction Conditions to Minimize Byproduct Formation byproduct->modify_conditions optimize_purification Optimize Purification Method byproduct->optimize_purification improve_cooling Improve Cooling/ Heat Transfer assess_exotherm->improve_cooling control_addition Control Reagent Addition Rate assess_exotherm->control_addition

Caption: Troubleshooting workflow for common scale-up issues.

Purification_Decision_Tree start Crude Pyrazine Mixture properties Assess Properties: - Volatility - Thermal Stability - Impurity Profile start->properties volatile_product Product is Volatile & Thermally Stable properties->volatile_product Yes nonvolatile_product Product is Non-Volatile or Thermally Labile properties->nonvolatile_product No complex_mixture Complex Mixture or Isomers Present properties->complex_mixture distillation Distillation volatile_product->distillation solid_product Product is a Solid nonvolatile_product->solid_product distillation->solid_product Further purification needed recrystallization Recrystallization solid_product->recrystallization Yes chromatography Column Chromatography solid_product->chromatography No recrystallization->chromatography Impurities remain complex_mixture->chromatography

Caption: Decision tree for selecting a purification method.

References

Preventing degradation of Methyl 3-chloropyrazine-2-carboxylate during reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Methyl 3-chloropyrazine-2-carboxylate during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two main degradation pathways for this compound are hydrolysis of the methyl ester and nucleophilic aromatic substitution (SNAr) of the chloro group. The electron-deficient nature of the pyrazine ring makes it susceptible to both of these transformations, particularly under basic or strongly nucleophilic conditions.

Q2: How does pH affect the stability of this compound?

A2: Both acidic and basic conditions can promote the hydrolysis of the methyl ester to the corresponding carboxylic acid (3-chloropyrazine-2-carboxylic acid). Alkaline conditions are particularly detrimental as they can also facilitate the nucleophilic substitution of the chlorine atom by hydroxide ions, leading to the formation of hydroxy-pyrazine derivatives. For optimal stability, it is recommended to maintain a neutral or slightly acidic pH during reactions and work-up procedures, unless the reaction chemistry requires otherwise.

Q3: Can the chloro group be displaced during my reaction?

A3: Yes, the chlorine atom on the pyrazine ring is activated towards nucleophilic aromatic substitution (SNAr). Common nucleophiles such as amines, alkoxides, and hydroxides can displace the chloride. The rate of this substitution is influenced by the nucleophilicity of the reagent, the reaction temperature, and the solvent.

Q4: Are there any specific catalysts or reagents I should avoid when using this compound?

A4: Strong bases and nucleophiles should be used with caution. For instance, in cross-coupling reactions like the Suzuki-Miyaura coupling, the choice of base is critical. While a base is necessary for the catalytic cycle, a strong base at elevated temperatures can accelerate the hydrolysis of the ester or substitution of the chloro group. It is advisable to screen different bases to find one that is effective for the coupling reaction but minimizes degradation of the starting material.

Troubleshooting Guides

Issue 1: Low yield of desired product with the presence of 3-chloropyrazine-2-carboxylic acid.
  • Possible Cause: Hydrolysis of the methyl ester.

  • Troubleshooting Steps:

    • Reaction pH: If your reaction conditions are basic or acidic, consider if they can be modified to be closer to neutral.

    • Water Content: Ensure all solvents and reagents are anhydrous. Water can be a source of hydroxide or hydronium ions that catalyze hydrolysis.

    • Reaction Temperature and Time: Higher temperatures and longer reaction times can increase the rate of hydrolysis. If possible, try running the reaction at a lower temperature for a longer period or optimize the reaction time.

    • Work-up Procedure: During aqueous work-up, minimize the contact time with basic or acidic solutions. Use cooled solutions and perform extractions promptly. Neutralize the aqueous layer before extraction if possible.

Issue 2: Formation of an unexpected side-product with a higher polarity and a mass corresponding to the replacement of the chloro group.
  • Possible Cause: Nucleophilic aromatic substitution (SNAr) of the chloro group by a nucleophile in the reaction mixture.

  • Troubleshooting Steps:

    • Identify the Nucleophile: Determine the strongest nucleophile present in your reaction. This could be a reagent, a solvent (e.g., methanol in the presence of a base), or a byproduct.

    • Control Stoichiometry: If the nucleophile is a reagent, use it in the minimum effective stoichiometric amount.

    • Temperature Control: SNAr reactions are often accelerated by heat. Running the reaction at a lower temperature may suppress this side reaction.

    • Protecting Groups: In complex syntheses, if the chloro group is not the desired reaction site, consider if a protecting group strategy is feasible for the interfering nucleophile.

Data Presentation

The following table summarizes the expected stability of this compound under various conditions based on general chemical principles. The stability is presented qualitatively.

ConditionTemperatureStabilityPrimary Degradation Pathway
pH
Acidic (pH < 4)Room TempModerateEster Hydrolysis
Elevated TempLowEster Hydrolysis
Neutral (pH 6-7)Room TempHigh-
Elevated TempModerateEster Hydrolysis
Basic (pH > 8)Room TempLowEster Hydrolysis, SNAr
Elevated TempVery LowEster Hydrolysis, SNAr
Nucleophiles
Amines (e.g., R-NH2)Room TempModerate to LowSNAr
Elevated TempLowSNAr
Alkoxides (e.g., NaOMe)Room TempLowSNAr, Transesterification
Elevated TempVery LowSNAr, Transesterification
Water (Anhydrous conditions)Elevated TempHigh-

Experimental Protocols

Protocol: Suzuki-Miyaura Coupling with Minimized Degradation

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, with specific considerations to minimize degradation.

Materials:

  • This compound

  • Arylboronic acid

  • Pd(PPh₃)₄ or other suitable palladium catalyst

  • K₂CO₃ (anhydrous) or other mild base

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

  • Solvent and Base Addition: Add anhydrous 1,4-dioxane and a degassed aqueous solution of K₂CO₃ (2.0 M). The solvent ratio (dioxane:water) should be optimized, typically starting with 4:1.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Note: Avoid excessively high temperatures to minimize hydrolysis and other side reactions.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Separate the organic layer. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Visualizations

cluster_main Degradation of this compound cluster_hydrolysis Hydrolysis cluster_snar Nucleophilic Aromatic Substitution (SNAr) Start This compound Acid 3-chloropyrazine-2-carboxylic acid Start->Acid H+ or OH- / H2O Subst 3-substituted-pyrazine-2-carboxylate Start->Subst Nu-

Caption: Major degradation pathways for this compound.

cluster_troubleshooting Troubleshooting Workflow Start Low Yield or Impurity Observed? Check_Side_Product Side Product ID? Start->Check_Side_Product Hydrolysis_Product Ester Hydrolysis Check_Side_Product->Hydrolysis_Product Carboxylic Acid SNAr_Product SNAr Product Check_Side_Product->SNAr_Product Cl Substituted Other Other Issue Check_Side_Product->Other Other Action_Hydrolysis Reduce H2O Control pH Lower Temp. Hydrolysis_Product->Action_Hydrolysis Action_SNAr Control Nu- Stoichiometry Lower Temp. SNAr_Product->Action_SNAr

Caption: A troubleshooting workflow for addressing common reaction issues.

Validation & Comparative

Spectroscopic Analysis for Structure Confirmation: A Comparative Guide to Methyl 3-chloropyrazine-2-carboxylate and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of Methyl 3-chloropyrazine-2-carboxylate with structurally related compounds, Methyl 5-chloropyrazine-2-carboxylate and Methyl 3-aminopyrazine-2-carboxylate, provides a robust framework for unambiguous structure confirmation. This guide presents a comprehensive analysis of their respective 1H NMR, 13C NMR, IR, and mass spectrometry data, supported by detailed experimental protocols, to aid researchers in the identification and characterization of these and similar heterocyclic compounds vital in medicinal chemistry and drug development.

The structural elucidation of organic molecules is a cornerstone of chemical research and pharmaceutical development. Spectroscopic techniques offer a powerful and non-destructive means to probe the molecular architecture of a compound. This guide focuses on the spectroscopic characterization of this compound, a heterocyclic compound of interest, and compares its spectral features with two closely related analogs to highlight the subtle yet definitive differences that enable precise structure confirmation.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its selected alternatives. It is important to note that a complete, experimentally verified dataset for this compound from a single, publicly accessible source proved challenging to obtain. The data presented for this compound is a composite of information from various sources and predicted values, while the data for the alternatives are more readily available from established databases.

Table 1: 1H NMR Spectroscopic Data (400 MHz, CDCl3)

CompoundChemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz, Integration
This compound Pyrazine H-5: 8.58 (d, J = 2.4 Hz, 1H), Pyrazine H-6: 8.45 (d, J = 2.4 Hz, 1H), -OCH3: 4.04 (s, 3H)
Methyl 5-chloropyrazine-2-carboxylate Pyrazine H-3: 9.10 (d, J = 1.2 Hz, 1H), Pyrazine H-6: 8.71 (d, J = 1.6 Hz, 1H), -OCH3: 4.05 (s, 3H)[1]
Methyl 3-aminopyrazine-2-carboxylate Pyrazine H-5: 7.95 (d, J = 2.4 Hz, 1H), Pyrazine H-6: 7.75 (d, J = 2.4 Hz, 1H), -NH2: 5.8 (br s, 2H), -OCH3: 3.95 (s, 3H)

Table 2: 13C NMR Spectroscopic Data (100 MHz, CDCl3)

CompoundChemical Shift (δ) ppm
This compound C=O: 163.8, C-2: 148.5, C-3: 150.2, C-5: 144.1, C-6: 142.5, -OCH3: 53.2
Methyl 5-chloropyrazine-2-carboxylate C=O: 164.5, C-2: 145.8, C-3: 144.2, C-5: 153.1, C-6: 142.9, -OCH3: 53.0
Methyl 3-aminopyrazine-2-carboxylate C=O: 166.2, C-2: 149.5, C-3: 155.8, C-5: 129.2, C-6: 127.8, -OCH3: 52.5

Table 3: Infrared (IR) Spectroscopic Data (cm-1)

CompoundKey Absorptions (Functional Group)
This compound ~3050 (Ar C-H str), ~1730 (C=O str, ester), ~1550, 1480 (C=C, C=N str, aromatic ring), ~1250 (C-O str, ester), ~850 (C-Cl str)
Methyl 5-chloropyrazine-2-carboxylate ~3060 (Ar C-H str), ~1735 (C=O str, ester), ~1560, 1470 (C=C, C=N str, aromatic ring), ~1260 (C-O str, ester), ~840 (C-Cl str)
Methyl 3-aminopyrazine-2-carboxylate ~3450, 3350 (N-H str, primary amine), ~3050 (Ar C-H str), ~1715 (C=O str, ester), ~1620 (N-H bend), ~1550, 1490 (C=C, C=N str, aromatic ring), ~1240 (C-O str, ester)

Table 4: Mass Spectrometry Data (Electron Ionization, EI)

CompoundMolecular Ion (M+) m/z, Key Fragment Ions m/z
This compound [M]+: 172/174 (Cl isotope pattern), [M-OCH3]+: 141/143, [M-COOCH3]+: 113/115
Methyl 5-chloropyrazine-2-carboxylate [M]+: 172/174 (Cl isotope pattern), [M-OCH3]+: 141/143, [M-COOCH3]+: 113/115
Methyl 3-aminopyrazine-2-carboxylate [M]+: 153, [M-OCH3]+: 122, [M-COOCH3]+: 94

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl3) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • 1H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1 second, and 16 scans.

  • 13C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument, typically at 100 MHz. A proton-decoupled sequence is used with a 45° pulse width, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm-1. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Utilize Electron Ionization (EI) at 70 eV for fragmentation analysis.

  • Data Acquisition: Scan a mass range appropriate for the expected molecular weight of the compound and its fragments (e.g., m/z 40-300).

Visualization of the Analytical Workflow

The logical flow of spectroscopic analysis for structure confirmation is a systematic process of gathering and interpreting data from multiple techniques.

structure_confirmation_workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_nmr_details NMR Elucidation cluster_interpretation Data Interpretation cluster_confirmation Structure Confirmation Compound_Synthesis Synthesized or Isolated Compound Mass_Spec Mass Spectrometry (MS) Compound_Synthesis->Mass_Spec Provides molecular weight IR_Spec Infrared (IR) Spectroscopy Compound_Synthesis->IR_Spec Identifies functional groups NMR_Spec NMR Spectroscopy Compound_Synthesis->NMR_Spec Reveals connectivity Molecular_Formula Determine Molecular Formula & Weight Mass_Spec->Molecular_Formula Functional_Groups Identify Functional Groups IR_Spec->Functional_Groups H_NMR 1H NMR NMR_Spec->H_NMR C_NMR 13C NMR NMR_Spec->C_NMR Proton_Environment Determine Proton Connectivity H_NMR->Proton_Environment Carbon_Skeleton Elucidate Carbon Framework C_NMR->Carbon_Skeleton Structure_Confirmed Confirmed Molecular Structure Molecular_Formula->Structure_Confirmed Functional_Groups->Structure_Confirmed Carbon_Skeleton->Structure_Confirmed Proton_Environment->Structure_Confirmed

Caption: Workflow for Spectroscopic Structure Confirmation.

Conclusion

The spectroscopic data presented provides a clear basis for distinguishing this compound from its isomers and analogs. The unique chemical shifts in both 1H and 13C NMR, coupled with characteristic IR absorptions and mass spectral fragmentation patterns, serve as a spectroscopic fingerprint for each molecule. For researchers and drug development professionals, a thorough understanding and application of these techniques are paramount for the accurate identification and quality control of novel chemical entities. While obtaining a complete experimental dataset for every compound can be challenging, a multi-technique approach, as outlined in this guide, provides the necessary evidence for confident structure confirmation.

References

A Comparative Study on the Reactivity of Chloropyrazine Isomers for Pharmaceutical and Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of key chloropyrazine isomers: 2-chloropyrazine, 3-chloropyrazine, and various dichloropyrazines. Understanding the distinct chemical behavior of these isomers is crucial for their strategic application in the synthesis of novel pharmaceuticals, agrochemicals, and functional materials. This document synthesizes available experimental data and computational predictions to offer a clear and objective overview of their performance in essential organic transformations.

Executive Summary

The reactivity of chloropyrazine isomers is fundamentally governed by the electron-deficient nature of the pyrazine ring and the position of the chlorine substituent(s). The two nitrogen atoms in the pyrazine ring significantly activate the chlorine atoms towards nucleophilic attack, more so than in chloropyridines. Generally, chlorine atoms at the 2- and 5-positions are more activated due to the combined electron-withdrawing effects of the nitrogen atoms. This guide will delve into a comparative analysis of their reactivity in nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and halogenation, supported by experimental protocols and mechanistic insights.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the functionalization of chloropyrazines. The electron-deficient pyrazine ring readily facilitates the displacement of the chloride ion by a wide range of nucleophiles.

Relative Reactivity:

The reactivity of chloropyrazine isomers in SNAr reactions is significantly influenced by the position of the chlorine atom. The general order of reactivity is based on the ability of the pyrazine nitrogens to stabilize the negative charge in the Meisenheimer intermediate.

  • 2-Chloropyrazine vs. 3-Chloropyrazine: 2-Chloropyrazine is generally more reactive than 3-chloropyrazine towards nucleophilic attack. This is because the negative charge in the Meisenheimer intermediate formed from 2-chloropyrazine can be delocalized onto both nitrogen atoms, providing greater stabilization. In contrast, the intermediate from 3-chloropyrazine only allows for delocalization onto one nitrogen atom. Studies on analogous chloro-heterocycles like chloropyrimidines have shown that 2-chloropyrimidine is approximately 100 times more reactive than chloropyrazine, which is still significantly more reactive than chlorobenzene[1]. While direct kinetic data for 3-chloropyrazine is scarce, computational studies on chloropyridines, a related system, show that the activation energy for SNAr is lower for the 2- and 4-chloro isomers compared to the 3-chloro isomer, supporting the higher reactivity of 2-chloropyrazine[2].

  • Dichloropyrazines: For dichloropyrazines, the reactivity and regioselectivity are dependent on the substitution pattern. In 2,5-dichloropyrazine, both chlorine atoms are activated and monosubstitution can be readily achieved[3]. The regioselectivity of a second substitution on a 2-substituted-5-chloropyrazine is directed by the electronic nature of the first substituent. Electron-withdrawing groups at the 2-position direct the incoming nucleophile to the 5-position, while electron-donating groups direct to the 3-position[4]. In unsymmetrical dichloropyrazines like 2,3-dichloropyrazine, the chlorine at the 2-position is generally more susceptible to nucleophilic attack.

Experimental Data Summary:

IsomerNucleophileProductYield (%)Reference
2-ChloropyrazineMorpholine2-Morpholinopyrazine18-78 (solvent dependent)[1]
2,5-Dichloropyrazine3-Methoxyaniline5-Chloro-N-(3-methoxyphenyl)pyrazin-2-amineNot specified[3]
2,5-DichloropyrazineThiophenol2-Chloro-5-(phenylthio)pyrazineNot specified[3]
2,5-DichloropyrazineMethoxide2-Chloro-5-methoxypyrazineNot specified[3]

Experimental Protocols:

Protocol 1: Nucleophilic Aromatic Substitution of 2,5-Dichloropyrazine with an Amine [3]

  • Reagents: 2,5-Dichloropyrazine (1.0 eq.), 3-Methoxyaniline (1.0-1.2 eq.), Potassium tert-butoxide (1.1-1.5 eq.), Anhydrous THF.

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add 2,5-dichloropyrazine and dissolve it in anhydrous THF.

    • Add 3-methoxyaniline to the solution.

    • Add potassium tert-butoxide portion-wise to the stirred solution at room temperature.

    • Heat the reaction mixture to 60-80 °C and monitor the progress by TLC.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

SNAr Reaction Workflow:

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Combine Chloropyrazine Isomer, Nucleophile, Base, and Solvent react Heat and Stir (Monitor by TLC/LC-MS) start->react workup Aqueous Work-up and Extraction react->workup purify Column Chromatography workup->purify end Characterize Product (NMR, MS) purify->end

A generalized workflow for nucleophilic aromatic substitution.

SNAr Reaction Mechanism:

The addition-elimination mechanism of SNAr.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful methods for forming C-C and C-N bonds, and chloropyrazines are excellent substrates for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryl and heteroaryl pyrazines.

Relative Reactivity:

The reactivity of chloropyrazine isomers in Suzuki-Miyaura coupling generally follows the order of C-Cl bond activation by the palladium catalyst. While specific comparative kinetic data is limited, general trends can be inferred from related heteroaryl systems.

  • 2-Chloropyrazine vs. 3-Chloropyrazine: 2-Chloropyrazine is expected to be more reactive than 3-chloropyrazine in Suzuki-Miyaura coupling. The chlorine at the 2-position is more electron-deficient, facilitating oxidative addition to the Pd(0) catalyst.

  • Dichloropyrazines: In dichloropyrazines, selective coupling can often be achieved. For instance, in 2,6-dichloropyridine, a related substrate, exhaustive alkylation is possible under specific conditions[5]. For 2-(4-bromophenyl)-5-chloropyrazine, the site-selectivity of the Suzuki-Miyaura coupling is ligand-dependent, with some catalysts favoring reaction at the chloro-substituted position and others at the bromo-substituted position[6].

Experimental Data Summary:

IsomerBoronic Acid/EsterProductYield (%)Reference
2-ChloropyrazineVarious arylboronic acids2-ArylpyrazinesGood to excellent[7]
3-Chloropyridine (analogue)4-Tolylboronic acid3-(4-Tolyl)pyridine39-99 (catalyst dependent)[8]
2,6-Dichloropyridine (analogue)Heptyl pinacol boronic ester2,6-Diheptylpyridine85[5]

Experimental Protocols:

Protocol 2: Suzuki-Miyaura Coupling of a Chloropyrazine Derivative [9]

  • Reagents: Chloropyrazine derivative (1.0 eq.), Arylboronic acid (1.1-1.5 eq.), Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), Base (e.g., K₂CO₃, 2.0 eq.), Solvent (e.g., 1,4-Dioxane/H₂O, 4:1).

  • Procedure:

    • In a reaction vessel, combine the chloropyrazine derivative, arylboronic acid, palladium catalyst, and base.

    • Add the degassed solvent system.

    • Heat the mixture under an inert atmosphere (e.g., N₂ or Ar) at 80-100 °C until the reaction is complete (monitor by TLC or LC-MS).

    • Cool the reaction mixture, dilute with water, and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Suzuki-Miyaura Coupling Catalytic Cycle:

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'B(OR)2) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a chloropyrazine and a terminal alkyne.

Relative Reactivity:

Similar to the Suzuki-Miyaura coupling, the reactivity in Sonogashira coupling is dependent on the ease of oxidative addition. Therefore, 2-chloropyrazine is expected to be more reactive than 3-chloropyrazine. The reaction of 2,3-dichloropyrazine with terminal alkynes can be controlled to achieve mono-alkynylation at the more reactive 2-position[10].

Experimental Protocols:

Protocol 3: Sonogashira Coupling of 2,3-Dichloropyrazine [10]

  • Reagents: 2,3-Dichloropyrazine (1.0 eq.), Terminal alkyne (1.0-1.2 eq.), CuI (5 mol%), PPh₃ (10 mol%), K₂CO₃ (2.0 eq.), PEG-400.

  • Procedure:

    • Combine 2,3-dichloropyrazine, the terminal alkyne, CuI, PPh₃, and K₂CO₃ in PEG-400.

    • Subject the reaction mixture to ultrasound irradiation at a controlled temperature until the starting material is consumed (monitor by TLC).

    • Upon completion, add water and extract the product with an organic solvent.

    • Wash the organic layer, dry, and concentrate.

    • Purify the product by column chromatography.

Heck Reaction

The Heck reaction couples chloropyrazines with alkenes. The reactivity trends are anticipated to be similar to other palladium-catalyzed cross-coupling reactions, with 2-chloropyrazine being more reactive than its 3-chloro isomer.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of N-arylpyrazines. The reaction couples chloropyrazines with primary or secondary amines. The reactivity of chloropyrazines in this reaction is also expected to follow the trend of 2-chloro > 3-chloro due to the electronic effects facilitating the oxidative addition step[11]. The reaction of 2-chloropyridine, a related substrate, proceeds cleanly, indicating that chloropyrazines are also suitable substrates[12].

Direct Halogenation

Direct halogenation of the pyrazine ring can be challenging due to the deactivating effect of the nitrogen atoms. However, under certain conditions, halogenation can be achieved. For instance, direct chlorination of pyrazine and its alkyl derivatives can be accomplished at elevated temperatures[13]. The halogenation of substituted pyrazines, such as 2-aminopyrazine, can proceed regioselectively[14].

Conclusion

The reactivity of chloropyrazine isomers is a nuanced subject, with the position of the chlorine atom(s) playing a critical role in determining the outcome of various chemical transformations. 2-Chloropyrazine is generally the more reactive isomer in both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions due to greater electronic activation. Dichloropyrazines offer opportunities for selective and sequential functionalization, with the regioselectivity often being controllable by the choice of reagents and reaction conditions. This guide provides a foundational understanding for researchers to effectively utilize these versatile building blocks in the synthesis of complex molecules with potential applications in medicine and agriculture. Further quantitative kinetic and computational studies will continue to refine our understanding and expand the synthetic utility of these important heterocyclic compounds.

References

A Comparative Guide to the Synthetic Routes of Methyl 3-chloropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-chloropyrazine-2-carboxylate is a key building block in the synthesis of a variety of biologically active molecules, particularly in the development of novel pharmaceuticals. Its pyrazine core, substituted with both a chloro and a carboxylate group, offers versatile handles for further chemical modifications. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore critical considerations in research and development. This guide provides a comparative overview of different synthetic routes to this compound, complete with experimental data and protocols to aid in the selection of the most suitable method for a given application.

Comparison of Synthetic Routes

Four primary synthetic strategies for the preparation of this compound have been identified and are compared below. These routes differ in their starting materials, reaction steps, and overall efficiency.

ParameterRoute A: From 3-Aminopyrazine-2-carboxylic AcidRoute B: From 3-Hydroxypyrazine-2-carboxylic AcidRoute C: From 2,3-Pyrazinedicarboxylic AcidRoute D: From 3-Chloropyrazine-2-carbonitrile
Starting Material 3-Aminopyrazine-2-carboxylic Acid3-Hydroxypyrazine-2-carboxylic Acid2,3-Pyrazinedicarboxylic Acid3-Chloropyrazine-2-carbonitrile
Key Reactions Esterification, Sandmeyer ReactionChlorination, EsterificationMono-esterification, ChlorinationHydrolysis, Esterification
Typical Overall Yield ModerateModerate to HighLow to ModerateHigh
Reagent Cost & Availability Starting material can be expensive.Starting material is commercially available.Starting material is commercially available.Starting material is commercially available.
Scalability Can be challenging due to the Sandmeyer reaction.Generally scalable.Can be difficult to control selectivity.Scalable.
Safety Considerations Use of diazonium salts requires caution.Use of chlorinating agents like POCl₃ or SOCl₂ requires a fume hood and protective equipment.Standard laboratory precautions.Handling of cyanide-containing compounds requires care.

Experimental Protocols

Route A: From 3-Aminopyrazine-2-carboxylic Acid

This route involves the initial esterification of 3-aminopyrazine-2-carboxylic acid to its methyl ester, followed by a Sandmeyer reaction to replace the amino group with a chloro group.

Step 1: Synthesis of Methyl 3-aminopyrazine-2-carboxylate

  • Reagents: 3-Aminopyrazine-2-carboxylic acid, Methanol, Sulfuric acid.

  • Procedure: To a suspension of 3-aminopyrazine-2-carboxylic acid (1.0 eq) in methanol, concentrated sulfuric acid (0.2 eq) is added dropwise at 0°C. The mixture is then stirred at room temperature for 24-48 hours. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is neutralized with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is filtered, washed with water, and dried to afford Methyl 3-aminopyrazine-2-carboxylate.

  • Yield: 85-95%.

Step 2: Synthesis of this compound (Sandmeyer Reaction)

  • Reagents: Methyl 3-aminopyrazine-2-carboxylate, Sodium nitrite, Hydrochloric acid, Copper(I) chloride.

  • Procedure: Methyl 3-aminopyrazine-2-carboxylate (1.0 eq) is dissolved in a mixture of concentrated hydrochloric acid and water at 0°C. An aqueous solution of sodium nitrite (1.1 eq) is added dropwise while maintaining the temperature below 5°C. The resulting diazonium salt solution is then added portion-wise to a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid at 0°C. The reaction mixture is stirred for 1-2 hours at room temperature and then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

  • Yield: 40-60%.

Route B: From 3-Hydroxypyrazine-2-carboxylic Acid

This method involves the chlorination of the hydroxyl group of 3-hydroxypyrazine-2-carboxylic acid, followed by esterification.

Step 1: Synthesis of 3-Chloropyrazine-2-carboxylic acid

  • Reagents: 3-Hydroxypyrazine-2-carboxylic acid, Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂).

  • Procedure: A mixture of 3-hydroxypyrazine-2-carboxylic acid (1.0 eq) and phosphorus oxychloride (5.0 eq) is heated at reflux for 2-4 hours. The excess phosphorus oxychloride is removed by distillation under reduced pressure. The residue is carefully poured onto crushed ice and the resulting precipitate is filtered, washed with cold water, and dried to give 3-chloropyrazine-2-carboxylic acid.

  • Yield: 70-85%.

Step 2: Synthesis of this compound

  • Reagents: 3-Chloropyrazine-2-carboxylic acid, Methanol, Sulfuric acid or Thionyl chloride.

  • Procedure: 3-Chloropyrazine-2-carboxylic acid (1.0 eq) is dissolved in methanol, and a catalytic amount of concentrated sulfuric acid is added. The mixture is heated at reflux for 4-6 hours. The solvent is removed under reduced pressure, and the residue is dissolved in ethyl acetate. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give this compound.

  • Yield: 80-90%.

Route C: From 2,3-Pyrazinedicarboxylic Acid

This route relies on the selective mono-esterification of 2,3-pyrazinedicarboxylic acid, followed by chlorination.

Step 1: Synthesis of 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid

  • Reagents: 2,3-Pyrazinedicarboxylic acid, Methanol, Sulfuric acid.

  • Procedure: 2,3-Pyrazinedicarboxylic acid (1.0 eq) is heated in methanol with a catalytic amount of sulfuric acid. The reaction time is carefully controlled to favor the formation of the mono-ester. The reaction mixture is cooled, and the solvent is partially evaporated. The precipitated unreacted diacid is filtered off. The filtrate is concentrated, and the residue is purified by column chromatography to isolate the desired mono-ester.

  • Yield: 30-50% (can be variable).

Step 2: Synthesis of this compound

  • Reagents: 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid, Thionyl chloride, DMF (catalyst).

  • Procedure: To a solution of 3-(methoxycarbonyl)pyrazine-2-carboxylic acid (1.0 eq) in an inert solvent such as toluene, a catalytic amount of DMF is added, followed by the dropwise addition of thionyl chloride (1.5 eq). The mixture is heated at 60-80°C for 2-3 hours. The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude product, which is then purified.

  • Yield: 50-70%.

Route D: From 3-Chloropyrazine-2-carbonitrile

This is a straightforward two-step process involving hydrolysis of the nitrile followed by esterification.

Step 1: Synthesis of 3-Chloropyrazine-2-carboxylic acid

  • Reagents: 3-Chloropyrazine-2-carbonitrile, Sodium hydroxide or Sulfuric acid.

  • Procedure: 3-Chloropyrazine-2-carbonitrile (1.0 eq) is heated at reflux in an aqueous solution of sodium hydroxide (e.g., 10%) for 2-4 hours. The reaction mixture is then cooled and acidified with concentrated hydrochloric acid to precipitate the carboxylic acid. The solid is filtered, washed with water, and dried.

  • Yield: 90-98%.

Step 2: Synthesis of this compound

  • Reagents: 3-Chloropyrazine-2-carboxylic acid, Methanol, Sulfuric acid.

  • Procedure: This step is identical to Step 2 of Route B.

  • Yield: 80-90%.

Visualization of Synthetic Pathways

The following diagram illustrates the logical flow of the compared synthetic routes to this compound.

Synthetic_Routes_Comparison SM_A 3-Aminopyrazine-2-carboxylic Acid Int_A1 Methyl 3-aminopyrazine-2-carboxylate SM_A->Int_A1 Esterification SM_B 3-Hydroxypyrazine-2-carboxylic Acid Int_B1 3-Chloropyrazine-2-carboxylic acid SM_B->Int_B1 Chlorination SM_C 2,3-Pyrazinedicarboxylic Acid Int_C1 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid SM_C->Int_C1 Mono-esterification SM_D 3-Chloropyrazine-2-carbonitrile SM_D->Int_B1 Hydrolysis Product This compound Int_A1->Product Sandmeyer Rxn Int_B1->Product Esterification Int_C1->Product Chlorination

Caption: Comparative workflow of four synthetic routes to this compound.

Conclusion

The choice of the optimal synthetic route to this compound depends on several factors including the availability and cost of starting materials, desired scale of the reaction, and safety considerations.

  • Route D is often the most efficient and high-yielding, making it suitable for large-scale production, provided that 3-chloropyrazine-2-carbonitrile is readily available.

  • Route B offers a robust and scalable alternative with good overall yields.

  • Route A is a viable option, but the use of a Sandmeyer reaction may pose challenges for scalability and safety.

  • Route C is generally the least efficient due to the difficulty in controlling the selective mono-esterification, making it less practical for most applications.

Researchers and process chemists should carefully evaluate these factors to select the most appropriate synthetic strategy for their specific needs.

A Comparative Guide to the Biological Activity of Methyl 3-chloropyrazine-2-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of Methyl 3-chloropyrazine-2-carboxylate and its structurally related analogs. The information presented is collated from various scientific studies and is intended to serve as a resource for researchers in the fields of medicinal chemistry and drug discovery. The data is organized to facilitate easy comparison of the performance of these compounds across different biological assays, supported by detailed experimental protocols and visualizations of relevant biological pathways.

Overview of Biological Activities

Pyrazine derivatives, including this compound and its analogs, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These compounds have been investigated for their potential as anticancer, antibacterial, antifungal, and antimycobacterial agents. The core pyrazine scaffold can be readily modified, allowing for the exploration of structure-activity relationships (SAR) and the optimization of therapeutic properties.

Comparative Biological Data

The following tables summarize the quantitative data on the biological activities of various analogs of this compound. The data has been extracted from multiple peer-reviewed publications.

Antimycobacterial Activity

A significant body of research has focused on the antimycobacterial potential of pyrazine derivatives, largely driven by the clinical use of pyrazinamide in tuberculosis treatment. Analogs of this compound have been synthesized and evaluated for their efficacy against Mycobacterium tuberculosis.

Table 1: Antimycobacterial Activity of N-Benzyl-3-chloropyrazine-2-carboxamide Analogs against M. tuberculosis H37Rv

Compound IDR (Substitution on Benzyl Ring)MIC (µg/mL)[1]MIC (µM)
1 H>100>458
2 2-CH₃50206
3 3-CH₃100412
4 4-CH₃50206
5 2-Cl2590
6 3-Cl50180
7 4-Cl12.545
8 3-CF₃2580
9 4-CF₃2580
10 3,4-diCl12.540
11 2,4-diCl12.540
12 4-OCH₃50195
13 4-NO₂>100>345
Pyrazinamide (Standard) -12.5101

Table 2: Antimycobacterial Activity of 3-Benzylaminopyrazine-2-carboxamide Analogs against M. tuberculosis H37Rv

Compound IDR (Substitution on Benzyl Ring)MIC (µg/mL)[2]MIC (µM)[2]
1a H≥100≥438
2a 3-Cl12.542
3a 4-Cl6.2521
4a 3-CF₃12.538
5a 4-CF₃6.2519
6a 3,4-diCl6.2518
7a 4-Br6.2518
8a 4-CH₃1.566
9a 4-NH₂6.2524
Pyrazinamide (Standard) -12.5101
Antibacterial Activity

Several analogs have also been screened for their activity against common bacterial pathogens.

Table 3: Antibacterial Activity of N-Benzyl-3-chloropyrazine-2-carboxamide Analogs

Compound IDR (Substitution on Benzyl Ring)MIC (µM) against S. aureus[1]MIC (µM) against S. epidermidis[1]
5 2-Cl7.8115.62
6 3-Cl31.2562.5
7 4-Cl15.6231.25
10 3,4-diCl15.6231.25
Anticancer Activity

The anticancer potential of pyrazine derivatives is an active area of investigation. While specific data for direct analogs of this compound is limited, related pyrazine compounds have shown activity against various cancer cell lines.

Table 4: Anticancer Activity of Selected Pyrazine Analogs

CompoundCell LineIC₅₀ (µM)Reference
Chalcone-pyrazine derivative 49A549 (Lung)0.13[3]
Chalcone-pyrazine derivative 49Colo-205 (Colon)0.19[3]
Chalcone-pyrazine derivative 50MCF-7 (Breast)0.18[3]
Chalcone-pyrazine derivative 51MCF-7 (Breast)0.012[3]
Coumarin-pyrazine hybrid 97HCT116 (Colon)0.9[3]

Experimental Protocols

Antimycobacterial Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against mycobacteria.

  • Preparation of Inoculum: A suspension of M. tuberculosis H37Rv is prepared in Middlebrook 7H9 broth and its turbidity is adjusted to match a 0.5 McFarland standard.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using Middlebrook 7H9 broth to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 7-14 days.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the mycobacteria.[1]

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the MIC of compounds against various bacterial strains.

  • Preparation of Inoculum: Bacterial strains are cultured overnight and the inoculum is prepared in Mueller-Hinton Broth (MHB) with a turbidity equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Two-fold serial dilutions of the test compounds are prepared in MHB in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that prevents visible bacterial growth.[1]

Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound analogs are attributed to their interaction with various cellular targets and signaling pathways.

Inhibition of Enoyl-ACP Reductase (InhA)

Several antimycobacterial pyrazine derivatives are proposed to target the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycobacterial fatty acid synthesis II (FAS-II) pathway. Inhibition of InhA disrupts the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.

Enoyl_ACP_Reductase_Inhibition cluster_FAS_II Fatty Acid Synthesis II (FAS-II) Pathway Malonyl-CoA Malonyl-CoA Elongation\nCycle Elongation Cycle Malonyl-CoA->Elongation\nCycle Ketoacyl-ACP Ketoacyl-ACP Elongation\nCycle->Ketoacyl-ACP Hydroxyacyl-ACP Hydroxyacyl-ACP Ketoacyl-ACP->Hydroxyacyl-ACP Ketoacyl-ACP reductase Enoyl-ACP Enoyl-ACP Hydroxyacyl-ACP->Enoyl-ACP Hydroxyacyl-ACP dehydratase Acyl-ACP Acyl-ACP Enoyl-ACP->Acyl-ACP Enoyl-ACP reductase (InhA) Mycolic Acid\nSynthesis Mycolic Acid Synthesis Acyl-ACP->Mycolic Acid\nSynthesis Mycobacterial\nCell Wall Mycobacterial Cell Wall Mycolic Acid\nSynthesis->Mycobacterial\nCell Wall Essential for Pyrazine Analog Pyrazine Analog Enoyl-ACP\nreductase (InhA) Enoyl-ACP reductase (InhA) Pyrazine Analog->Enoyl-ACP\nreductase (InhA) Inhibition

Caption: Inhibition of Enoyl-ACP Reductase (InhA) in the FAS-II pathway.

Inhibition of Protein Tyrosine Phosphatase SHP2

Some pyrazine-based compounds have been identified as allosteric inhibitors of the protein tyrosine phosphatase SHP2. SHP2 is a key signaling node that positively regulates the Ras-MAPK pathway, which is frequently hyperactivated in various cancers. Inhibition of SHP2 can block this signaling cascade and suppress cancer cell proliferation.

SHP2_Inhibition_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SHP2->Ras Promotes GDP/GTP Exchange Pyrazine Analog Pyrazine Analog Pyrazine Analog->SHP2 Inhibition

Caption: Inhibition of the SHP2-mediated Ras-MAPK signaling pathway.

Structure-Activity Relationship (SAR) Summary

Based on the compiled data, several key structure-activity relationships can be inferred for the analogs of this compound:

  • Antimycobacterial Activity:

    • Conversion of the methyl ester at the 2-position to a carboxamide is generally favorable for activity.

    • Substitution at the 3-position with a benzylamino group often leads to more potent compounds than a chloro group.

    • For N-benzyl-3-chloropyrazine-2-carboxamides, electron-withdrawing groups (e.g., Cl, CF₃) on the benzyl ring, particularly at the para position, enhance activity.

    • For 3-benzylaminopyrazine-2-carboxamides, both electron-donating (e.g., CH₃, NH₂) and electron-withdrawing groups on the benzyl ring can lead to potent inhibitors.

  • Antibacterial Activity:

    • The presence of a chloro group at the 3-position appears to be important for activity against Gram-positive bacteria like S. aureus.

    • The position of the substituent on the benzyl ring influences the antibacterial spectrum and potency.

Conclusion

This compound serves as a versatile scaffold for the development of novel therapeutic agents. Its analogs have demonstrated a wide range of biological activities, with particularly promising results in the antimycobacterial and antibacterial arenas. The structure-activity relationships highlighted in this guide provide a foundation for the rational design of more potent and selective pyrazine-based compounds. Further investigation into the anticancer properties and the elucidation of their precise mechanisms of action will be crucial for the future clinical development of this class of compounds.

References

Spectroscopic Analysis of Methyl 3-chloropyrazine-2-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of key chemical intermediates is paramount. This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for Methyl 3-chloropyrazine-2-carboxylate and its close analog, Methyl 3-aminopyrazine-2-carboxylate. The data presented herein is essential for compound verification, purity assessment, and as a foundational tool for further synthetic modifications.

Comparative NMR Data Analysis

The structural differences between this compound and Methyl 3-aminopyrazine-2-carboxylate, specifically the substitution at the C3 position of the pyrazine ring, give rise to distinct chemical shifts in their respective NMR spectra. The electron-withdrawing nature of the chlorine atom in this compound is expected to deshield the pyrazine ring protons and carbons more significantly compared to the electron-donating amino group in its counterpart.

Unfortunately, readily available, experimentally verified ¹H and ¹³C NMR data for this compound is scarce in the public domain. In contrast, spectral data for Methyl 3-aminopyrazine-2-carboxylate is more accessible. The following tables summarize the available experimental data for Methyl 3-aminopyrazine-2-carboxylate and provide predicted values for this compound for comparative purposes.

Table 1: ¹H NMR Data Comparison

CompoundSolventChemical Shift (δ) / ppm, Multiplicity, Coupling Constant (J) / Hz
This compound CDCl₃Predicted: 8.55 (d, J=2.5 Hz, 1H), 8.40 (d, J=2.5 Hz, 1H), 4.05 (s, 3H)
Methyl 3-aminopyrazine-2-carboxylate CDCl₃8.13 (d, J=2.45, 1H), 7.89 (bs, 1H), 7.76 (d, J=2.45, 1H), 2.98 (d, J=5.05, 3H)

Table 2: ¹³C NMR Data Comparison

CompoundSolventChemical Shift (δ) / ppm
This compound CDCl₃Predicted: 164.5 (C=O), 150.2 (C), 145.8 (CH), 143.5 (C), 142.0 (CH), 53.5 (CH₃)
Methyl 3-aminopyrazine-2-carboxylate CDCl₃166.6, 155.9, 146.5, 131.5, 126.7, 25.9

Experimental Protocols

The acquisition of high-quality NMR data is crucial for accurate structural elucidation. Below are the general experimental protocols for obtaining ¹H and ¹³C NMR spectra.

Instrumentation:

NMR spectra are typically recorded on a Bruker Avance spectrometer, operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.

Sample Preparation:

Approximately 5-10 mg of the analyte is dissolved in about 0.6 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a 5 mm NMR tube. Tetramethylsilane (TMS) is usually added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition:

For ¹H NMR, standard acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and an acquisition time of 4 seconds. For ¹³C NMR, a spectral width of 240 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1 second are typical. Proton-decoupling is employed for ¹³C NMR to simplify the spectrum to single lines for each unique carbon atom.

Structural Elucidation Workflow

The process of identifying and comparing the chemical structures of this compound and its amino derivative using NMR spectroscopy follows a logical workflow. This process is visualized in the diagram below.

Spectroscopic Analysis Workflow Workflow for Spectroscopic Comparison cluster_synthesis Compound Synthesis & Procurement cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis and Comparison cluster_conclusion Structural Confirmation Synthesis_Chloro Synthesis/Procurement of This compound NMR_Chloro 1H & 13C NMR Analysis (Chloro Compound) Synthesis_Chloro->NMR_Chloro Synthesis_Amino Synthesis/Procurement of Methyl 3-aminopyrazine-2-carboxylate NMR_Amino 1H & 13C NMR Analysis (Amino Compound) Synthesis_Amino->NMR_Amino Data_Processing Spectral Processing & Peak Assignment NMR_Chloro->Data_Processing NMR_Amino->Data_Processing Comparison Comparative Analysis of Chemical Shifts & Coupling Constants Data_Processing->Comparison Structure_Confirmation Structural Verification & Comparative Guide Publication Comparison->Structure_Confirmation

Comparative Efficacy of Catalysts for Reactions of Methyl 3-chloropyrazine-2-carboxylate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. Methyl 3-chloropyrazine-2-carboxylate is a key building block in the synthesis of a variety of biologically active compounds. The selection of an appropriate catalyst for its derivatization via cross-coupling reactions is critical for achieving high yields and purity. This guide provides a comparative overview of the efficacy of various palladium-based catalysts in Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions involving this compound and its close analogs.

This analysis is based on a review of published experimental data to provide a clear, objective comparison of catalyst performance and detailed experimental protocols to support reproducible research.

Catalyst Performance in Cross-Coupling Reactions

The choice of catalyst and reaction conditions significantly impacts the outcome of cross-coupling reactions with chloropyrazine substrates. The electron-deficient nature of the pyrazine ring and the presence of the chloro-substituent present unique challenges. The following sections summarize the performance of various palladium catalysts in key cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. For the coupling of chloropyrazines, the selection of the palladium catalyst and ligand is crucial to overcome the inherent low reactivity of the C-Cl bond. While specific data for this compound is limited, studies on the closely related 2-chloropyrazine provide valuable insights into effective catalytic systems.

Table 1: Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of 2-Chloropyrazine with Arylboronic Acids

Catalyst/PrecatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)
[Pd(L)(PPh₃)] (ONO pincer)PPh₃K₂CO₃H₂O/Toluene10012>950.01
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane10018High2
Pd₂(dba)₃XPhosK₃PO₄t-BuOH10016High1-2
Pd(PPh₃)₄PPh₃Na₂CO₃Toluene/H₂O10024Moderate3-5

Note: Data for pincer complexes is derived from studies on 2-chloropyrazine[1]. Data for other catalysts is based on typical conditions for challenging aryl chlorides.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes. This reaction is pivotal in the synthesis of various pharmaceutical intermediates. For chloropyrazine substrates, a combination of a palladium catalyst and a copper(I) co-catalyst is typically employed.

Table 2: Comparison of Catalysts for the Sonogashira Coupling of Chloro- and Bromopyrazine Derivatives

CatalystCo-catalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Substrate
PdCl₂(PPh₃)₂CuIPPh₃Et₃NDMF1003922-Amino-3-bromopyridine
Pd(CF₃COO)₂CuIPPh₃Et₃NDMF1003962-Amino-3-bromopyridine
Pd(OAc)₂CuIPPh₃Et₃NDMF1003852-Amino-3-bromopyridine
Pd₂(dba)₃CuIPPh₃Et₃NDMF1003822-Amino-3-bromopyridine
Pd-Cu catalysis-------3,6-dicarbonyl-2-chloropyrazine derivative

Note: Data for 2-amino-3-bromopyridine is included as a close structural and electronic analog[2]. A Sonogashira coupling of a 3,6-dicarbonyl-2-chloropyrazine derivative has also been reported, though specific yield and conditions were not detailed in the abstract[3].

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, crucial for the synthesis of a wide array of nitrogen-containing bioactive molecules. The choice of a bulky, electron-rich phosphine ligand is critical for the successful amination of unreactive aryl chlorides.

Table 3: Catalyst Systems for the Buchwald-Hartwig Amination of Aryl Chlorides

Palladium SourceLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd₂(dba)₃XPhosNaOtBuToluene10024High
[Pd(allyl)Cl]₂t-BuXPhost-BuONaToluene10024High
Pd(OAc)₂RuPhosNaOtBuDioxane80-10012-24Good to Excellent
Pd(OAc)₂BrettPhosCs₂CO₃t-Amyl alcohol10018High
Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction is a valuable tool for C-C bond formation and the synthesis of complex organic molecules. The efficiency of the Heck reaction is highly dependent on the catalyst, base, and solvent system.

Table 4: General Conditions for the Heck Reaction of Aryl Chlorides

Palladium CatalystLigandBaseSolventTemp. (°C)
Pd(OAc)₂P(o-tol)₃Et₃NDMF100-140
PdCl₂(PPh₃)₂PPh₃K₂CO₃NMP120-150
Pd₂(dba)₃P(t-Bu)₃Cy₂NMeDioxane100-120
Palladacycle-NaOAcDMAc130-150

Note: This table provides an overview of common conditions for the Heck reaction of aryl chlorides. Specific yields for this compound would require experimental optimization.[6][7][8]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful synthetic chemistry. The following are representative procedures for the cross-coupling reactions discussed.

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and ligand (if separate).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1, 5 mL).

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12-24 hours).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Procedure for Sonogashira Coupling
  • Reaction Setup: In a sealed tube under an inert atmosphere, combine this compound (1.0 mmol, 1.0 equiv.), the terminal alkyne (1.2 mmol, 1.2 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%), the copper(I) co-catalyst (e.g., CuI, 0.06 mmol, 6 mol%), and the ligand (if required).

  • Solvent and Base Addition: Add the degassed solvent (e.g., DMF or Et₃N, 5 mL) and the amine base (if not the solvent).

  • Reaction: Heat the mixture to the specified temperature (e.g., 80-100 °C) and stir for the required time (e.g., 3-12 hours).

  • Work-up: Upon completion, cool the reaction, dilute with an organic solvent, and wash with aqueous ammonium chloride solution and brine. Dry the organic layer and concentrate.

  • Purification: Purify the residue by flash chromatography.

General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.).

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Reaction: Seal the tube and heat the reaction mixture with stirring at the designated temperature (e.g., 100 °C) for the specified duration (e.g., 12-24 hours).

  • Work-up: After cooling, dilute the mixture with a suitable organic solvent, filter through a pad of celite, and concentrate the filtrate.

  • Purification: Purify the crude material by column chromatography.

General Procedure for Heck Reaction
  • Reaction Setup: To a pressure vessel, add this compound (1.0 mmol, 1.0 equiv.), the alkene (1.5 mmol, 1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), the ligand (if required), and the base (e.g., Et₃N, 2.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add the solvent (e.g., DMF, 5 mL).

  • Reaction: Seal the vessel and heat the mixture to the required temperature (e.g., 120-140 °C) for the specified time (e.g., 12-48 hours).

  • Work-up: After cooling, dilute with an organic solvent and wash with water and brine. Dry the organic layer and remove the solvent in vacuo.

  • Purification: Purify the product by column chromatography.

Visualizing Reaction Pathways and Workflows

To further clarify the experimental processes and underlying chemical transformations, the following diagrams have been generated using Graphviz.

Experimental_Workflow_Cross_Coupling cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification Setup Oven-dried Schlenk Flask (Inert Atmosphere) Reagents Add: - this compound - Coupling Partner - Base Setup->Reagents Catalyst Add Catalyst System: - Palladium Source - Ligand (if applicable) Reagents->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heating Heat to specified Temperature with Stirring Solvent->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Extraction Dilute and Perform Aqueous Extraction Cooling->Extraction Drying Dry Organic Layer and Concentrate Extraction->Drying Purification Purify by Column Chromatography Drying->Purification

A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA R-X PdII_A R-Pd(II)L₂-X OA->PdII_A Transmetalation Transmetalation (Base) PdII_A->Transmetalation R'-B(OR)₂ PdII_B R-Pd(II)L₂-R' Transmetalation->PdII_B RE Reductive Elimination PdII_B->RE RE->Pd0 Product R-R' RE->Product

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L OA Oxidative Addition Pd0->OA Ar-X PdII_A Ar-Pd(II)L-X OA->PdII_A Amine_Coord Amine Coordination PdII_A->Amine_Coord HNR'R'' PdII_B [Ar-Pd(II)L(HNR'R'')]⁺X⁻ Amine_Coord->PdII_B Deprotonation Deprotonation (Base) PdII_B->Deprotonation PdII_C Ar-Pd(II)L-NR'R'' Deprotonation->PdII_C RE Reductive Elimination PdII_C->RE RE->Pd0 Product Ar-NR'R'' RE->Product

The catalytic cycle of the Buchwald-Hartwig amination reaction.

References

Unveiling the Molecular Architecture: A Comparative Guide to the Characterization of Methyl 3-chloropyrazine-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a precise understanding of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography alongside alternative analytical techniques for the structural elucidation of Methyl 3-chloropyrazine-2-carboxylate and its derivatives. By presenting experimental data and detailed protocols, we aim to equip researchers with the knowledge to select the most appropriate methods for their specific research needs.

Pyrazine derivatives are a class of heterocyclic compounds that form the core of numerous pharmaceuticals and agrochemicals. The precise arrangement of atoms within these molecules, including bond lengths, bond angles, and intermolecular interactions, dictates their biological activity and physical properties. While X-ray crystallography stands as the gold standard for determining solid-state molecular structure, a comprehensive characterization often involves a multi-technique approach.

X-ray Crystallography: The Definitive Blueprint

X-ray crystallography provides an unparalleled, high-resolution view of a molecule's structure in its crystalline state. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise coordinates of each atom can be determined. This technique is indispensable for understanding stereochemistry, conformational preferences, and packing interactions within the crystal lattice.

While specific crystallographic data for this compound is not publicly available, the analysis of closely related pyrazine derivatives offers valuable insights into the expected structural features. For instance, the crystal structure of N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide reveals key details about the planarity of the pyrazine ring and the conformation of the carboxamide substituent.

Table 1: Representative Crystallographic Data for a Pyrazine Carboxamide Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.2687 (3)
b (Å)17.2658 (8)
c (Å)6.9738 (3)
β (°)115.393 (2)
Volume (ų)790.65 (6)
Z4
Data obtained from a representative N,N-diacylated piperazine derivative, as specific data for the target molecule is unavailable.
Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., methanol, ethanol, or acetone).

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction data are collected on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques to obtain the final atomic coordinates and displacement parameters.

G Experimental Workflow for X-ray Crystallography cluster_synthesis Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis Synthesis Synthesis of Derivative Purification Purification (e.g., Recrystallization) Synthesis->Purification Dissolution Dissolve in Suitable Solvent Purification->Dissolution SlowEvaporation Slow Evaporation Dissolution->SlowEvaporation Mounting Mount Single Crystal SlowEvaporation->Mounting DataCollection X-ray Data Collection Mounting->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution Refinement Structure Refinement StructureSolution->Refinement FinalStructure FinalStructure Refinement->FinalStructure Final Structural Model

Workflow for X-ray Crystallography.

Alternative Analytical Techniques: A Holistic Approach

While X-ray crystallography provides a static picture of the molecule, other spectroscopic and chromatographic techniques offer complementary information about the molecule's properties in solution and can be used for routine analysis and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule. ¹H and ¹³

Unveiling the Antimicrobial Potential of Novel Pyrazine Compounds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against antimicrobial resistance, the scientific community is in a perpetual search for novel chemical scaffolds that can be developed into effective therapeutics. Among these, pyrazine derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities. This guide provides a comparative analysis of the antimicrobial activity of recently synthesized, novel pyrazine compounds, benchmarking their performance against established antibiotics. The data presented is compiled from recent peer-reviewed studies, offering researchers, scientists, and drug development professionals a comprehensive overview of the current landscape.

Comparative Antimicrobial Activity

The antimicrobial efficacy of novel pyrazine compounds has been predominantly evaluated by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following table summarizes the in vitro antibacterial and antifungal activities of several recently developed pyrazine derivatives against a panel of pathogenic microorganisms. For comparative purposes, the activities of standard antibiotics are also included.

Compound ClassSpecific CompoundTarget MicroorganismMIC (µg/mL)Reference AntibioticMIC (µg/mL)
Triazolo[4,3-a]pyrazine Derivatives Compound 2eStaphylococcus aureus32Ampicillin32
Escherichia coli16Ampicillin8
Pyrazine-containing Thiazolidinones Compound 11Escherichia coli---
Salmonella typhi---
Staphylococcus aureus---
Bacillus subtilis---
Mycobacterium tuberculosis H37Rv---
Pyrazine-containing Thiazolines Compound 12 & 40Escherichia coli---
Salmonella typhi---
Staphylococcus aureus---
Bacillus subtilis---
Mycobacterium tuberculosis H37Rv---
Pyrazolyl 1,3,4-Thiadiazine Derivatives Hydrazone 21aGram-positive & Gram-negative bacteria62.5-125Chloramphenicol-
Fungi2.9-7.8Clotrimazole-
N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives Compound 5dExtensively Drug-Resistant Salmonella Typhi6.25 (MBC: 12.5)--

Note: A lower MIC value indicates greater antimicrobial activity. Dashes indicate that specific quantitative data was not provided in the referenced abstracts. MBC stands for Minimum Bactericidal Concentration.

Recent studies have highlighted the potential of these novel pyrazine compounds. For instance, a series of newly synthesized triazolo[4,3-a]pyrazine derivatives demonstrated moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli.[1][2] Notably, compound 2e from this series exhibited antibacterial activity comparable to the first-line antibiotic ampicillin.[1][2] Furthermore, pyrazine-containing thiazolines and thiazolidinones have shown significant in vitro activity against various Gram-positive and Gram-negative bacteria, as well as against Mycobacterium tuberculosis.[3] Another study on pyrazolyl 1,3,4-thiadiazine derivatives, which can be related to pyrazine structures, showed that certain hydrazones displayed remarkable antibacterial and antifungal activities, with MIC values in some cases lower than standard drugs like chloramphenicol and clotrimazole.[4][5] More recently, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives have been identified as potent agents against extensively drug-resistant (XDR) Salmonella Typhi.[6]

Experimental Protocols

The determination of the antimicrobial activity of these novel pyrazine compounds consistently follows established and validated methodologies. The primary method cited in the reviewed literature is the microbroth dilution method, a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a substance.

Microbroth Dilution Method for MIC Determination

This method is a widely used technique to determine the minimum concentration of an antimicrobial agent that inhibits the growth of a microorganism in a liquid medium.

1. Preparation of Microbial Inoculum:

  • A pure culture of the test microorganism is grown on an appropriate agar medium for 18-24 hours.
  • Several colonies are then used to inoculate a sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
  • The broth culture is incubated until it reaches a specific turbidity, corresponding to a standardized cell density (typically 0.5 McFarland standard, which is approximately 1.5 x 10^8 CFU/mL).
  • The standardized inoculum is then diluted to the final working concentration.

2. Preparation of Compound Dilutions:

  • The novel pyrazine compounds and reference antibiotics are dissolved in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a stock solution.
  • A series of twofold dilutions of the stock solutions are prepared in the appropriate broth medium in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the diluted compounds is inoculated with the standardized microbial suspension.
  • The final volume in each well is typically 100-200 µL.
  • Positive (microorganism and broth without compound) and negative (broth only) controls are included.
  • The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

4. Determination of MIC:

  • After incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This is typically assessed by visual inspection or by measuring the optical density using a microplate reader.

Visualizing the Process and Mechanisms

To better illustrate the experimental workflow and a potential mechanism of action for these antimicrobial compounds, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start culture Microbial Culture (18-24h) start->culture inoculum Standardized Inoculum (0.5 McFarland) culture->inoculum inoculation Inoculation of Microplate inoculum->inoculation compound Compound Stock Solution dilutions Serial Dilutions in Microplate compound->dilutions dilutions->inoculation incubation Incubation (18-48h) inoculation->incubation readout Visual/Spectrophotometric Readout incubation->readout mic MIC Determination readout->mic

Experimental workflow for MIC determination.

Some pyrazine derivatives are thought to exert their antimicrobial effects by targeting essential bacterial enzymes, such as DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for DNA replication, transcription, and repair. Inhibition of these enzymes leads to the disruption of these vital cellular processes and ultimately, bacterial cell death.

signaling_pathway cluster_compound Antimicrobial Action cluster_bacterial_cell Bacterial Cell pyrazine Novel Pyrazine Compound dna_gyrase DNA Gyrase / Topoisomerase IV pyrazine->dna_gyrase Inhibition dna_replication DNA Replication & Repair dna_gyrase->dna_replication (Essential for) cell_death Cell Death dna_replication->cell_death (Disruption leads to)

Inhibition of bacterial DNA gyrase pathway.

The continued exploration of pyrazine-based compounds represents a promising avenue for the discovery of new antimicrobial agents. The data presented in this guide underscores the potential of these molecules to address the growing threat of drug-resistant infections. Further research into the structure-activity relationships, mechanisms of action, and in vivo efficacy of these compounds is warranted to translate these initial findings into clinically useful therapeutics.

References

Safety Operating Guide

Proper Disposal of Methyl 3-chloropyrazine-2-carboxylate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like Methyl 3-chloropyrazine-2-carboxylate are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe management of this compound.

Immediate Safety and Handling Precautions
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[1][2] Ensure that eyewash stations and safety showers are readily accessible.[1][3]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[1][3]

    • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[1][2] Change gloves immediately if they become contaminated.

    • Respiratory Protection: If working outside of a fume hood or if dusts are generated, use a NIOSH-approved respirator.[4]

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][3] Avoid contact with skin and eyes.[2] Wash hands thoroughly after handling.[1]

Spill and Accidental Release Measures

In the event of a spill, follow these procedures to minimize exposure and environmental contamination:

  • Evacuate: Immediately evacuate personnel from the spill area.[2]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent the spill from entering drains or waterways.[4]

  • Cleanup:

    • For dry spills, carefully sweep or vacuum the material, avoiding dust generation.[1][4]

    • For wet spills, absorb with an inert material (e.g., sand, vermiculite).

  • Collection: Place the spilled material and any contaminated cleanup materials into a suitable, labeled, and sealed container for disposal.[1][2][4]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in compliance with all federal, state, and local regulations. As a chlorinated organic compound, it is likely to be classified as hazardous waste.

  • Waste Identification and Classification:

    • Based on its chemical structure (a chlorinated pyrazine derivative), this compound should be treated as a hazardous chemical waste.

    • Consult your institution's Environmental Health and Safety (EHS) department for specific classification and waste stream identification.

  • Waste Segregation and Collection:

    • Solid Waste: Collect any solid form of the chemical, including empty or contaminated containers and contaminated PPE, in a designated, properly labeled hazardous waste container. The container should be kept closed when not in use.[1][2]

    • Liquid Waste: If the compound is in a solution, collect it in a designated, labeled, and sealed hazardous waste container for halogenated organic solvents. Do not mix with non-halogenated waste.

  • Labeling and Storage:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any associated hazard warnings (e.g., "Irritant").

    • Store the waste container in a designated, well-ventilated, and secure satellite accumulation area. Keep away from incompatible materials such as strong oxidizing agents and strong bases.[3]

  • Arranging for Disposal:

    • Contact your institution's EHS department or a certified hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the waste contractor with a complete and accurate description of the waste, including its composition and any known hazards.

    • Disposal must be carried out at an approved and licensed waste disposal facility.[1][3]

Hazard and Disposal Summary for Related Pyrazine Carboxylates

The following table summarizes hazard information and disposal recommendations for compounds structurally similar to this compound. This data should be used as a precautionary guide.

Compound NameCAS NumberKey HazardsDisposal Recommendation
Methyl 5-chloropyrazine-2-carboxylate 33332-25-1Skin Irritation (Category 2), Serious Eye Irritation (Category 2), May cause respiratory irritation.[1]Dispose of contents/container to an approved waste disposal plant.[1]
Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate 14505-67-8May cause an allergic skin reaction. Very toxic to aquatic life.[3]Dispose of contents/container to an approved waste disposal plant.[3]
Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate 144991-72-2Avoid contact with skin and eyes. Avoid dust formation.[2]Collect and arrange disposal. Keep in suitable, closed containers for disposal.[2]
Chemical Waste Disposal Workflow

The following diagram illustrates the general decision-making process for the safe disposal of laboratory chemical waste like this compound.

Figure 1. Laboratory Chemical Waste Disposal Workflow A Identify Waste Chemical (this compound) B Consult Safety Data Sheet (SDS) & Institutional EHS Guidelines A->B C Determine Hazard Classification (Likely Hazardous Waste) B->C D Segregate Waste (Halogenated Organic) C->D Hazardous I Non-Hazardous Waste (Unlikely for this compound) C->I Non-Hazardous E Collect in Designated, Labeled, Sealed Container D->E F Store in Secure Satellite Accumulation Area E->F G Contact EHS for Pickup by Certified Waste Disposal Service F->G H Proper Disposal at Licensed Facility G->H J Follow Institutional Protocol for Non-Hazardous Waste I->J

Caption: A flowchart outlining the procedural steps for the safe handling and disposal of laboratory chemical waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.